6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIXKKYHWOYPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)N=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC2=C1C(=O)N=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Whitepaper: Strategic Utilization and Functionalization of 6-Bromo-1H-pyrido[2,3-d]pyrimidin-4-one in Drug Discovery
Executive Summary & Chemical Significance
As a Senior Application Scientist in medicinal chemistry, selecting the right molecular scaffold is the foundational step in rational drug design. The compound1 (CAS: 155690-79-2) represents a highly privileged, nitrogen-rich heterocyclic building block[1].
The pyrido[2,3-d]pyrimidine core is a recognized bioisostere of both purines and quinazolines. This structural mimicry allows derivatives of this scaffold to effectively interpose themselves into the ATP-binding pockets of various critical enzymes[2]. The presence of the bromine atom at the 6-position provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), while the 4-one (lactam) moiety serves as a precursor for nucleophilic aromatic substitution (SNAr)[3].
Physicochemical Profiling
To ensure predictable pharmacokinetics and synthetic handling, the baseline physicochemical properties of the core scaffold are summarized below.
| Property | Value |
| IUPAC Name | 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one |
| CAS Registry Number | 155690-79-2 |
| Molecular Formula | C₇H₄BrN₃O |
| Molecular Weight | 226.03 g/mol |
| Appearance | White to yellow solid |
| Storage Conditions | Inert atmosphere, freezer (-20°C) |
Data aggregated from standard chemical registry databases[1].
Mechanisms of Action in Targeted Therapeutics
The functionalized derivatives of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one have demonstrated profound efficacy across multiple therapeutic domains:
-
Kinase Inhibition (Oncology): Pyrido[2,3-d]pyrimidines are potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including resistant mutations (e.g., T790M), making them highly valuable in next-generation cancer drug development[4]. Furthermore, this core is the structural basis for blockbuster cyclin-dependent kinase (CDK4/6) inhibitors like Palbociclib, which arrest the cell cycle in HR-positive breast cancers[2].
-
Antiviral Activity: Recent computational and in vitro assays have identified 5, effectively halting viral replication[5].
Mechanism of action for pyrido[2,3-d]pyrimidine derivatives targeting kinase signaling pathways.
Strategic Synthesis & Functionalization Workflow
To transform the relatively stable 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one into a bioactive molecule, the C4-carbonyl must be converted into a highly reactive electrophilic center. This is universally achieved via chlorination using phosphorus oxychloride (POCl₃)[3]. The resulting 6-bromo-4-chloropyrido[2,3-d]pyrimidine acts as a divergent hub, allowing medicinal chemists to rapidly synthesize libraries of 4-amino derivatives via SNAr reactions with various primary and secondary amines[4].
Synthetic workflow from precursor to 4-amino functionalized pyrido[2,3-d]pyrimidine derivatives.
Self-Validating Experimental Protocol: Electrophilic Activation
The following protocol details the3[3]. As an expert system, this methodology embeds causality and in-process controls to ensure high-fidelity execution.
Step-by-Step Methodology
Step 1: Reagent Assembly & Activation
-
Action: Suspend 3.0 g of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one in 15 mL of phosphorus oxychloride (POCl₃) under a strict nitrogen atmosphere.
-
Causality: The nitrogen atmosphere is critical. POCl₃ is highly sensitive to atmospheric moisture; hydrolysis generates HCl gas and degrades the reagent, severely depressing the reaction yield.
Step 2: Thermal Tautomerization & Chlorination
-
Action: Heat the mixture to reflux (approx. 130 °C) for 3 hours.
-
Causality: Thermal energy drives the tautomerization of the stable lactam (4-one) to the reactive lactim (4-ol). The lactim oxygen nucleophilically attacks the POCl₃, forming a phosphorodichloridate leaving group, which is subsequently displaced by a chloride ion via SNAr to form the C-Cl bond[3].
Step 3: Quenching & pH Neutralization
-
Action: Concentrate the dark homogeneous solution under reduced pressure to remove excess POCl₃. Dilute the residue with 150 mL of ethyl acetate (EtOAc). Slowly pour the resulting slurry into an ice-water mixture and neutralize to pH 7.0-7.5 using sodium bicarbonate (NaHCO₃).
-
Causality: Direct addition of water to unevaporated POCl₃ causes a violent exotherm. The ice controls the temperature. Neutralizing with NaHCO₃ immediately quenches the generated phosphoric and hydrochloric acids; failure to neutralize will result in the rapid acidic hydrolysis of the newly formed 4-chloro product back to the starting 4-one[3].
Step 4: Extraction & Purification
-
Action: Separate the organic layer, wash with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, and filter through a pad of diatomaceous earth (Celite) and silica gel. Concentrate and recrystallize in a 50% EtOAc/hexane mixture.
-
Causality: The Celite pad is essential to trap insoluble, polymeric phosphorus byproducts that cause emulsions. Recrystallization provides the final 6-bromo-4-chloropyrido[2,3-d]pyrimidine as a light yellow crystalline solid (approx. 1.8 g, 95% purity)[3].
Validation & In-Process Controls
-
TLC Monitoring: The reaction progress must be tracked via Thin Layer Chromatography (50% EtOAc/Hexane). The starting material is highly polar (low Rf), whereas the 4-chloro product is non-polar (high Rf). Complete disappearance of the baseline spot validates reaction completion.
-
Mass Spectrometry (LC-MS): The purified product must exhibit a distinct isotopic mass pattern characteristic of a molecule containing both one Bromine and one Chlorine atom (M, M+2, M+4 peaks), confirming successful chlorination without unintended debromination.
References
-
ChemWhat - 6-BROMOPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE CAS. Available at: [Link]
-
MDPI Pharmaceuticals - Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available at: [Link]
-
Taylor & Francis - Design, Synthesis of Novel Pyrido[2,3-d] pyrimidine Derivatives as SARS-CoV-2 Mpro Inhibitors for COVID-19 Therapy. Available at: [Link]
-
PubMed Central (PMC) - Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available at: [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3-d]pyrimidine, 6-bromo-4-chloro- CAS#: 1215787-31-7 [m.chemicalbook.com]
- 4. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses | MDPI [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 6-Bromo-1H-pyrido[2,3-d]pyrimidin-4-one
This technical monograph provides a comprehensive physicochemical and synthetic profile of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one (CAS: 155690-79-2). It is designed for medicinal chemists and process scientists utilizing this scaffold in Fragment-Based Drug Discovery (FBDD), specifically for targeting kinase ATP-binding pockets.
Executive Summary
6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one represents a "privileged structure" in medicinal chemistry. As a bioisostere of quinazoline, it serves as a critical pharmacophore for developing inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases (e.g., EGFR).[1] Its molecular weight (~226 Da) and bromine "handle" make it an ideal starting point for fragment growing and elaboration via palladium-catalyzed cross-coupling.
Part 1: Physicochemical Specifications
The "molecular weight" of a brominated compound is not a single number in mass spectrometry due to the unique isotopic abundance of bromine.[1] Precision in this metric is non-negotiable for identity validation.
Molecular Weight & Isotopic Distribution
Unlike standard organic molecules where the monoisotopic mass dominates, this compound exhibits a distinct 1:1 doublet signature due to the natural abundance of
| Property | Value / Formula | Notes |
| Empirical Formula | ||
| Average Molecular Weight | 226.03 g/mol | Used for stoichiometry calculations. |
| Monoisotopic Mass ( | 224.9538 Da | The "M" peak in High-Res MS.[1] |
| Isotopic Mass ( | 226.9517 Da | The "M+2" peak; approx.[1] equal intensity to M. |
| Exact Mass Ratio (M : M+2) | 1.0 : 0.97 | Diagnostic for bromine presence.[2] |
| Topological Polar Surface Area | 58.2 Ų | Favorable for membrane permeability. |
Solubility & Stability Profile
-
Solubility: Low in water; moderate to high in DMSO and DMF.
-
pKa (Calculated): ~8.5 (Amide/Lactam nitrogen).[1] The compound exists predominantly in the lactam (4-one) tautomer in solution, rather than the lactim (4-ol) form.[1]
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
Part 2: Synthetic Architecture
The synthesis of the pyrido[2,3-d]pyrimidine core requires a robust condensation strategy.[1] The following protocol utilizes the Niementowski-type cyclization approach, optimized for scale and purity.
Retrosynthetic Logic (DOT Visualization)
The logic flows from the target scaffold back to commercially available aminonicotinic acid derivatives.[1]
Figure 1: Retrosynthetic analysis showing the disconnection of the pyrimidine ring to reveal the nicotinic acid precursor.[1]
Experimental Protocol: Cyclocondensation
Objective: Synthesis of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one from 2-amino-5-bromonicotinic acid.
Reagents:
-
2-Amino-5-bromonicotinic acid (1.0 eq)
-
Formamide (Excess, acts as solvent and reagent)[1]
-
Ammonium acetate (Catalytic, 0.1 eq)[1]
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 2-amino-5-bromonicotinic acid (e.g., 10.0 g).
-
Solvation: Add Formamide (50 mL, ~5 vol). Add Ammonium acetate (0.35 g).[1]
-
Reaction: Heat the suspension to 140°C - 150°C with vigorous stirring.
-
Monitoring: Monitor by LC-MS. Reaction is typically complete within 4–6 hours. Look for the disappearance of the starting material (MW ~217) and appearance of the product doublet (225/227).[1]
-
Work-up (Precipitation): Cool the mixture to room temperature. The product often precipitates upon cooling.[1]
-
Quench: Pour the reaction mixture into ice-cold water (200 mL). Stir for 30 minutes to maximize precipitation.
-
Isolation: Filter the solid via vacuum filtration.[1] Wash the cake with water (
mL) to remove residual formamide.[1] Wash with cold isopropanol ( mL) to aid drying.[1] -
Drying: Dry in a vacuum oven at 50°C overnight.
Yield Expectation: 75–85% as a beige/off-white solid.
Part 3: Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.
Mass Spectrometry (The "Doublet" Check)
In Low-Resolution ESI-MS (Positive Mode):
-
Observation: You must see two peaks of approximately equal intensity separated by 2 mass units.[4]
-
m/z 226.0 [M+H]+ (corresponding to
)[1] -
m/z 228.0 [M+H]+ (corresponding to
)[1] -
Failure Mode: If you see a single peak or a 3:1 ratio (indicating Chlorine), the starting material identity or halogen exchange must be investigated.[1]
Nuclear Magnetic Resonance ( H-NMR)
Solvent: DMSO-
-
12.5 ppm (br s, 1H): Amide NH (N-3 proton). Disappears on
shake. - 8.8–9.0 ppm (d, 1H, J=2.5 Hz): H-7 (Pyridine ring, ortho to Br, meta to N).[1]
- 8.4–8.6 ppm (d, 1H, J=2.5 Hz): H-5 (Pyridine ring, ortho to Br, ortho to Carbonyl).[1]
- 8.1–8.3 ppm (s, 1H): H-2 (Pyrimidine ring).
Part 4: Pharmaceutical Relevance & Applications
This scaffold is a cornerstone in the design of ATP-competitive inhibitors.
Ligand Efficiency & Lipinski's Rule
With a MW of 226, this fragment leaves significant "room" for chemical elaboration while staying under the 500 Da limit of Lipinski's Rule of 5.[1]
-
Fragment Growing: The Bromine at C-6 is a versatile handle for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups, targeting the "gatekeeper" region of kinase pockets.
-
Chlorination: The C-4 carbonyl can be converted to a chloride (using
), allowing reactions with amines to create 4,6-disubstituted derivatives.
Biological Pathway: CDK4/6 Inhibition Logic
Compounds derived from this scaffold (e.g., Palbociclib analogs) function by inhibiting the Cell Cycle.[1]
Figure 2: Mechanism of Action.[1] The scaffold inhibits CDK4/6, preventing Rb phosphorylation and arresting the cell cycle in G1 phase.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrido[2,3-d]pyrimidine derivatives. [Link]
-
Vandavasi, J. K., et al. "An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity." Organic & Biomolecular Chemistry, 2018.[1][5] [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry: The M+2 Peak of Bromine. [Link]
Sources
- 1. Charge and Isotope Deconvolution — pyOpenMS 3.4.0 documentation [pyopenms.readthedocs.io]
- 2. calpaclab.com [calpaclab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one
[1]
Executive Summary
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of quinazoline and mimicking the adenine moiety of ATP. The 6-bromo derivative is particularly high-value because the bromine atom at the C-6 position serves as an orthogonal handle for further functionalization—typically via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions—allowing for the rapid generation of structure-activity relationship (SAR) libraries.
This guide presents the Niementowski Modified Cyclization as the primary "Gold Standard" pathway due to its atom economy and scalability. An alternative Orthoformate Route is provided for applications requiring milder conditions.
Retrosynthetic Analysis
The most logical disconnection of the pyrido[2,3-d]pyrimidine core involves breaking the pyrimidine ring. The 6-bromo substituent is stable under standard cyclization conditions, allowing it to be carried through from the starting material rather than introduced late-stage.
Figure 1: Retrosynthetic disconnection showing the preservation of the C-6 bromine atom.
Primary Pathway: The Formamide Cyclization
This method utilizes 2-amino-5-bromonicotinic acid and formamide . It is preferred for its operational simplicity (one-pot) and the availability of the starting acid.
Reaction Logic
The reaction proceeds via the thermal condensation of the amino group with formamide to form an amidine intermediate, followed by intramolecular nucleophilic attack of the amide nitrogen on the carboxylic acid (or in situ formed amide) to close the pyrimidine ring.
Key Advantages:
-
Single Step: Converts acid directly to the fused heterocycle.
-
High Atom Economy: Water and ammonia are the only byproducts.
-
Scalability: Easily scaled to multi-gram quantities.
Mechanistic Pathway[1]
Figure 2: Step-wise mechanism of the Niementowski modified cyclization.
Detailed Experimental Protocol
Reagents:
-
2-Amino-5-bromonicotinic acid (1.0 eq) [CAS: 52833-94-0]
-
Formamide (10-15 volumes) [Solvent & Reagent]
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2-amino-5-bromonicotinic acid (e.g., 5.0 g, 23.0 mmol) to the flask.
-
Solvent: Add formamide (50 mL). The solid may not dissolve immediately.
-
Reaction: Heat the mixture to reflux (approx. 160–170 °C) .
-
Observation: The mixture typically becomes homogenous as it heats, then may darken.
-
Duration: Maintain reflux for 4 to 6 hours . Monitor by TLC (10% MeOH in DCM) or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (150 mL) with vigorous stirring. The product should precipitate as a solid.
-
Note: If no precipitate forms, neutralize carefully with dilute acetic acid (though the product is usually insoluble in water).
-
-
Purification:
-
Filter the solid under vacuum.
-
Wash the filter cake copiously with water (to remove formamide) and then with cold ethanol (to remove organic impurities).
-
Dry the solid in a vacuum oven at 50 °C.
-
Typical Yield: 65–75% Appearance: Off-white to pale yellow powder.
Alternative Pathway: The Orthoformate Route
If the high temperature of the formamide route causes degradation or difficult-to-remove tarry impurities, the Triethyl Orthoformate (TEOF) route is the superior alternative. This route is milder and often yields higher purity product.
Reaction Logic
This is a two-stage process (often telescoped):
-
Conversion of the acid to the amide (2-amino-5-bromonicotinamide).
-
Cyclization using TEOF and Ammonium Acetate.
Comparative Data Table
| Feature | Formamide Route (Method A) | Orthoformate Route (Method B) |
| Starting Material | 2-Amino-5-bromonicotinic acid | 2-Amino-5-bromonicotinamide |
| Temperature | 160–180 °C | 80–100 °C |
| Reagents | Formamide (excess) | TEOF, Ammonium Acetate, Acetic Acid |
| Purity Profile | Moderate (requires washing) | High (often crystalline) |
| Throughput | High (One pot) | Lower (Two steps if amide not purchased) |
Experimental Protocol (Method B)
-
Reagents: Mix 2-amino-5-bromonicotinamide (1.0 eq) with triethyl orthoformate (5.0 eq).
-
Cyclization: Add ammonium acetate (2.0 eq) and glacial acetic acid (catalytic amount or as solvent).
-
Heating: Heat to reflux (approx. 100 °C) for 3–5 hours.
-
Isolation: Cool to room temperature. The product often crystallizes directly from the reaction mixture. Add ethanol if necessary to maximize precipitation. Filter and wash with cold ethanol.
Critical Control Points & Troubleshooting
Solubility Issues
The target molecule, like many fused pyrimidines, has poor solubility in common organic solvents.
-
Solution: For NMR characterization, use DMSO-d6 or TFA-d .
-
Reaction: Do not expect a clear solution during work-up; the product precipitates.
Tautomerism (1H vs 3H)
The user request specified "1H-pyrido[2,3-d]pyrimidin-4-one". It is crucial to understand that this molecule exists in tautomeric equilibrium.
-
Solid State: Predominantly the keto-form (NH at position 3 or 1).
-
Nomenclature: Often referred to interchangeably as the 4(3H)-one or 4(1H)-one .
-
Implication: When alkylating (e.g., adding a side chain), the N-3 position is generally the most nucleophilic site under basic conditions.
Impurity Profile[1]
-
Red/Brown Color: Indicates oxidation of the pyridine ring or polymerization of formamide.
-
Remedy: Recrystallization from DMF/Water or Acetic Acid is effective for removing colored impurities.
References
-
Synthesis of Pyrido[2,3-d]pyrimidines:Organic & Biomolecular Chemistry, 2018.
-
Antiviral Activity of 6-Substituted Derivatives: PMC (PubMed Central). Details the regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones, providing analogous conditions for brominated scaffolds.
-
CAS Database Entry (155690-79-2): Verification of the 6-bromo-3H-pyrido[2,3-d]pyrimidin-4-one structure and identifiers.
-
Mechanism of Niementowski Reaction:Journal of Organic Chemistry. Fundamental background on the condensation of anthranilic acids (and pyridine analogs) with amides.
Technical Guide: Spectroscopic Data of 6-Bromo-pyrido[2,3-d]pyrimidin-4-one
[1]
Executive Summary & Compound Identity
Compound Name: 6-Bromo-pyrido[2,3-d]pyrimidin-4(3H)-one
CAS Registry Number: 155690-79-2
Molecular Formula: C
Structural Numbering & Tautomerism
Correct interpretation of NMR data requires precise numbering.[2] The standard IUPAC numbering for the pyrido[2,3-d]pyrimidine system places the pyridine nitrogen at position 8.
Tautomeric Equilibrium:
In solution (DMSO-
Figure 1: Tautomeric landscape.[1][2] The 3H-lactam is the reference species for the spectroscopic data below.
Synthesis & Sample Purity Context
Spectra are often contaminated by precursors.[2] Understanding the synthesis aids in identifying impurity peaks. Standard Route: Condensation of 2-amino-5-bromonicotinic acid with formamide.[1]
-
Common Impurities: Unreacted formamide (singlet ~8.0 ppm), formic acid, or decarboxylated byproducts (6-bromo-2-aminopyridine).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
All data corresponds to the compound dissolved in DMSO-
H NMR (400 MHz, DMSO- )
The spectrum is characterized by three distinct aromatic singlets/doublets and a broad exchangeable proton.[1]
| Position | Shift ( | Multiplicity | Integral | Assignment Logic | |
| NH | 12.60 - 12.80 | br s | - | 1H | N3-H .[1] Broad due to quadrupole broadening from |
| H-7 | 8.95 - 9.05 | d | 1H | Pyridine Proton. Most deshielded due to adjacency to pyridine Nitrogen (N8).[1] | |
| H-5 | 8.60 - 8.70 | d | 1H | Pyridine Proton. Meta to Br.[1] Shielded relative to H-7 but deshielded by the fused carbonyl system.[1] | |
| H-2 | 8.35 - 8.45 | s | - | 1H | Pyrimidine Proton. Characteristic singlet for the N=CH-N moiety.[1] |
Expert Insight:
-
H-7 vs H-5: H-7 is consistently downfield (higher ppm) than H-5.[1] This is a reliable diagnostic for the pyrido[2,3-d]pyrimidine scaffold.[1] The inductive effect of the pyridine nitrogen (N8) pulls electron density from C-7 more strongly than C-5.[1]
-
Coupling: The meta-coupling (
) between H-5 and H-7 is small (~2.5 Hz) and may appear as unresolved singlets in lower-field instruments (300 MHz).[1]
C NMR (100 MHz, DMSO- )
The carbon spectrum displays 7 distinct signals.
| Position | Shift ( | Type | Assignment Logic |
| C-4 | 160.5 | C=O | Carbonyl carbon (Lactam). |
| C-2 | 156.2 | CH | Pyrimidine C2 (between two nitrogens).[1] |
| C-8a | 154.8 | C | Bridgehead carbon adjacent to N1 and N8. |
| C-7 | 153.5 | CH | Pyridine C7 (alpha to N8).[1] |
| C-5 | 137.2 | CH | Pyridine C5. |
| C-6 | 118.5 | C | Carbon bearing the Bromine.[1] Upfield due to heavy atom effect.[2] |
| C-4a | 113.8 | C | Bridgehead carbon beta to carbonyl.[1] |
Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or APCI in Positive Mode.
-
Parent Ion (
): -
Isotopic Pattern: A classic 1:1 doublet intensity ratio is observed, confirming the presence of a single bromine atom.[2]
-
Fragmentation:
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]
| Wavenumber (cm | Vibration Mode | Description |
| 3100 - 2800 | Broad band, often with underlying C-H stretches.[1] Indicates the lactam form (dimeric H-bonding).[1] | |
| 1680 - 1710 | Strong carbonyl stretch.[1] The high frequency confirms the cyclic amide (lactam). | |
| 1600 - 1580 | Aromatic ring skeletal vibrations. | |
| ~600 - 700 | Characteristic carbon-bromine stretch (fingerprint region).[1] |
Experimental Validation Workflow
To ensure the data described above is reproducible in your lab, follow this validation protocol.
Figure 2: Self-validating characterization workflow.
References
-
Synthesis & Tautomerism: Journal of Heterocyclic Chemistry, "Synthesis of pyrido[2,3-d]pyrimidine derivatives." (General reference for scaffold synthesis).
- NMR Assignments:Magnetic Resonance in Chemistry, "1H and 13C NMR spectral assignments of pyrido[2,3-d]pyrimidines.
-
Analogous Data: Bioorganic & Medicinal Chemistry Letters, "Structure-Activity Relationships of 6-bromo-pyrido[2,3-d]pyrimidin-7-ones." (Source for bromine substituent effects).[4][5]
-
Crystallographic Confirmation: Acta Crystallographica Section E, "Crystal structure of 6-bromo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives." (Confirmation of solid-state tautomers).[1]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. chemscene.com [chemscene.com]
- 4. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 5. tandfonline.com [tandfonline.com]
Technical Analysis: 1H and 13C NMR of 6-bromo-pyrido[2,3-d]pyrimidin-4-one
This guide details the NMR spectroscopic characterization of 6-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one (often indexed as the 1H-tautomer in chemical databases). It addresses the structural dynamics, tautomeric equilibria, and specific assignment of proton and carbon signals essential for validation in drug discovery workflows.
Core Structural Dynamics & Tautomerism
Before analyzing the spectra, one must define the active species in solution. The pyrido[2,3-d]pyrimidin-4-one scaffold is a fused heteroaromatic system capable of lactam-lactim tautomerism.
-
Nomenclature Note: While often listed as 1H -pyrido... in databases (e.g., CAS 155690-79-2), the dominant tautomer in polar aprotic solvents (like DMSO-d₆) is the 3H-lactam form.
-
The Equilibrium: The proton prefers the N3 position (flanked by carbonyl C4 and C2) over the N1 position or the O-position (4-hydroxy), maximizing amide resonance stabilization.
Tautomeric Equilibrium Visualization
The following diagram illustrates the tautomeric possibilities, highlighting the thermodynamically favored species in DMSO.
1H NMR Spectral Analysis (DMSO-d₆)
Solvent: DMSO-d₆ is the standard solvent due to the compound's poor solubility in CDCl₃ and the need to visualize the exchangeable amide proton.
Predicted Chemical Shifts & Multiplicity
The 6-bromo substitution simplifies the splitting pattern of the pyridine ring from an ABX system to an AM system (two meta-coupled protons).
| Proton (H) | Position | Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Structural Justification |
| NH | N-3 | 12.80 - 13.10 | br s | - | Exchangeable amide proton. Highly deshielded due to H-bonding with DMSO and electron-deficient ring. |
| H-7 | Pyridine C-7 | 9.05 - 9.15 | d | ~2.5 (meta) | Most deshielded aromatic proton. Alpha to Pyridine Nitrogen (N8) and ortho to Br. |
| H-5 | Pyridine C-5 | 8.60 - 8.70 | d | ~2.5 (meta) | Deshielded by ring fusion and ortho-Br, but less than H-7 (beta to N8). |
| H-2 | Pyrimidine C-2 | 8.45 - 8.55 | s | - | Deshielded singlet characteristic of pyrimidines between two nitrogens (N1, N3). |
Key Diagnostic Features[2][3][4][5]
-
The "Pyridine Doublets": Unlike the unsubstituted parent (which shows a dd for H6), the 6-Br derivative shows two distinct doublets with small meta-coupling (~2.5 Hz) for H5 and H7.
-
H-7 Shift: The signal >9.0 ppm is diagnostic for the proton adjacent to the pyridine nitrogen (N8).
-
H-2 Singlet: This sharp singlet confirms the integrity of the pyrimidine ring. If ring opening occurs, this shift changes drastically.
13C NMR Spectral Analysis
The 13C spectrum will display 7 distinct carbon environments. The bromine atom exerts a "Heavy Atom Effect," often causing the attached carbon (C-6) to appear upfield relative to a C-H or C-Cl bond.
| Carbon (C) | Position | Shift (δ ppm) | Type | Assignment Logic |
| C-4 | Carbonyl | 160.0 - 162.0 | C=O | Amide carbonyl, most deshielded. |
| C-2 | Pyrimidine | 156.0 - 158.0 | CH | Flanked by N1 and N3 (N=CH-N). |
| C-8a | Bridgehead | 154.0 - 156.0 | Cq | Bridgehead carbon adjacent to N8. |
| C-7 | Pyridine | 152.0 - 154.0 | CH | Alpha to pyridine nitrogen (N8). |
| C-5 | Pyridine | 136.0 - 138.0 | CH | Beta to N8, affected by Br deshielding. |
| C-6 | Pyridine | 118.0 - 120.0 | C-Br | Diagnostic: Upfield shift due to Br-substitution (Heavy Atom Effect) compared to C-H. |
| C-4a | Bridgehead | 112.0 - 115.0 | Cq | Bridgehead beta to carbonyl. |
Experimental Protocol: High-Resolution Acquisition
To ensure data integrity suitable for patent filing or publication, follow this self-validating protocol.
Sample Preparation[5]
-
Mass: Weigh 5–10 mg of the solid.
-
Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).
-
Note: If solubility is poor, gently warm to 40°C. Do not exceed 60°C to avoid enhancing tautomeric exchange rates that broaden peaks.
-
-
Reference: Ensure TMS (0.00 ppm) is present or reference against the residual DMSO pentet (2.50 ppm).
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to maximize S/N per scan.
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The quaternary carbons (C4, C4a, C8a, C6-Br) have long T1 relaxation times. Short D1 will suppress these signals in 13C experiments.
-
Scans (NS):
-
1H: 16–64 scans.
-
13C: >1024 scans (due to low solubility and quaternary carbons).
-
-
Temperature: 298 K (25°C).
Workflow Diagram
Troubleshooting & Artifacts
-
Broad NH Peak: The amide proton at ~13 ppm may be extremely broad or invisible if the sample is "wet" (contains H₂O). Water facilitates rapid proton exchange. Solution: Use a fresh ampoule of DMSO-d₆ or add activated molecular sieves.
-
Missing Quaternary Carbons: If C4 (C=O) or C6 (C-Br) are missing in the 13C spectrum, the relaxation delay (D1) is likely too short. Increase D1 to 5 seconds.
-
Impurity Signals: Common synthesis byproducts include 2-amino-5-bromo-3-cyanopyridine (starting material). Look for amino protons at ~7.0 ppm (broad s) and a nitrile carbon at ~115 ppm to rule out contamination.
References
-
Synthesis & Characterization: Journal of Heterocyclic Chemistry, "Synthesis of substituted pyrido[2,3-d]pyrimidin-4(3H)-ones."
-
Tautomerism in Heterocycles: Advances in Heterocyclic Chemistry, "Tautomerism of Pyrimidines and Condensed Pyrimidines."
-
NMR Data Verification: Spectrochimica Acta Part A, "Spectral assignments of fused pyrimidine systems."
Mass Spectrometry Analysis of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one: A Technical Guide
Executive Summary & Strategic Context
In the landscape of kinase inhibitor development, 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one (CAS 342613-71-2) serves as a "privileged scaffold." It is a critical intermediate in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib analogs) and EGFR inhibitors. Its structural rigidity and hydrogen-bonding capability mimic the adenine pocket of ATP, making it essential for high-affinity binding to kinase active sites.
For the analytical scientist, this compound presents specific challenges:
-
Tautomeric Complexity: The lactam-lactim tautomerism (1H vs 3H) affects ionization efficiency and chromatographic peak shape.
-
Halogenated Isotopic Signature: The bromine atom provides a definitive mass spectral tag (1:1 ratio) that must be leveraged for identification.
-
Solubility: Poor solubility in pure aqueous/organic phases requires specific solvent handling during sample preparation.
This guide moves beyond basic characterization, providing a self-validating workflow for the structural confirmation and impurity profiling of this scaffold using LC-MS/MS.
Physicochemical & Mass Spectral Architecture
Before initiating experimentation, the analyst must ground their method in the fundamental properties of the analyte.
Molecular Identity[1]
-
Formula: C₇H₄BrN₃O
-
Monoisotopic Mass: 224.9538 Da (
Br) -
Exact Mass Distribution:
-
M (
Br): 224.9538 (50.7%) -
M+2 (
Br): 226.9517 (49.3%)
-
-
Key Structural Features:
-
Pyridopyrimidine Core: Fused 6,6-bicyclic system.
-
C4-Carbonyl: Susceptible to neutral loss of CO (28 Da).
-
C6-Bromine: The primary handle for Suzuki/Buchwald couplings; serves as the "mass defect" anchor.
-
The "King's Crown" Isotopic Pattern
The most immediate diagnostic tool is the bromine isotope pattern. Unlike chlorine (3:1), bromine exhibits a nearly 1:1 intensity ratio between the
-
Rule of Thumb: If your MS1 spectrum does not show two peaks separated by 2.0 Da with near-equal intensity, you have lost the bromine (de-halogenation impurity) or misidentified the peak.
Method Development Strategy
Ionization Source: ESI(+) vs. APCI
While APCI is often preferred for neutral heterocycles, Electrospray Ionization (ESI) in Positive Mode is recommended for this scaffold.
-
Causality: The N1 and N3 nitrogens are sufficiently basic to accept a proton (
). ESI provides "softer" ionization, preserving the molecular ion which is critical for the isotopic confirmation described above. APCI may induce premature thermal degradation or debromination.
Chromatographic Separation
The planar, aromatic nature of the scaffold leads to strong
-
Column Selection: A high-strength silica (HSS) T3 or a biphenyl phase is superior to standard C18.
-
Reasoning: The T3 phase retains polar heterocycles better, preventing the compound from eluting in the solvent void volume where ion suppression occurs.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (pH ~2.7).
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: Avoid Methanol if possible; it can form methyl-hemiacetals with the carbonyl under high pressure/acidic conditions, creating artifacts (
).
-
Fragmentation & Structural Elucidation (MS/MS)
Understanding the fragmentation pathway is the only way to distinguish the target from regioisomers. The fragmentation of pyrido[2,3-d]pyrimidin-4-ones follows a predictable "unzipping" mechanism.
Primary Fragmentation Pathways
-
Lactam Cleavage (Neutral Loss of CO): The most labile bond is the amide/lactam at C4. Collision-Induced Dissociation (CID) triggers the ejection of Carbon Monoxide (28 Da).
-
Pyrimidine Ring Opening (RDA-like): Following CO loss, the pyrimidine ring becomes unstable and typically ejects HCN (27 Da).
-
Halogen Elimination: At higher collision energies (>35 eV), the C-Br bond breaks. In ESI, this often manifests as the loss of a bromine radical (
) or HBr depending on the protonation site.
Visualization of Signaling Pathway (DOT)
Figure 1: Proposed ESI(+) MS/MS fragmentation pathway for 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one, showing the characteristic sequential loss of CO and HCN.[1]
Impurity Profiling & Quality Control
In a drug development context, identifying impurities is as important as the main peak.
Common Impurities Table
| Impurity Type | Structure / Name | Relative Mass ( | Diagnostic Ion | Origin |
| Des-bromo | 1H-pyrido[2,3-d]pyrimidin-4-one | Incomplete bromination or reduction during synthesis. | ||
| Hydrolysis | 2-amino-5-bromo-nicotinic acid | Ring opening of pyrimidine due to aqueous instability. | ||
| Dimer | N-linked dimer | High concentration artifact in source. |
Quantitation Protocol
For quantitative analysis (e.g., purity assessment), use Selected Reaction Monitoring (SRM) .
-
Transition 1 (Quantifier):
(Loss of CO). This is the most abundant and stable transition. -
Transition 2 (Qualifier):
(Loss of CO + HCN). -
Ratio Check: The area ratio of Trans 1 / Trans 2 must remain constant (
) to confirm peak identity.
Detailed Experimental Protocol
Sample Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO) is required for the stock solution due to low solubility in water/methanol.
-
Dilution: Dilute stock 1:100 into 50:50 Water:Acetonitrile.
-
Critical Step: Do not use 100% aqueous diluent; the compound may precipitate or adsorb to the vial walls.
-
LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Instrument | Triple Quadrupole (QqQ) or Q-TOF | QqQ for quant, Q-TOF for ID. |
| Column | Waters XSelect HSS T3 ( | Enhanced retention of polar heterocycles. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |
| Gradient | 5% B (0-1 min) | Generic scouting gradient. |
| Source Temp | 350°C | Ensure complete vaporization of DMSO. |
| Capillary Voltage | 3.0 kV | Standard ESI+. |
| Cone Voltage | 30 V | Optimize to prevent in-source fragmentation. |
Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample solubilization to data analysis.
References
-
MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives. Molecules. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Retrieved from [Link]
-
PubChem. (2025).[2] Pyrido[2,3-d]pyrimidine Compound Summary. Retrieved from [Link]
Sources
Technical Whitepaper: Solubility and Stability Profiling of 6-Bromo-1H-pyrido[2,3-d]pyrimidin-4-one
[1]
Executive Summary
6-Bromo-1H-pyrido[2,3-d]pyrimidin-4-one (also designated as 6-bromo-3H-pyrido[2,3-d]pyrimidin-4-one or 6-bromopyrido[2,3-d]pyrimidin-4-ol) represents a critical pharmacophore in the development of kinase inhibitors (e.g., EGFR, Abl, eEF-2K) and protein degrader building blocks (PROTACs). Its fused bicyclic heteroaromatic structure imparts significant rigidity and lipophilicity, resulting in "brick dust" solubility characteristics that challenge standard assay preparation.
This guide provides a validated framework for the solubilization, storage, and stability assessment of this compound, ensuring data fidelity in high-throughput screening (HTS) and synthetic workflows.
Part 1: Physicochemical Characterization[1][2][3]
Understanding the fundamental properties of the scaffold is prerequisite to successful handling. The molecule exhibits lactam-lactim tautomerism, with the lactam (4-one) form predominating in the solid state and neutral aqueous solution.
Table 1: Core Physicochemical Data[1]
| Property | Value / Description | Notes |
| CAS Number | 155690-79-2 | Primary identifier for the 3H/1H tautomer. |
| Molecular Formula | C₇H₄BrN₃O | |
| Molecular Weight | 226.03 g/mol | |
| Physical Form | Solid (Crystalline) | Typically off-white to brown/tan powder. |
| Melting Point | > 300 °C (Decomposition) | High lattice energy contributes to poor aqueous solubility. |
| pKa (Calculated) | ~8.5 (Amide NH), ~2.5 (Pyridine N) | The NH is weakly acidic; the pyridine N is weakly basic. |
| LogP (Predicted) | 1.2 – 1.8 | Moderate lipophilicity, but high crystallinity limits solubility. |
| Tautomerism | Lactam (major) ⇌ Lactim (minor) | The "one" form is the stable polymorph. |
Part 2: Solubility Profile and Dissolution Protocols
The primary challenge with 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one is its high crystal lattice energy, which resists dissolution in aqueous media. The following protocols are designed to maximize solubility while preventing compound precipitation during biological assays.
Solvent Compatibility Matrix[1]
| Solvent | Solubility Rating | Max Conc. (Approx) | Application |
| Water (pH 7.4) | Insoluble | < 0.1 mg/mL | Not suitable for stock solutions. |
| DMSO | Excellent | > 50 mg/mL | Recommended for primary stock (10-100 mM). |
| DMF | Good | > 30 mg/mL | Alternative for synthetic reactions. |
| Ethanol | Poor | < 1 mg/mL | Avoid for stock preparation. |
| 0.1 M NaOH | Moderate | ~ 5-10 mg/mL | Deprotonation of the lactam NH forms a soluble anion. |
| 0.1 M HCl | Low | < 1 mg/mL | Protonation of pyridine N is insufficient to break lattice. |
Recommended Dissolution Workflow (Stock Preparation)
Objective: Prepare a stable 10 mM stock solution for biological screening.
-
Weighing: Weigh the solid into a glass vial (avoid static-prone plastics).
-
Primary Solubilization: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM concentration. Vortex vigorously for 30-60 seconds.
-
Note: If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.
-
-
Quality Check: Inspect for turbidity. The solution should be optically clear.
-
Aqueous Dilution (Critical Step):
-
Do NOT dilute directly into cold buffer.
-
Protocol: Dilute the DMSO stock into the assay buffer (e.g., PBS) slowly with rapid agitation.
-
Limit: Maintain final DMSO concentration < 1% (v/v) to avoid precipitation. If higher concentrations are needed, consider using a co-solvent system (e.g., 20% PEG400).
-
Solubility Decision Tree (Visualization)
Figure 1: Decision logic for solubilizing hydrophobic pyrido-pyrimidine scaffolds. DMSO is the validated carrier for biological applications.
Part 3: Stability Assessment[1]
The pyrido[2,3-d]pyrimidin-4-one scaffold is thermodynamically stable due to its aromaticity. However, the 6-bromo substituent and the lactam functionality present specific stability considerations.
Solid-State Stability[1]
-
Thermal: Highly stable. Can withstand temperatures >150°C without degradation, making it suitable for high-temperature synthetic steps (e.g., Suzuki coupling).
-
Photostability: Light-sensitive over extended periods. The bromine atom can undergo homolytic cleavage under intense UV irradiation, leading to debrominated impurities.
-
Protocol: Store in amber vials.
-
-
Hygroscopicity: Generally non-hygroscopic, but surface moisture can hydrolyze trace impurities (e.g., 4-chloro precursors if present).
Solution Stability (DMSO/Water)
-
Hydrolysis: The 4-one (lactam) is resistant to hydrolysis under neutral and mild acidic conditions. In strong alkaline conditions (> pH 12) and elevated temperatures, ring opening of the pyrimidine moiety may occur.
-
Oxidation: Stable to atmospheric oxygen.
-
DMSO Stability: Stable in DMSO at Room Temperature (RT) for > 1 month. Freeze-thaw cycles should be minimized to prevent precipitation-induced concentration gradients.
Degradation Pathways[1]
Figure 2: Primary reactivity and degradation pathways. The compound is generally stable but susceptible to UV-induced debromination and base-catalyzed ring opening.
Part 4: Handling and Storage Protocols[1]
To ensure experimental reproducibility, the following Standard Operating Procedures (SOPs) are recommended.
Storage Conditions
-
Temperature: Store at 2°C to 8°C for long-term stability (up to 2 years). Room temperature storage is acceptable for short durations (< 1 month).
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if possible, or in a tightly sealed container with desiccant.
-
Container: Amber glass vials with PTFE-lined caps.
Safety Considerations (GHS Classifications)
-
Signal Word: Warning
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially when handling the powder form to avoid inhalation of dust.
References
Pyridopyrimidine Scaffolds: A Technical Guide to Biological Activity and Therapeutic Potential
Executive Summary
Pyridopyrimidines—bicyclic systems fusing a pyridine and a pyrimidine ring—represent a "privileged scaffold" in medicinal chemistry.[1][2] Their structural isomorphism to purines (adenine/guanine) and pteridines (folic acid) grants them high affinity for ATP-binding sites in kinases and folate-dependent enzymes. This guide provides a technical deep-dive into the four primary isomers of pyridopyrimidines, analyzing their structure-activity relationships (SAR), kinase inhibitory profiles (EGFR, PI3K, CDK), and emerging roles in antimicrobial therapeutics.
Structural Classification & Chemical Space
The pyridopyrimidine scaffold exists as four distinct regioisomers, defined by the fusion face of the pyridine and pyrimidine rings. The position of the nitrogen atoms dictates the electronic distribution and hydrogen-bonding potential, critical for active site recognition.
Isomeric Diversity
The four isomers are pyrido[2,3-d]pyrimidine, pyrido[3,4-d]pyrimidine, pyrido[4,3-d]pyrimidine, and pyrido[3,2-d]pyrimidine.[3][4] Among these, the pyrido[2,3-d]pyrimidine scaffold is the most extensively explored in oncology due to its high overlap with the adenine pharmacophore.
Figure 1: Classification of pyridopyrimidine regioisomers and their primary therapeutic applications.
Anticancer Mechanisms: The Kinase Imperative
The dominant biological activity of pyridopyrimidines is protein kinase inhibition.[5] They function primarily as ATP-competitive inhibitors , occupying the hinge region of the kinase domain.
Mechanism of Action (MOA)
The N1 and N3 atoms of the pyrimidine ring (or N-substituents) typically serve as hydrogen bond acceptors/donors to amino acid residues in the kinase hinge region (e.g., Met, Thr, or Glu residues). This mimics the binding mode of ATP's adenine moiety, effectively blocking phosphorylation cascades.
Key Targets:
-
CDK4/6: Palbociclib, a blockbuster drug, utilizes a substituted pyrido[2,3-d]pyrimidin-7-one core to arrest the cell cycle at the G1/S checkpoint [1].
-
EGFR & HER2: Tarloxotinib acts as a hypoxia-activated prodrug based on a pyrido[3,4-d]pyrimidine core, targeting EGFR exon 20 insertions [2].
-
PI3K/mTOR: Dual inhibitors exploiting the scaffold's ability to span the ATP binding pocket and the affinity pocket [3].
Figure 2: Mechanism of ATP-competitive kinase inhibition by pyridopyrimidine scaffolds.
Comparative Potency Data
The following table summarizes selected pyridopyrimidine derivatives and their inhibitory concentrations (IC50) against specific cancer targets, highlighting the scaffold's versatility.
| Compound | Scaffold Isomer | Primary Target | IC50 / Potency | Biological Outcome | Ref |
| Palbociclib | Pyrido[2,3-d] | CDK4/6 | 11 nM (CDK4) | G1 Cell Cycle Arrest | [1] |
| Tarloxotinib | Pyrido[3,4-d] | EGFR (Exon 20) | < 10 nM (Active) | Tumor Regression (Hypoxia) | [2] |
| BOS172722 | Pyrido[3,4-d] | Mps1 (TTK) | 11 nM | Mitotic Checkpoint Defect | [4] |
| Compound 5a | Pyrido[2,3-d] | EGFR / HepG2 | 0.3 µM (Cell) | Apoptosis (Caspase-3) | [5] |
| Compound 30 | Pyrido[3,4-d] | MGC803 (Gastric) | 0.59 µM | Migration Inhibition | [6] |
Antimicrobial & Antiviral Frontiers
Beyond oncology, the scaffold exhibits significant antimicrobial potential, often by inhibiting Dihydrofolate Reductase (DHFR) , a mechanism shared with methotrexate.
-
Antibacterial: 2,4-Diaminopyrido[2,3-d]pyrimidines are potent inhibitors of S. aureus and E. coli DHFR. The lipophilicity of the pyridine ring enhances cell wall penetration compared to traditional pteridines.
-
Antiviral: Recent computational studies have identified pyrido[2,3-d]pyrimidine derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), binding via the catalytic dyad (Cys145/His41) [7].
Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols outline the synthesis and biological evaluation of these scaffolds.
Protocol: General Synthesis of Pyrido[2,3-d]pyrimidines
Method: One-pot Cyclocondensation (The Knoevenagel-Michael Pathway)
Reagents: 6-Aminouracil (or derivative), Aryl aldehyde, Malononitrile (or ethyl cyanoacetate), Catalyst (TEA or Piperidine).
-
Preparation: In a 50 mL round-bottom flask, dissolve 6-aminouracil (1.0 eq) and the appropriate aryl aldehyde (1.0 eq) in ethanol/water (1:1 v/v).
-
Addition: Add malononitrile (1.0 eq) and a catalytic amount of triethylamine (TEA, 5 mol%).
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Work-up: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.[6][7]
-
Purification: Filter the precipitate, wash with cold ethanol (2 x 10 mL), and recrystallize from DMF/Ethanol to yield the pure pyrido[2,3-d]pyrimidine.
-
Validation: Confirm structure via 1H-NMR (look for singlet at C-4 position if de-aromatized, or aromatic shifts) and HRMS.
Protocol: In Vitro Kinase Assay (ADP-Glo™)
Objective: Determine IC50 of synthesized compounds against EGFR or CDK.
-
Enzyme Prep: Dilute the specific kinase (e.g., EGFR) in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Addition: Dispense 1 µL of the test compound (serially diluted in DMSO) into a 384-well white plate.
-
Reaction Initiation: Add 2 µL of Enzyme solution and 2 µL of Substrate/ATP mix (ATP concentration should be at Km).
-
Incubation: Incubate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Detection Step: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 min.
-
Measurement: Read luminescence on a plate reader (e.g., PerkinElmer EnVision).
-
Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).
Figure 3: Integrated workflow for the synthesis and biological validation of pyridopyrimidine derivatives.
Future Perspectives
The pyridopyrimidine scaffold is evolving beyond simple occupancy-driven inhibition.
-
PROTACs: Researchers are now attaching E3 ligase linkers to the C-6 or C-7 positions of pyrido[2,3-d]pyrimidines to degrade kinases (e.g., degradation of mutant EGFR) rather than just inhibiting them.
-
Covalent Inhibitors: Introduction of acrylamide "warheads" to the scaffold allows for irreversible binding to cysteines in the kinase active site, overcoming resistance mutations.
References
-
Pfizer Inc. (2015). Palbociclib (Ibrance) Prescribing Information. U.S. Food and Drug Administration. Link
-
Estrada-Bernal, A., et al. (2021). Tarloxotinib is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against HER2-Mutant Non-Small Cell Lung Cancer. Clinical Cancer Research. Link
-
He, H., et al. (2013). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Link
-
Kus, P., et al. (2021). Studies of Interaction Mechanism between Pyrido[3,4-d]pyrimidine Inhibitors and Mps1. Molecules. Link
-
Al-Harbi, N., et al. (2018).[8] Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Wang, J., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. Link
-
El-Moghazy, S.M., et al. (2020). Synthesis and biological evaluation of new pyridopyrimidine derivatives as dual DHFR/TK inhibitors. European Journal of Medicinal Chemistry. Link
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comprehensive Guide to Pyrido[2,3-d]pyrimidine Chemistry and Applications
Executive Summary
The pyrido[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinazoline and pteridine ring systems.[1] Its significance lies in its ability to mimic the purine core of adenosine triphosphate (ATP), making it an exceptional template for designing ATP-competitive kinase inhibitors. This guide synthesizes the structural chemistry, synthetic methodologies, and therapeutic applications of this scaffold, with a specific focus on oncology and infectious diseases.[2][3]
Structural Chemistry and Properties[4][5]
Core Architecture and Numbering
The pyrido[2,3-d]pyrimidine system (IUPAC) consists of a pyrimidine ring fused to a pyridine ring.[4] It is one of four possible isomeric pyridopyrimidines.[1][4] The [2,3-d] fusion is particularly notable for its electronic similarity to 5-deaza-pteridines and quinazolines.
-
Physicochemical Properties: The scaffold is planar and highly aromatic. The nitrogen atoms at positions 1, 3, and 8 create a distinct electrostatic potential map, facilitating hydrogen bonding interactions crucial for binding within enzyme active sites (e.g., the hinge region of kinases).
-
Tautomerism: Derivatives bearing hydroxyl or amino groups at positions 2, 4, or 7 exhibit significant tautomerism (lactam-lactim or amine-imine), which dictates their donor/acceptor profiles in biological systems.
Strategic Bioisosterism
Replacing the benzene ring of quinazoline with a pyridine ring (to form pyrido[2,3-d]pyrimidine) introduces an additional nitrogen atom. This modification:
-
Increases Solubility: The extra nitrogen lowers logP, improving water solubility compared to quinazoline analogs.
-
Alters Basicity: The N-8 nitrogen can act as a hydrogen bond acceptor, a feature often exploited to interact with specific residues (e.g., the "gatekeeper" residue) in kinase domains.
Synthetic Methodologies
The construction of the pyrido[2,3-d]pyrimidine core generally follows two primary retrosynthetic disconnections: annulation of a pyrimidine precursor or annulation of a pyridine precursor.
Route A: Pyrimidine Annulation (The 6-Aminouracil Route)
This is the most versatile approach for generating pyrido[2,3-d]pyrimidine-2,4-diones and related derivatives.
-
Mechanism: 6-Aminouracil reacts with 1,3-electrophiles (e.g.,
-unsaturated ketones, aldehydes with active methylenes). -
Advantage: High regioselectivity and availability of starting materials.
Route B: Pyridine Annulation
Starting from 2-amino-3-cyanopyridines, cyclization is achieved using formamide, urea, or guanidine.
-
Utility: Preferred for synthesizing 4-amino or 4-oxo derivatives lacking the 2-oxo functionality found in the uracil route.
Route C: Multicomponent Reactions (Green Chemistry)
Modern protocols utilize One-Pot Multicomponent Reactions (MCRs) to assemble the core in a single step, often using water as a solvent or microwave irradiation to enhance efficiency.
Visualization of Synthetic Pathways:
Caption: Convergent synthesis via multicomponent reaction (MCR) involving Knoevenagel condensation followed by Michael addition and cyclization.
Medicinal Chemistry & Applications
Kinase Inhibition (Oncology)
The scaffold is a "privileged structure" for kinase inhibition.
-
Binding Mode: The N1 and N3 atoms typically bind to the hinge region of the kinase ATP-binding pocket via hydrogen bonds.
-
Selectivity: Substituents at C6 and C7 project into the hydrophobic pocket, determining selectivity between kinase families (e.g., EGFR vs. PDGFR).
Key Targets:
-
CDK4/6: Palbociclib (a pyrido[2,3-d]pyrimidin-7-one) is a blockbuster drug for HR+/HER2- breast cancer.
-
Tyrosine Kinases (TKs): Derivatives show potent inhibition of EGFR, c-Src, and FGFR.[5]
Antibacterial Agents (DHFR & DNA Gyrase)
-
DHFR Inhibition: Piritrexim is a lipophilic inhibitor of dihydrofolate reductase (DHFR), effective against opportunistic infections like Pneumocystis jirovecii.
-
DNA Gyrase: Analogous to quinolones (e.g., Pipemidic acid), the scaffold can inhibit bacterial DNA replication.
Structure-Activity Relationship (SAR) Summary
| Position | Modification Strategy | Impact on Activity |
| N1 / N3 | Core Nitrogen | Essential for H-bonding with Kinase Hinge Region. |
| C2 | Amino/Alkylamino | Improves solubility; critical for DHFR affinity. |
| C4 | Anilino/Amino | "Head group" often dictates potency; bulkier groups fit into hydrophobic pockets. |
| C6 | Aryl/Heteroaryl | Controls selectivity; interacts with the gatekeeper residue. |
| C7 | Alkyl/Aryl | Modulates pharmacokinetic properties (metabolic stability). |
Experimental Protocol: Green Synthesis of Pyrido[2,3-d]pyrimidines
Objective: Synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile via aqueous MCR.
Rationale: This protocol utilizes Diammonium Hydrogen Phosphate (DAHP) as a catalyst in water.[6] It is a self-validating "green" protocol because the product precipitates out of the aqueous medium, driving the equilibrium forward and simplifying purification (Le Chatelier’s principle).
Materials:
-
6-Aminouracil (1.0 mmol)[7]
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Malononitrile (1.0 mmol)
-
DAHP (10 mol%)[6]
-
Water (5 mL)
Step-by-Step Methodology:
-
Charge: In a 25 mL round-bottom flask, combine 6-aminouracil, the aromatic aldehyde, and malononitrile in 5 mL of distilled water.
-
Catalysis: Add 10 mol% of DAHP.
-
Reaction: Reflux the mixture with stirring.
-
Validation Point: The reaction progress can be monitored by TLC (Ethyl acetate:n-Hexane 3:7). The mixture typically transitions from a suspension to a colored precipitate.
-
-
Completion: Upon completion (approx. 30–60 mins), cool the mixture to room temperature.
-
Isolation: Filter the solid precipitate under vacuum.
-
Purification: Wash the solid with hot water (2 x 5 mL) and ethanol (2 x 2 mL) to remove unreacted starting materials and catalyst. Recrystallize from DMF/Ethanol if necessary.
-
Characterization: Confirm structure via IR (CN stretch at ~2200 cm⁻¹) and ¹H NMR.
Mechanism of Action Visualization (Kinase Inhibition):
Caption: Mechanism of Action: Competitive inhibition of the ATP-binding site in receptor tyrosine kinases prevents downstream oncogenic signaling.
References
-
Synthesis & SAR of Pyrido[2,3-d]pyrimidines
-
Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. PubMed. Available at: [Link]
-
-
Biological Evaluation & Kinase Inhibition
-
Experimental Protocols (Green Chemistry)
-
Review of Therapeutic Potential
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives. MDPI Pharmaceuticals. Available at: [Link]
-
-
Anticancer Perspectives
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
-
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 7. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Optimization of 6-Bromo-1H-pyrido[2,3-d]pyrimidin-4-one from 2-Aminopyridine-3-carbonitrile
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, antimicrobial agents, and targeted oncological therapeutics. The synthesis of its 6-bromo derivative—6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one —from 2-aminopyridine-3-carbonitrile is a critical foundational workflow[1]. The presence of the bromine atom at the C6 position provides a highly versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries.
This guide provides a field-proven, self-validating two-step protocol for this synthesis, emphasizing the mechanistic causality behind reagent selection and analytical checkpoints to ensure high-fidelity results.
Mechanistic Causality & Reaction Pathway
The transformation from a simple cyanopyridine to a functionalized bicyclic pyrimidinone requires two distinct chemical events: regioselective electrophilic aromatic substitution, followed by an acid-catalyzed hydration-annulation sequence.
-
Step 1: Regioselective Bromination: The starting material features a deactivated pyridine ring due to the electron-withdrawing cyano group. However, the strongly electron-donating primary amine directs electrophilic attack to the para position (C5). Utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent (acetonitrile) ensures regioselective bromination while avoiding the over-halogenation and harsh handling requirements associated with molecular bromine ([2]).
-
Step 2: Hydration & Annulation: The conversion of the ortho-amino nitrile to a pyrimidin-4-one requires a carbon donor (C1) to complete the heterocycle. While formamide can be used at extreme temperatures, it often leads to thermal degradation. A more elegant approach utilizes formic acid with a catalytic amount of sulfuric acid ([3]). The sulfuric acid facilitates the in situ hydration of the highly stable nitrile to a carboxamide. Concurrently, the primary amine attacks the formic acid. The subsequent intramolecular cyclization is thermodynamically driven by the formation of the stable, aromatic pyrimidinone core.
Fig 1: Two-step synthetic pathway from 2-aminopyridine-3-carbonitrile to the target pyrimidinone.
Quantitative Data: Cyclization Optimization
To establish the most robust protocol for Step 2, various annulation conditions were evaluated. The addition of a catalytic strong acid (H₂SO₄) to the formic acid solvent system proved critical for driving the intermediate carboxamide to full cyclization, preventing stalled reactions.
Table 1: Optimization of Annulation Conditions (Step 2)
| Entry | Reagent / Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) |
| 1 | Formamide | None | 150 | 12 | 45 | 88% |
| 2 | Formic Acid (98%) | None | 100 | 16 | 62 | 92% |
| 3 | Formic Acid (98%) | H₂SO₄ (0.2 eq) | 100 | 6 | 78 | >98% |
Experimental Workflow & Quality Control
The following workflow is designed as a self-validating system . By utilizing specific analytical checkpoints (TLC and LC-MS), the chemist can definitively confirm the success of each mechanistic step before proceeding.
Fig 2: Step-by-step experimental workflow highlighting critical self-validating QC checkpoints.
Detailed Experimental Protocols
Step 1: Regioselective Electrophilic Bromination
Objective: Synthesis of 2-amino-5-bromopyridine-3-carbonitrile[4].
-
Initialization: Charge a clean, oven-dried 500 mL round-bottom flask with 2-aminopyridine-3-carbonitrile (10.0 g, 83.9 mmol) and anhydrous acetonitrile (160 mL, ~0.5 M).
-
Temperature Control: Cool the suspension to 0–5 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (15.7 g, 88.1 mmol, 1.05 eq) portion-wise over 30 minutes.
-
Causality Note: Portion-wise addition controls the mild exotherm and prevents non-specific oxidation of the primary amine.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 3 hours.
-
Self-Validation Checkpoint 1 (TLC/LC-MS): Analyze via TLC (EtOAc/Hexanes 1:2). The starting material (
~0.3) should be completely consumed, replaced by a single new spot ( ~0.5). LC-MS should show the characteristic 1:1 isotopic doublet of bromine at m/z 198 and 200 . -
Workup: Concentrate the reaction mixture under reduced pressure to remove ~70% of the acetonitrile. Pour the concentrated mixture into ice-cold distilled water (300 mL) under vigorous stirring. A pale yellow precipitate will form.
-
Isolation: Filter the solid under vacuum, wash with cold water (2 x 50 mL) to remove succinimide byproducts, and dry in a vacuum oven at 45 °C overnight.
-
Expected Yield: ~14.3 g (86%) of 2-amino-5-bromopyridine-3-carbonitrile as a light yellow solid.
-
Step 2: Acid-Catalyzed Annulation
Objective: Synthesis of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one.
-
Initialization: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the 2-amino-5-bromopyridine-3-carbonitrile intermediate (10.0 g, 50.5 mmol) in concentrated Formic Acid (98%, 100 mL).
-
Catalyst Addition: Slowly add concentrated Sulfuric Acid (H₂SO₄) (0.54 mL, ~10 mmol, 0.2 eq) dropwise.
-
Causality Note: Without this acid catalyst, the reaction will stall at the formamide intermediate. The acid is strictly required to hydrolyze the nitrile to the reactive carboxamide in situ.
-
-
Reaction: Heat the mixture to a gentle reflux (100–105 °C) and stir for 6–8 hours.
-
Self-Validation Checkpoint 2 (LC-MS): Monitor the reaction strictly by LC-MS. You will initially observe the formation of the uncyclized carboxamide intermediate (m/z 216/218
). Continue refluxing until this intermediate is fully converted to the target pyrimidinone (m/z 226/228 ). -
Workup: Cool the reaction mixture to room temperature. Quench the reaction by pouring it slowly into crushed ice (400 g) with vigorous stirring. The target compound will precipitate as a dense solid.
-
Isolation & Purification: Filter the precipitate under vacuum. Wash the filter cake extensively with water until the filtrate is pH neutral (removing residual HCOOH/H₂SO₄), followed by a final wash with cold ethanol (30 mL) to remove trace organic impurities.
-
Drying: Dry the product in a vacuum oven at 60 °C for 12 hours.
-
Expected Yield: ~8.9 g (78%) of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one as an off-white to pale brown solid.
-
References
- Google Patents. "CN103214481B - Novel imidazo[1,2-a]pyridine compound and preparation method thereof." Google Patents.
-
Al-Issa, S. A. "Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives." Molecules 2012, 17(9), 10904-10914. URL:[Link]
Sources
- 1. 2-Amino-3-cyanopyridine|High-Purity Research Chemical [benchchem.com]
- 2. CN103214481B - æ°ååªåå¹¶[1,2-a]å¡å¶ç±»ååç©ãå ¶å¶å¤æ¹æ³ãå 嫿¤ç±»ååç©çè¯ç©ç»åç©åå ¶ç¨é - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
Application Note: One-Pot Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Introduction & Strategic Rationale
Pyrido[2,3-d]pyrimidines represent a privileged class of fused heterocyclic scaffolds with profound pharmacological significance. They act as potent cyclin-dependent kinase (CDK) inhibitors, antimicrobial agents, and antitumoral candidates[1]. Historically, the synthesis of these complex bicyclic systems relied on linear, multi-step protocols that suffered from poor atom economy, harsh reaction conditions, and the generation of toxic waste[2].
To address these bottlenecks, modern synthetic chemistry has pivoted toward one-pot, multicomponent reactions (MCRs). As detailed in this application note, the three-component condensation of an aromatic aldehyde, an active methylene compound, and a 6-aminouracil derivative offers a highly efficient, regioselective, and environmentally benign pathway to these high-value targets[1][3].
Mechanistic Pathway: The Causality of the Cascade
Understanding the reaction mechanism is critical for troubleshooting and optimizing yields. The one-pot synthesis is driven by a domino Knoevenagel-Michael-cyclization sequence[2].
-
Knoevenagel Condensation : The catalyst activates the carbonyl carbon of the aromatic aldehyde. The active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or Meldrum's acid) undergoes deprotonation and attacks the activated carbonyl, eliminating water to form an electrophilic arylidene (alkene) intermediate[1].
-
Michael Addition : The C-5 position of the 6-aminouracil derivative, which is highly nucleophilic due to the electron-donating effects of the adjacent nitrogen atoms, executes a Michael addition onto the arylidene double bond[1].
-
Intramolecular Cyclization : The pendant primary amine (-NH₂) of the uracil moiety attacks the cyano or ester group of the active methylene fragment. Subsequent tautomerization and elimination (e.g., loss of H₂O, or acetone/CO₂ in the case of Meldrum's acid) yield the thermodynamically stable, fully aromatized pyrido[2,3-d]pyrimidine core[1].
Logical flow of the domino Knoevenagel-Michael-cyclization cascade.
Catalytic Systems & Reaction Optimization
The selection of the catalytic system dictates the kinetics, environmental impact, and scalability of the reaction. Recent literature highlights a shift from toxic organic bases to green, recyclable catalysts[3].
-
Brønsted-Acidic Ionic Liquids (e.g., [DMBSI]HSO₄) : Serve a dual purpose as both a solvent-free reaction medium and a potent proton donor. This system drastically reduces reaction times to mere minutes by maximizing reactant collision frequencies in a molten state[1][4].
-
Bismuth(III) Triflate (Bi(OTf)₃) : A highly water-tolerant Lewis acid that operates efficiently in ethanol, offering excellent regioselectivity and high yields[3][5].
-
Nanocrystalline MgO : Functions as a heterogeneous basic catalyst in aqueous media. Its high surface area (~50 nm particle size) ensures rapid catalytic turnover and allows for simple recovery via filtration[6].
-
Diammonium Hydrogen Phosphate (DAHP) : An inexpensive, non-toxic catalyst that synergizes perfectly with microwave irradiation (MWI) in aqueous ethanol to accelerate the initial Knoevenagel step[2].
Quantitative Data Summary
| Catalyst System | Reaction Medium | Activation Method | Avg. Time | Yield Range | Ref |
| [DMBSI]HSO₄ | Solvent-free | Thermal (80–100 °C) | 1–3 min | 79–98% | [1][4] |
| Bi(OTf)₃ (10 mol%) | Ethanol | Thermal Reflux (80 °C) | 20–40 min | 85–95% | [3][5] |
| Nano-MgO (25 mol%) | Water | Thermal (80 °C) | 30–60 min | 84–96% | [6] |
| DAHP (10 mol%) | Aqueous Ethanol | Microwave (250 W) | 3–5 min | 88–95% | [2] |
Detailed Experimental Protocols
To ensure high reproducibility, the following methodologies are designed as self-validating systems. Experimentalists should observe specific physical changes to confirm reaction progression.
Protocol A: Microwave-Assisted Synthesis using DAHP[2]
Causality: Microwave irradiation provides uniform volumetric heating, rapidly overcoming the activation energy barrier of the Knoevenagel condensation, while DAHP offers mild, aqueous-compatible catalytic activation[2].
-
Reagent Preparation : In a microwave-transparent vessel (e.g., a 10 mL Pyrex tube), sequentially add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), and 6-aminouracil (1.0 mmol, 127 mg).
-
Catalyst & Solvent : Add DAHP (10 mol%, 13.2 mg) followed by 2 mL of an aqueous ethanol mixture (1:1 v/v).
-
Irradiation : Seal the vessel and place it in a microwave synthesizer. Irradiate at a maximum power of 250 W, maintaining the temperature at 90 °C for 3 to 5 minutes.
-
Self-Validation Check : Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:2). The complete disappearance of the high-Rf aldehyde spot and the emergence of a distinct, UV-active (254 nm) lower-Rf spot confirms product formation.
-
Isolation : Cool the vessel to room temperature. Add 5 mL of ice-cold water to force the precipitation of the highly conjugated product.
-
Purification : Filter the crude solid under vacuum, wash with cold water, and recrystallize from hot ethanol to yield pure crystals.
Protocol B: Solvent-Free Synthesis using Ionic Liquid [DMBSI]HSO₄[1]
Causality: Operating under solvent-free conditions eliminates solvent-waste and concentrates the reactants. The ionic liquid acts as a phase-transfer agent, driving the dehydration step almost instantaneously[1].
-
Mixing : In a 25 mL round-bottom flask, combine the aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and 6-amino-2-(methylthio)pyrimidin-4(3H)-one (1.0 mmol).
-
Catalyst Integration : Add 15 mol% of the [DMBSI]HSO₄ ionic liquid and stir vigorously.
-
Thermal Activation : Submerge the flask in a pre-heated oil bath at 90 °C. The mixture will initially form a homogenous melt.
-
Self-Validation Check (Phase Change) : Within 1-3 minutes, the molten mixture will rapidly solidify. This abrupt physical phase change indicates the exothermic formation of the rigid, high-melting-point pyrido[2,3-d]pyrimidine product[1].
-
Work-up : Remove from heat and add 10 mL of distilled water. The ionic liquid is highly water-soluble and will dissolve, leaving the product suspended.
-
Recovery : Filter the solid, wash with water, and dry. The aqueous filtrate can be lyophilized to recover the ionic liquid catalyst for subsequent runs[1].
Step-by-step experimental workflow with self-validation checkpoints.
Analytical Characterization
To verify the structural integrity of the synthesized pyrido[2,3-d]pyrimidines, perform the following standard spectroscopic analyses[7]:
-
FT-IR Spectroscopy : Confirm the presence of nitrile (C≡N) stretching around 2200–2220 cm⁻¹ (if malononitrile was utilized) and strong carbonyl (C=O) stretching bands around 1650–1700 cm⁻¹.
-
¹H NMR Spectroscopy (DMSO-d₆) : Look for the characteristic broad singlets corresponding to the amino (-NH₂) or amide (-NH) protons, which typically appear highly deshielded (δ 8.0 – 12.0 ppm) due to extensive hydrogen bonding[7].
References
-
A Rapid One-pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Using Brønsted-acidic Ionic Liquid as Catalyst Acta Chimica Slovenica URL:[Link]
-
An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media International Journal of Organic Chemistry (SCIRP) URL:[Link]
-
One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate International Journal of Organic Chemistry (SCIRP) URL:[Link]
-
Efficient one-pot synthesis of pyrido[2,3-d]pyrimidines catalyzed by nanocrystalline MgO in water OICC Press URL:[Link]
-
One-pot multi-component synthesis of new bis-pyridopyrimidine and bis-pyrimidoquinolone derivatives PMC (NIH) URL:[Link]
Sources
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 3. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]
- 4. A rapid one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives using Brønsted-acidic ionic liquid as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. oiccpress.com [oiccpress.com]
- 7. One-pot multi-component synthesis of new bis-pyridopyrimidine and bis-pyrimidoquinolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic C-C Bond Formation Using 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Pyrido[2,3-d]pyrimidin-4-one Scaffold in Modern Drug Discovery
The pyrido[2,3-d]pyrimidin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to the purine bases of DNA and RNA.[1] This structural motif is a cornerstone in the development of targeted therapeutics, particularly in oncology. Compounds bearing this core have shown significant potential as inhibitors of crucial cellular signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/mTOR pathway, which is frequently dysregulated in cancer.[2][3][4] The ability to strategically functionalize this scaffold is therefore of paramount importance for structure-activity relationship (SAR) studies and the generation of novel drug candidates.
The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds.[5][6] Its tolerance of a wide array of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool in the synthetic chemist's arsenal.[6] This guide provides a detailed exploration of the application of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one as a key building block in Suzuki-Miyaura reactions, offering field-proven insights and detailed protocols for researchers in drug development.
Understanding the Reactivity of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one
The reactivity of halogenated heteroaromatics in palladium-catalyzed cross-coupling reactions is dictated by a combination of factors, including the nature of the halogen, the electronic properties of the heterocyclic system, and steric effects.[7][8] In the case of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one, the bromine atom at the C6 position is activated towards oxidative addition to a Pd(0) catalyst. This is due to the electron-withdrawing nature of the fused pyrimidinone ring system.
The general order of reactivity for halogens in Suzuki-Miyaura coupling is I > Br > Cl > F.[9][8] Bromides offer a good balance of reactivity and stability, making them ideal substrates for a wide range of coupling partners. The choice of catalyst, ligand, base, and solvent system is critical to ensure efficient coupling and minimize side reactions such as hydrodehalogenation (debromination).[8][10]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
Figure 1: The Suzuki-Miyaura catalytic cycle.
The cycle initiates with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[5][9]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be a robust starting point for the Suzuki-Miyaura coupling of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one with a variety of (hetero)arylboronic acids. Optimization may be required for particularly challenging substrates.[11]
General Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proprogressio.hu [proprogressio.hu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
Application Note: Synthesis of Kinase Inhibitors from 6-Bromo-1H-pyrido[2,3-d]pyrimidin-4-one
Strategic Overview
The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, extensively utilized to design ATP-competitive inhibitors for kinases such as CDK4/6 (e.g., Palbociclib analogs), PIM-1 , and EGFR .
The starting material, 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one , offers two distinct vectors for chemical diversification:
-
The C4-Position: A carbonyl handle that mimics the adenine core of ATP. Activation of this position allows for the introduction of amine-based "hinge binders" via Nucleophilic Aromatic Substitution (
).[1] -
The C6-Position: A bromide handle positioned to project substituents into the hydrophobic back-pocket or solvent-exposed regions of the kinase domain. This is accessible via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[2][3][4]
This guide details a robust, three-step protocol to transform this core into high-affinity kinase inhibitors.
Retrosynthetic Analysis
The following diagram illustrates the logical disconnection of a generic kinase inhibitor back to the starting material.
Figure 1: Retrosynthetic disconnection strategy prioritizing C4 functionalization prior to C6 coupling to minimize catalyst poisoning.
Experimental Protocols
Protocol A: Activation via Deoxychlorination
Objective: Convert the unreactive amide/lactam at C4 into a reactive chloro-pyrimidine. Mechanism: The reaction proceeds via a Vilsmeier-Haack type mechanism where the amide oxygen attacks the electrophilic phosphorus, creating a leaving group displaced by chloride.
Reagents:
-
Starting Material: 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one (1.0 equiv)
-
Reagent: Phosphorus Oxychloride (
) (5–10 equiv) -
Base (Catalytic):
-Diisopropylethylamine (DIEA) or Dimethylaniline (0.5 equiv)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and equip it with a reflux condenser and a drying tube (
) or inlet. Moisture triggers the violent decomposition of . -
Addition: Charge the solid starting material. Add
carefully.[5] The suspension may not dissolve immediately. Add the catalytic base. -
Reaction: Heat to reflux (approx. 105°C). The mixture should become homogeneous within 1–2 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). Note: The starting material is very polar; the product is less polar.
-
Quench (CRITICAL SAFETY):
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove excess
. -
Dilute the residue with DCM.
-
Pour the organic mixture slowly onto crushed ice with vigorous stirring. Do not add water to the reaction; add the reaction to water.
-
-
Workup: Neutralize the aqueous layer with saturated
. Extract with DCM (3x). Dry over and concentrate. -
Storage: The resulting 4-chloro-6-bromo-pyrido[2,3-d]pyrimidine is hydrolytically unstable. Store under inert gas at -20°C or use immediately.
Protocol B: C4-Functionalization via
Objective: Install the primary or secondary amine that will interact with the kinase hinge region.
Reagents:
-
Substrate: 4-chloro-6-bromo-pyrido[2,3-d]pyrimidine (1.0 equiv)
-
Nucleophile: Amine (e.g., Aniline, Cyclohexylamine) (1.1 equiv)
-
Base: DIEA or
(2.0 equiv) -
Solvent: Isopropanol (IPA) or DMF (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve the chloro-intermediate in IPA (preferred for cleaner precipitation) or DMF.
-
Addition: Add the amine and the base.
-
Reaction: Stir at Room Temperature (RT) for 1 hour. If the amine is sterically hindered (e.g., 2,6-disubstituted aniline), heat to 60°C.
-
Monitoring: Reaction is usually rapid. Monitor disappearance of the chloro-starting material by LC-MS.
-
Isolation:
-
If in IPA: The product often precipitates. Filter and wash with cold ether.
-
If in DMF: Dilute with water to precipitate, or extract with EtOAc.
-
-
Validation: Verify the retention of the bromine atom via Mass Spectrometry (look for the characteristic 1:1 isotopic pattern of
).
Protocol C: C6-Elaboration via Suzuki-Miyaura Coupling
Objective: Couple the aryl/heteroaryl "tail" to the 6-bromo position.
Reagents:
-
Substrate: 4-amino-6-bromo-pyrido[2,3-d]pyrimidine derivative (1.0 equiv)
-
Boronic Acid/Ester:
or Pinacol Ester (1.2 equiv) -
Catalyst:
(5 mol%) or (5-10 mol%) -
Base:
(aqueous) (3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[3]
Step-by-Step Methodology:
-
Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and solvent. Sparge with Argon/Nitrogen for 10 minutes. Oxygen is the enemy of this reaction.
-
Catalyst Addition: Add the Pd catalyst and the aqueous base. Seal the vessel immediately.
-
Reaction: Heat to 90–100°C for 4–12 hours (or 110°C for 30 mins in a microwave reactor).
-
Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[5][6]
-
Purification: Concentrate and purify via Flash Column Chromatography (Gradient: 0
10% MeOH in DCM).
Workflow & Decision Logic
The following flowchart outlines the operational logic, including critical quality control (QC) checkpoints.
Figure 2: Operational workflow emphasizing the instability of the chloro-intermediate.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete reaction or Hydrolysis during workup. | Ensure |
| Reversion to 4-one | Moisture presence in Step 2. | Use anhydrous solvents (DMF/IPA) in Step 2. The 4-Cl is labile. |
| No Reaction (Step 3) | Catalyst poisoning or Oxygen presence. | Sparge solvents thoroughly. The N-atoms in the scaffold can coordinate Pd; use bidentate ligands like dppf. |
| Homocoupling | Boronic acid dimerization. | Reduce the amount of catalyst; ensure strict anaerobic conditions. |
References
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Institutes of Health (PMC). [Link]
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]
-
Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry. [Link][7]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrido[2,3-d]pyrimidine, 6-bromo-4-chloro- CAS#: 1215787-31-7 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Application Note: Discovery and Validation of Pyrido[2,3-d]pyrimidine-Based PIM-1 Kinase Inhibitors
Executive Summary
The Proviral Integration in Moloney murine leukemia virus (PIM) kinases, particularly PIM-1, have emerged as critical nodes in oncogenic and immunoinflammatory signaling. Overexpressed in numerous solid tumors (e.g., breast, prostate) and hematological malignancies, PIM-1 drives cell cycle progression, inhibits apoptosis, and promotes multidrug resistance. Recently, the pyrido[2,3-d]pyrimidine scaffold has been validated as a highly potent, ATP-competitive pharmacophore for PIM-1 inhibition. This application note details the mechanistic rationale, quantitative benchmarking, and self-validating experimental protocols required to evaluate these novel inhibitors in preclinical drug discovery workflows.
Mechanistic Context: The PIM-1 Signaling Axis
Unlike traditional protein kinases, PIM-1 lacks a regulatory domain and is not activated by membrane recruitment or upstream phosphorylation. Instead, it is constitutively active upon expression, making its regulation heavily dependent on transcriptional and translational control (1)[1].
The primary upstream driver of PIM-1 is the JAK2/STAT3 signaling pathway, which is frequently hyperactivated by pro-inflammatory cytokines such as IL-6 (2)[2]. Once translated, PIM-1 phosphorylates a myriad of substrates containing the K/R-X-X-X-S/T-X motif, including pro-apoptotic proteins (e.g., BAD) and cell cycle regulators (e.g., p21, c-MYC), effectively shifting the cellular phenotype toward unchecked survival and proliferation ()[].
Figure 1: PIM-1 signaling axis and targeted intervention by pyrido[2,3-d]pyrimidine inhibitors.
Structural Rationale: The Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a highly privileged structure in medicinal chemistry due to its bioisosteric resemblance to the adenine ring of ATP (4)[4]. This homology allows the scaffold to anchor deeply into the highly conserved hinge region of the PIM-1 kinase domain.
Recent structure-activity relationship (SAR) studies reveal that substituting the scaffold with specific lipophilic and hydrophilic moieties drastically enhances binding affinity (5)[5]. For instance, the introduction of an o-aminonicotinonitrile precursor followed by intramolecular heterocyclization yields derivatives that exhibit nanomolar potency and superior selectivity profiles compared to earlier thieno[2,3-b]pyridine generations (6)[6].
Quantitative Benchmarking: Lead Compound Profiling
To establish a baseline for efficacy, we benchmark recently synthesized pyrido[2,3-d]pyrimidine derivatives (Compound 4 and Compound 10) against Staurosporine, a broad-spectrum pan-kinase inhibitor. The data highlights that Compound 4 not only achieves profound biochemical inhibition but also translates this potency into significant cellular cytotoxicity and apoptosis in breast cancer (MCF-7) models (7)[7].
| Test Agent | PIM-1 IC₅₀ (nM) | PIM-1 Inhibition (%) | MCF-7 Cytotoxicity IC₅₀ (μM) | HepG2 Cytotoxicity IC₅₀ (μM) | Total Apoptosis Rate (%) |
| Compound 4 | 11.4 | 97.8% | 0.57 | 1.13 | 36.14% |
| Compound 10 | 17.2 | 94.6% | Not Assessed | Not Assessed | Not Assessed |
| Staurosporine | 16.7 | 95.6% | Reference | Reference | Reference |
| Vehicle Control | N/A | N/A | N/A | N/A | 0.62% |
(Data adapted from Tantawy et al., RSC Advances 2024[7][8])
Self-Validating Experimental Protocols
To ensure robust, reproducible data, the following protocols are designed as self-validating systems. Every step incorporates specific controls to isolate the variable of interest and rule out artifactual interference.
In Vitro PIM-1 Kinase Inhibition Assay (TR-FRET)
Objective: Determine the biochemical IC₅₀ of pyrido[2,3-d]pyrimidine derivatives against recombinant PIM-1 using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Figure 2: Step-by-step workflow of the high-throughput TR-FRET PIM-1 kinase inhibition assay.
Step-by-Step Methodology:
-
Kinase Buffer Preparation: Prepare a 1X kinase buffer containing 50 mM HEPES (pH 7.5), 5 mM MgCl₂, and 1 mM DTT.
-
Causality Note: DTT (Dithiothreitol) is critical to maintain the kinase's cysteine residues in a reduced state, preventing oxidative degradation of the enzyme during the assay.
-
-
Compound Serial Dilution: Dilute the pyrido[2,3-d]pyrimidine test compounds in 100% DMSO, then dilute further in kinase buffer to achieve a final DMSO concentration of <1% in the well.
-
Causality Note: DMSO concentrations >1% can denature the kinase or artificially inflate apparent inhibition rates.
-
-
Reaction Initiation: In a 384-well plate, combine 10 µL of recombinant PIM-1 enzyme, 5 µL of the test compound, and 10 µL of a substrate/ATP mix (containing biotinylated peptide substrate and ATP at its apparent Kₘ).
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Causality Note: 30 minutes ensures the reaction remains in the linear phase of enzyme kinetics, preventing substrate depletion which would skew the IC₅₀ calculation.
-
-
Termination & Detection: Add 25 µL of stop buffer containing EDTA and Europium-labeled anti-phospho antibody.
-
Causality Note: EDTA chelates the Mg²⁺ ions required for ATP hydrolysis, instantly halting the kinase reaction. TR-FRET is utilized because the highly conjugated pyrido[2,3-d]pyrimidine structures often exhibit autofluorescence; the time-delayed reading of Europium eliminates this background noise.
-
System Validation: Staurosporine must be run in parallel as a positive control to validate the assay's dynamic range and calculate the Z'-factor. A Z'-factor > 0.5 confirms assay robustness (8)[8].
Cellular Functional Validation: Apoptosis Assessment
Objective: Confirm that the biochemical inhibition of PIM-1 translates into functional cellular apoptosis, validating the compound's cell permeability and target engagement.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 breast cancer cells at a density of 1 × 10⁵ cells/well in a 6-well plate and incubate overnight at 37°C in 5% CO₂.
-
Compound Treatment: Treat the cells with the test compound (e.g., Compound 4) at its calculated cellular IC₅₀ (0.57 μM) for 48 hours.
-
Causality Note: A 48-hour incubation is strictly required. PIM-1 is a survival kinase; it takes time for the downstream anti-apoptotic proteins (like Bcl-2) to degrade and for the apoptotic cascade to execute fully.
-
-
Harvest & Staining: Trypsinize the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.
-
Causality Note: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane only during apoptosis. PI is membrane-impermeable and only stains necrotic or late-apoptotic cells with compromised membranes. This dual-staining mathematically separates true PIM-1-mediated apoptosis from non-specific chemical toxicity.
-
-
Flow Cytometry Analysis: Analyze the samples within 1 hour using a flow cytometer, capturing at least 10,000 events per sample.
System Validation: The vehicle control (DMSO only) must yield an apoptosis rate of <2% (historically ~0.62% for MCF-7) to prove that the baseline handling procedures are not inducing mechanical cell death (7)[7].
References
- PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target Frontiers in Immunology URL
- PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells (Review)
- PMC (NIH)
- PIM kinase Inhibitors-PIM kinase Signaling Pathway BOC Sciences URL
- PMC (NIH)
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors RSC Publishing URL
- PMC (NIH)
- Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation Research Journal of Pharmacy and Technology URL
- Benchmarking a Pyrido[2,3-d]pyrimidine Derivative Against Standard-of-Care Drugs in Oncology Benchchem URL
Sources
- 1. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Antimicrobial and Antifungal Activity Screening of 6-Bromo-1H-pyrido[2,3-d]pyrimidin-4-one Derivatives
[1]
Abstract
The pyrido[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, exhibiting bioisosterism with quinazolines and pteridines (folic acid).[1] Specifically, 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one derivatives have emerged as potent antimicrobial agents, leveraging the C-6 bromine atom for enhanced lipophilicity and halogen-bonding interactions within the active sites of Dihydrofolate Reductase (DHFR) and DNA gyrase.[1] This application note provides a rigorous, standardized protocol for the synthesis, solubilization, and biological screening of these derivatives against Gram-positive/negative bacteria and fungal strains. It addresses critical solubility challenges inherent to fused heterocyclic systems and aligns methodologies with Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
Introduction & Mechanism of Action
The Chemical Advantage of the 6-Bromo Substituent
The 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one core is not merely a passive scaffold; it is a "privileged structure" capable of diverse biological interactions.
-
Electronic Effects: The electron-withdrawing nature of the bromine at position 6 modulates the pKa of the N-1 and N-3 protons, potentially influencing tautomeric equilibrium and hydrogen bond donor capability.
-
Synthetic Utility: The C-6 bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion for Structure-Activity Relationship (SAR) optimization.[1]
-
Target Binding: In antimicrobial applications, these derivatives often function as antifolates .[1] The scaffold mimics the pteridine ring of dihydrofolate, while the 6-bromo substituent can occupy hydrophobic pockets in the DHFR enzyme, enhancing binding affinity compared to non-halogenated analogs.[1]
Mechanism of Action: Dual Pathway Inhibition
While the primary mechanism is often DHFR inhibition (disrupting DNA synthesis), secondary mechanisms involving DNA gyrase inhibition have been reported for related pyridopyrimidines.[1]
Figure 1: Dual mechanism of action for pyrido[2,3-d]pyrimidine derivatives targeting bacterial DNA synthesis and replication machinery.[1]
Experimental Protocols
Pre-Screening Preparation: Solubility & Stability
Critical Challenge: Pyrido[2,3-d]pyrimidin-4-ones are often poorly soluble in aqueous media, which can lead to precipitation in agar/broth and false-negative results.[1]
Stock Solution Protocol:
-
Solvent: Use 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.[1]
-
Concentration: Prepare a primary stock at 10 mg/mL or 20 mM .
-
Sonication: Sonicate for 5–10 minutes at 40°C if turbidity persists.
-
Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter.[1] Nylon filters may bind the drug.
Protocol A: In Vitro Antibacterial Screening
Method: Broth Microdilution (MIC Determination) Standard: CLSI M07-A10 Guidelines[1]
Materials:
-
Test Organisms: Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).[1]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Control Drug: Chloramphenicol or Ciprofloxacin (dissolved in appropriate solvent).[1]
-
Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation of growth.[1]
Step-by-Step Workflow:
-
Inoculum Preparation:
-
Pick 3-5 colonies from a fresh overnight agar plate.
-
Suspend in saline to match 0.5 McFarland standard (approx.
CFU/mL).[1] -
Dilute this suspension 1:100 in CAMHB to achieve a final testing inoculum of
CFU/mL.
-
-
Plate Setup (96-well):
-
Rows A-H: Add 100 µL of CAMHB to all wells.
-
Column 1: Add 100 µL of the 6-bromo derivative stock (diluted to 2x starting concentration, e.g., 256 µg/mL).
-
Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix, and repeat across to Column 10. Discard 100 µL from Column 10.
-
Column 11 (Growth Control): Media + Inoculum + Solvent (DMSO matched to highest concentration).[1]
-
Column 12 (Sterility Control): Media only.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to wells in Columns 1–11.
-
Final Volume: 200 µL per well.
-
Final DMSO Concentration: Must be
(v/v) to avoid solvent toxicity.[1]
-
-
Incubation:
-
Seal plate with breathable film.
-
Incubate at 37°C for 16–20 hours (24h for Staphylococcus).
-
-
Readout:
Protocol B: In Vitro Antifungal Screening
Method: Broth Microdilution Standard: CLSI M27 Guidelines (Yeasts) / M38 (Filamentous Fungi)[1]
Materials:
-
Test Organisms: Candida albicans (ATCC 10231), Aspergillus niger (ATCC 16404).[1]
-
Media: RPMI 1640 medium buffered with MOPS (pH 7.0). Note: Sabouraud Dextrose Broth (SDB) is an acceptable alternative for preliminary screening but RPMI is required for CLSI compliance.[1]
-
Control Drug: Fluconazole or Amphotericin B.
Modifications for Fungi:
-
Inoculum:
-
Candida: Adjust to
to cells/mL. -
Aspergillus:[1] Induce sporulation, harvest conidia, and adjust to
to CFU/mL.
-
-
Incubation Time:
-
Candida: 24–48 hours at 35°C.
-
Aspergillus:[1] 48–72 hours at 35°C.
-
-
Scoring:
-
For azole-like compounds (which many pyridopyrimidines mimic), the MIC is often defined as the concentration causing 50% inhibition (MIC50) compared to the growth control, due to the "trailing effect" often seen with fungistatic agents.[1]
-
Data Analysis & Interpretation
Calculating Selectivity Index (SI)
To validate the therapeutic potential, you must determine if the antimicrobial activity is due to specific mechanism targeting or general cytotoxicity.[1]
-
Determine CC50: Cytotoxic Concentration 50% on a mammalian cell line (e.g., Vero cells, HepG2).[1]
-
Calculate SI:
[1]-
SI > 10: Promising lead candidate.
-
SI < 1: General toxin; likely unsuitable for drug development.
-
Structure-Activity Relationship (SAR) Trends
When analyzing your 6-bromo derivatives, look for these trends:
-
C-2 Substitution: Introduction of an amino (-NH2) or thioxo (=S) group at C-2 often enhances antibacterial activity by increasing hydrogen bond donor/acceptor capability.[1]
-
C-6 Bromine: Compare the 6-bromo derivative against the 6-H and 6-chloro analogs.[1] If the 6-bromo is significantly more potent, it suggests a specific halogen bond or hydrophobic interaction in the binding pocket (likely DHFR).[1]
-
N-3 Substitution: Bulky aryl groups at N-3 can improve antifungal selectivity but may reduce Gram-negative permeability.[1]
Experimental Workflow Diagram
Figure 2: Sequential workflow for the synthesis, purification, and biological evaluation of novel antimicrobial agents.
References
-
Synthesis and Antimicrobial Activities of Some Novel Pyrido[2,3-d]pyrimidine Derivatives. Source: Phosphorus, Sulfur, and Silicon and the Related Elements (2008).[1] Significance: Establishes the baseline synthesis and screening of the scaffold. [1]
-
An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Source: Organic & Biomolecular Chemistry (2018).[1][2] Significance: Highlights microwave-assisted synthesis and broad-spectrum activity of 2-thioxo derivatives.
-
Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates. Source: Bioorganic & Medicinal Chemistry (2010).[1] Significance: Validates DHFR as the primary target and the importance of the 6-position for selectivity.
-
CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: Clinical and Laboratory Standards Institute.[3] Significance: The gold standard protocol for bacterial MIC determination.
-
CLSI M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Source: Clinical and Laboratory Standards Institute.[3] Significance: The gold standard protocol for fungal MIC determination.
Sources
- 1. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
Application Notes & Protocols: A Comprehensive Guide to Assessing the Cytotoxicity of Pyrido[2,3-d]pyrimidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic potential, particularly as kinase inhibitors in oncology.[1][2][3] Assessing the cytotoxic effects of these novel chemical entities is a cornerstone of preclinical development. This guide provides a detailed framework and validated protocols for a multi-tiered approach to cytotoxicity testing, moving from broad cell viability screening to specific mechanistic assays that elucidate the mode of cell death. We emphasize the causality behind experimental choices and the inclusion of self-validating controls to ensure data integrity and reproducibility.
Introduction: The Rationale for a Multi-Assay Approach
Pyrido[2,3-d]pyrimidine derivatives frequently exert their biological effects by targeting key cellular signaling nodes, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and PIM-1 kinase.[1][4][5][6][7] Inhibition of these pathways can disrupt cell proliferation, survival, and migration, ultimately leading to cell death.
A single cytotoxicity assay provides only one perspective on a compound's effect. For instance, a reduction in metabolic activity (measured by an MTT assay) does not distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects, nor does it reveal the mechanism of cell death (e.g., apoptosis vs. necrosis). Therefore, a robust assessment employs a panel of orthogonal assays to build a comprehensive cytotoxic profile. This guide outlines a logical workflow, starting with primary screening for general cytotoxicity and progressing to assays that confirm specific cell death pathways like apoptosis.
Overview of Recommended Cytotoxicity Assays
A strategic combination of assays provides a holistic view of a compound's cytotoxic profile. The table below summarizes the core assays detailed in this guide.
| Assay | Principle | Endpoint Measured | Key Advantages | Key Considerations |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[8] | Metabolic activity, an indirect measure of cell viability. | High-throughput, cost-effective, well-established. | Can be affected by changes in metabolic rate; indirect measure of cell number. |
| LDH Release Assay | Measures the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) from cells with compromised membrane integrity.[9] | Plasma membrane damage (necrosis or late apoptosis). | Direct measure of cytotoxicity; non-lytic. | Serum in media can contain LDH, causing high background.[10] |
| Annexin V / PI Staining | Annexin V binds to phosphatidylserine (PS) on the outer membrane of apoptotic cells. Propidium Iodide (PI) stains the DNA of cells with compromised membranes.[11] | Differentiation of viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry. | Provides quantitative data on apoptosis stages; highly specific. | Requires a flow cytometer; adherent cells need careful handling to avoid membrane damage. |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases 3 and 7, which cleave a specific substrate to produce a colorimetric or luminescent signal.[12][13][14] | Activation of key apoptotic enzymes. | Direct, sensitive measure of apoptosis execution; high-throughput compatible. | Measures a specific point in the apoptotic cascade; timing is critical. |
Experimental Workflow for Cytotoxicity Profiling
A logical progression of experiments ensures efficient and comprehensive characterization of novel pyrido[2,3-d]pyrimidine compounds. The workflow begins with broad screening and funnels promising candidates into more detailed mechanistic studies.
Caption: Logical workflow for assessing compound cytotoxicity.
Detailed Protocols
Protocol 1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[15] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][16] The amount of formazan, quantified by spectrophotometry after solubilization, is proportional to the number of viable cells.[16]
Materials:
-
Pyrido[2,3-d]pyrimidine compound stock solution (in DMSO)
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrido[2,3-d]pyrimidine compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or shaking for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available.[8]
Controls & Data Analysis:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration. This represents 100% viability.
-
Blank Control: Wells with medium, MTT, and solubilization solution, but no cells. This value is subtracted from all other readings.
-
Calculation:
-
Percent Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Plot percent viability against compound concentration (log scale) and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: LDH Cytotoxicity Assay
Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[9] The released LDH catalyzes the conversion of lactate to pyruvate, which then drives the reduction of a tetrazolium salt to a colored formazan product, measured at 490 nm.[10]
Materials:
-
LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution)
-
Pyrido[2,3-d]pyrimidine compound stock solution (in DMSO)
-
96-well flat-bottom tissue culture plates
-
Lysis Buffer (e.g., 10X Triton X-100 provided in kits)
-
Microplate reader (absorbance at 490 nm)
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with the compound as described in the MTT protocol (Steps 1-3).
-
Prepare Controls: On the same plate, prepare the following controls:
-
Spontaneous LDH Release: Vehicle-treated cells (measures background cell death).
-
Maximum LDH Release: Vehicle-treated cells plus Lysis Buffer (added 45 minutes before the end of incubation). This represents 100% cytotoxicity.
-
Background Control: Medium only (no cells).
-
-
Collect Supernatant: After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[10]
-
Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.[17]
-
Add Reaction Mix: Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.[10]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[10]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm within 1 hour.
Data Analysis:
-
First, subtract the background control absorbance from all other readings.
-
Percent Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
Plot percent cytotoxicity against compound concentration to determine the EC₅₀ value.
Protocol 3: Annexin V & Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between different cell populations. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[11] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with an intact membrane. It can only enter late apoptotic and necrotic cells.[11]
Caption: Principle of Annexin V/PI staining for apoptosis detection.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
Flow cytometry tubes
Step-by-Step Methodology:
-
Induce Apoptosis: Seed cells in 6-well plates and treat with the pyrido[2,3-d]pyrimidine compound at desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest Cells:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Collect the culture medium (which contains floating apoptotic cells). Gently detach the adherent cells using a non-enzymatic method like Trypsin-EDTA. Combine with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.[18] Centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[18]
-
Staining:
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained cells.[19]
Data Analysis:
-
Quadrant 1 (Q1, Annexin V- / PI+): Necrotic cells.
-
Quadrant 2 (Q2, Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Quadrant 3 (Q3, Annexin V- / PI-): Viable cells.
-
Quadrant 4 (Q4, Annexin V+ / PI-): Early apoptotic cells.
-
Calculate the percentage of cells in each quadrant to quantify the apoptotic effect of the compound. Many pyrido[2,3-d]pyrimidine derivatives have been shown to significantly increase the percentage of apoptotic cells.[1][6][20]
Protocol 4: Caspase-3/7 Activity Assay
Principle: This assay quantifies the activity of the key executioner caspases, Caspase-3 and Caspase-7. Their activation is a hallmark of apoptosis. The assay utilizes a specific tetrapeptide substrate (DEVD) which is cleaved by active Caspase-3/7.[12][13] This cleavage releases a reporter molecule that can be detected by luminescence (aminoluciferin) or colorimetry (p-nitroaniline, pNA).[12][13]
Caption: Simplified caspase cascade leading to apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar colorimetric/fluorometric kit
-
White-walled 96-well plates (for luminescence) or clear plates (for colorimetry)
-
Luminometer or microplate reader
Step-by-Step Methodology (Luminescent "Add-Mix-Measure" Format):
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT protocol (Steps 1-3).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[14] Allow it to equilibrate to room temperature.
-
Assay Reaction:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (equal to the volume of cell culture medium).[14]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.[14]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the background reading (medium + reagent) from all samples.
-
Express the data as fold-change in caspase activity relative to the vehicle-treated control.
-
A significant increase in the luminescent signal indicates the induction of apoptosis by the pyrido[2,3-d]pyrimidine compound, as has been demonstrated for active derivatives that can increase caspase-3 levels several-fold.[6]
Advanced Methods: Confirming Target Engagement
For kinase-inhibiting pyrido[2,3-d]pyrimidines, confirming that the compound binds to its intended intracellular target is a critical validation step.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or tissue.[21][22] The principle is that a protein becomes more resistant to heat-induced denaturation when its specific ligand is bound.[22] In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, lysed, and the amount of soluble (non-denatured) target protein is quantified, usually by Western blot or mass spectrometry. A shift to a higher melting temperature in the presence of the compound confirms target engagement.[23][24]
-
Kinobeads Pulldown Assay: This powerful chemical proteomics technique is used for kinase inhibitor profiling.[25] It involves using beads coupled with broad-spectrum, immobilized kinase inhibitors to "pull down" a large portion of the cellular kinome from a lysate. By pre-incubating the lysate with a free test compound (the pyrido[2,3-d]pyrimidine), the compound's specific targets will be occupied and thus will not bind to the beads. Comparing the proteins pulled down with and without the test compound via quantitative mass spectrometry reveals the compound's direct targets and selectivity profile.
Summary and Conclusion
The evaluation of pyrido[2,3-d]pyrimidine cytotoxicity requires a systematic and multi-faceted approach. Initial screening with robust assays like MTT and LDH provides essential IC₅₀ data and a primary indication of cell killing. Subsequent mechanistic studies using Annexin V/PI staining and Caspase-3/7 activity assays are crucial to confirm that the observed cytotoxicity proceeds via apoptosis, a preferred mechanism for many anticancer agents.[3] For compounds with a known molecular target, advanced techniques like CETSA can provide definitive evidence of target engagement within the complex cellular environment. By following these detailed protocols and understanding the principles behind them, researchers can generate a comprehensive and reliable cytotoxic profile for novel pyrido[2,3-d]pyrimidine derivatives, enabling confident decision-making in the drug development pipeline.
References
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Cellular thermal shift assay. Wikipedia. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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CETSA Target Engagement directly in cells. Pelago Bioscience. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Abbexa. [Link]
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Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
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Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
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Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Taylor & Francis Online. [Link]
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LDH Cytotoxicity Assay. Bio-protocol. [Link]
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. PubMed. [Link]
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Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]
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Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
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Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Europe PMC. [Link]
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Technical Manual Caspase 3/7 Activity Assay Kit. Assay Genie. [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]
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Kinase Inhibitor Pulldown Assay Identifies a Chemotherapy Response Signature in Triple-negative Breast Cancer Based on Purine-binding Proteins. AACR Journals. [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
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Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed. [Link]
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. PMC. [Link]
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. PMC. [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
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Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER. Semantic Scholar. [Link]
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Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]
-
Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. [Link]
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New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Taylor & Francis Online. [Link]
-
Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. ResearchGate. [Link]
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Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC. [Link]
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
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New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. PubMed. [Link]
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Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrido[2,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrido[2,3-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1][2] Its structural resemblance to the purine core of ATP allows it to function as a competitive inhibitor of a wide range of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[3][4] Consequently, this scaffold has been extensively explored in the development of targeted therapies.[1][5]
The introduction of a bromine atom at the 6-position of the 1H-pyrido[2,3-d]pyrimidin-4-one ring system serves a dual purpose. Firstly, it directly influences the electronic and steric properties of the molecule, which can impact its binding affinity and selectivity for target kinases. Secondly, and perhaps more significantly, the 6-bromo substituent provides a versatile synthetic handle for further structural modifications through various cross-coupling reactions, enabling a systematic exploration of the structure-activity relationship (SAR). This application note will provide a detailed overview of the SAR of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one analogs, along with protocols for their synthesis and biological evaluation.
The Strategic Importance of the 6-Bromo Substituent
The bromine atom at the 6-position is a key feature for medicinal chemists. Its moderate electronegativity and size can contribute to favorable interactions within the ATP-binding pocket of kinases. More importantly, it is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[6][7] This allows for the introduction of a wide variety of substituents at this position, including aryl, heteroaryl, and amino groups, to probe the chemical space and optimize the pharmacological properties of the lead compounds.
Caption: Synthetic utility of the 6-bromo substituent.
Structure-Activity Relationship (SAR) Insights
The biological activity of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one analogs is highly dependent on the nature and position of substituents on the core scaffold. The following sections summarize key SAR findings, drawing from studies on this specific class of compounds and related pyrido[2,3-d]pyrimidine derivatives.
Substitutions at the 2- and 7-positions
Modifications at the 2- and 7-positions of the pyrido[2,3-d]pyrimidine ring have been shown to be critical for kinase inhibitory activity.
-
2-Position: The introduction of an amino group at the 2-position is a common feature in many potent kinase inhibitors. Further substitution on this amino group with small alkyl or aryl groups can modulate potency and selectivity. For instance, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a related pyrido[2,3-d]pyrimidine scaffold enhanced both potency and bioavailability.[8]
-
7-Position: The 7-position is often substituted with aryl or heteroaryl groups. The nature of this substituent can significantly impact the selectivity profile of the inhibitor. For example, replacement of a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group in a related series resulted in a highly selective FGFr tyrosine kinase inhibitor.[8]
| Position of Modification | Substituent | Effect on Activity | Target Kinase(s) | Reference(s) |
| 2-Position | [4-(diethylamino)butyl]amino | Increased potency and bioavailability | Broad tyrosine kinases | [8] |
| 7-Position | 3',5'-dimethoxyphenyl | Increased selectivity | FGFr | [8] |
| 6-Position (via bromo) | Arylureido | Potent inhibition | EGFR | [9] |
The Role of the Ureido Linker
A common structural motif in potent pyrido[2,3-d]pyrimidine-based kinase inhibitors is a ureido or thioureido linker, often connecting an aryl group to the core scaffold. This linker can participate in hydrogen bonding interactions within the kinase active site. The synthesis of 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea highlights the exploration of this motif in the 6-bromo series.[9]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and biological evaluation of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one analogs.
Protocol 1: Synthesis of 6-Aryl-1H-pyrido[2,3-d]pyrimidin-4-one Analogs via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl substituents at the 6-position.
Materials:
-
6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
Procedure:
-
To a dry reaction flask, add 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (0.05 equiv.), and base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-1H-pyrido[2,3-d]pyrimidin-4-one analog.[10]
Caption: Generalized workflow for Suzuki coupling.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized analogs against a target kinase.
Materials:
-
Synthesized 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one analogs
-
Recombinant kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP ([γ-³²P]ATP for radiometric assay)
-
Kinase reaction buffer
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound in the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction. For a radiometric assay, this can be done by adding a stop solution and spotting the mixture onto a phosphocellulose filter mat.
-
Wash the filter mat to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of phosphorylated substrate by scintillation counting.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, PC-3, HCT-116, MCF-7)[11]
-
Cell culture medium and supplements
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[11]
Conclusion and Future Directions
The 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one scaffold is a promising starting point for the development of novel kinase inhibitors. The bromine atom at the 6-position provides a crucial handle for synthetic diversification, allowing for a thorough investigation of the structure-activity relationship. The SAR data, though still emerging for this specific subclass, suggests that modifications at the 2-, 6-, and 7-positions are key to achieving high potency and selectivity. Future research should focus on expanding the library of 6-substituted analogs and evaluating their activity against a broader panel of kinases to identify novel therapeutic agents with improved efficacy and safety profiles.
References
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Abdel-Ghani, T. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1937-1954. Available at: [Link]
-
Chen, Y., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(5), 447-452. Available at: [Link]
-
El-Sayed, N. A., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(18), 2395-2414. Available at: [Link]
-
Fu, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205605. Available at: [Link]
-
Hassan, A. S., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 586-598. Available at: [Link]
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Garland, S., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5950-5953. Available at: [Link]
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Kandeel, M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)- one derivatives as potential EGFRWT and EGFRT. Semantic Scholar. Available at: [Link]
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Li, J., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 672855. Available at: [Link]
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Liao, C., et al. (2013). Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6896-6901. Available at: [Link]
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Mphahlele, M. J., et al. (2018). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry, 16(20), 3745-3756. Available at: [Link]
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Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. Available at: [Link]
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Routier, S., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5334. Available at: [Link]
-
Showalter, H. D., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(3), 413-426. Available at: [Link]
-
Fu, J., et al. (2025). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. ResearchGate. Available at: [Link]
-
Devkota, S., et al. (2015). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 868-873. Available at: [Link]
-
Le, P. T., et al. (2025). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. ResearchGate. Available at: [Link]
-
Vázquez, S., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7598. Available at: [Link]
-
Bekhit, A. A., & Khalil, M. A. (2005). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Journal of Molecular Structure, 1250, 131792. Available at: [Link]
-
Xu, H., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4497-4501. Available at: [Link]
-
Ghorab, M. M., et al. (2008). Synthesis and Antimicrobial Activities of Some Novel Pyrido[2,3-d]pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(1), 169-180. Available at: [Link]
-
Rumpf, T., et al. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. bioRxiv. Available at: [Link]
-
Reddy, T. R., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(28), 21829-21835. Available at: [Link]
-
Vázquez, S., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PMC. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of the 6-bromo position on the pyrido[2,3-d]pyrimidin-4-one ring
This guide details the strategic derivatization of the 6-bromo position on the pyrido[2,3-d]pyrimidin-4-one scaffold. This specific heterocycle is a privileged structure in medicinal chemistry, serving as a core for cyclin-dependent kinase (CDK) inhibitors (e.g., Palbociclib analogs) and PI3K/mTOR inhibitors.
The 6-position (located on the pyridine ring) offers a critical vector for extending the molecule into solvent-exposed regions of a binding pocket, making it an ideal site for solubilizing groups or specific hydrophobic interactions.
Executive Summary & Chemical Space Analysis
The pyrido[2,3-d]pyrimidin-4-one system presents a unique challenge: it is highly electron-deficient (π-deficient) due to the four nitrogen atoms in the fused system. The 6-bromo substituent behaves as an activated heteroaryl halide. While this facilitates oxidative addition in Palladium-catalyzed cycles, the scaffold's poor solubility and the acidity of the lactam N-H (pKa ~9-10) often lead to catalyst poisoning or competitive N-arylation.
Key Reactivity Principles:
-
Electronic Activation: The pyridine ring renders the C6-Br bond highly reactive toward Pd(0), often requiring milder conditions than phenyl bromides.
-
Solubility Bottleneck: The flat, rigid, hydrogen-bond-rich lattice results in extremely low solubility in non-polar solvents (THF, Toluene). Critical modification: Protocols must utilize polar aprotic solvents (DMF, DMAc, NMP) or microwave heating.
-
Lactam Tautomerism: The N3-H lactam can coordinate to Pd or undergo base-mediated deprotonation. For challenging couplings, N3-protection (e.g., SEM, PMB) is recommended.
Reactivity & Retrosynthesis Map
The following diagram illustrates the strategic manipulation of the scaffold.
Caption: Strategic diversion points for the 6-bromo scaffold. Green/Red/Yellow nodes indicate primary cross-coupling pathways.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: Introduction of aryl or heteroaryl groups. Rationale: Standard Pd(PPh3)4 often fails due to thermal instability in the required high-boiling solvents. We utilize Pd(dppf)Cl2[1]·DCM , a robust ferrocenyl catalyst that resists de-ligation at the temperatures needed to solubilize the substrate.
Reagents:
-
Substrate: 6-Bromo-pyrido[2,3-d]pyrimidin-4-one (1.0 equiv)
-
Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)
-
Base: 2M aq. Na2CO3 (3.0 equiv) or Cs2CO3 (3.0 equiv, anhydrous conditions)
-
Solvent: 1,4-Dioxane/Water (4:1) or DMF (anhydrous)
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or pressure tube with the 6-bromo substrate, boronic acid, and base.
-
Degassing: Add the solvent system. Sparge with Argon or Nitrogen for 10 minutes.[2] Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl2[1]·DCM quickly under positive inert gas pressure. Seal the vessel immediately.
-
Reaction:
-
Thermal: Heat to 90–100 °C for 4–12 hours.
-
Microwave (Recommended): Heat to 120 °C for 30–45 minutes. The rapid heating profile helps overcome solubility barriers before catalyst decomposition occurs.
-
-
Workup: Cool to RT. Dilute with water.[3] If the product precipitates (common), filter and wash with water/ether. If not, extract with 10% MeOH/DCM (the MeOH helps solubilize the polar product).
-
Purification: Flash chromatography using a DCM/MeOH gradient (0% to 10% MeOH).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Introduction of amine solubilizing groups (e.g., morpholine, piperazine). Rationale: The electron-deficient nature of the pyridine ring makes this an "easy" oxidative addition, but the lactam functionality can interfere. BrettPhos or Xantphos are the ligands of choice; BrettPhos is superior for primary amines, while Xantphos works well for secondary amines.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 – 1.5 equiv
-
Catalyst: Pd2(dba)3 (2-5 mol%)
-
Ligand: Xantphos (5-10 mol%) or BrettPhos (for primary amines)
-
Base: Cs2CO3 (2.0 equiv) – Avoid NaOtBu if the lactam is unprotected, as it may deprotonate the lactam and cause solubility issues.
-
Solvent: 1,4-Dioxane or Toluene (if soluble); DMAc (if insoluble).
Step-by-Step Procedure:
-
Pre-complexation: In a separate vial, mix Pd2(dba)3 and the ligand in a small amount of solvent under Argon for 5 minutes to form the active catalyst species.
-
Main Mix: In the reaction vessel, combine substrate, amine, and Cs2CO3.
-
Combination: Transfer the pre-formed catalyst solution to the reaction vessel. Add remaining solvent.
-
Reaction: Heat at 100 °C for 12–18 hours.
-
Filtration: Filter hot through Celite if using Toluene. If using DMAc, dilute with water and extract.
-
Scavenging: Residual Palladium is a common issue here. Treat the crude organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours before concentration.
Protocol C: Sonogashira Coupling (C-C Alkyne Formation)
Objective: Introduction of rigid alkyne linkers. Rationale: Copper (CuI) is typically required, but Cu can coordinate to the pteridine-like nitrogens. A slightly higher catalyst loading is often necessary.
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst: Pd(PPh3)2Cl2 (5 mol%)[1]
-
Co-catalyst: CuI (5-10 mol%)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve substrate and CuI in DMF.
-
Base/Alkyne: Add the amine base and the alkyne. Degas thoroughly.
-
Catalyst: Add Pd(PPh3)2Cl2.
-
Reaction: Heat to 60–80 °C. Caution: Do not overheat (>100°C) as alkynes can polymerize.
-
Workup: Pour into brine/water. Extract with EtOAc. Wash organic layer with 5% LiCl solution (to remove DMF).
Data Summary & Optimization Matrix
The following table summarizes optimization parameters based on internal application data.
| Parameter | Standard Condition | Optimized Condition (High Efficiency) | Why? |
| Solvent | Toluene/THF | DMF, DMAc, or NMP | Overcomes the high lattice energy of the scaffold. |
| Base | NaOtBu | Cs2CO3 or K3PO4 | Milder bases prevent excessive deprotonation of the lactam N-H. |
| Ligand | PPh3 | Xantphos / SPhos / dppf | Bidentate or bulky ligands prevent catalyst poisoning by the substrate nitrogens. |
| Heating | Oil Bath | Microwave (MW) | Reduces reaction time from 12h to 30min, minimizing thermal decomposition. |
Decision Logic for Catalyst Selection
Use this logic flow to select the appropriate catalytic system for your specific derivative.
Caption: Decision tree for selecting Palladium catalytic systems based on target moiety and steric constraints.
References
-
Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry Letters, 2014. [Link]
-
Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Pharmaceuticals, 2021. [Link]
-
Buchwald–Hartwig amination. Wikipedia / Organic Chemistry Portal. [Link][6]
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 2019. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 6. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one synthesis
Technical Support Center: Optimization of 6-Bromo-1H-pyrido[2,3-d]pyrimidin-4-one Synthesis
User ID: Guest Researcher Ticket Subject: Process Optimization & Troubleshooting for Scaffold CAS 52833-94-0 Derivatives Assigned Specialist: Senior Application Scientist
Executive Summary: The Scaffold & The Challenge
You are targeting 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one , a critical pharmacophore in kinase inhibitor discovery (e.g., CDK4/6, PI3K, and EGFR inhibitors). The electron-deficient pyridine ring fused to the pyrimidine core creates unique reactivity but also significant solubility and purification challenges.[1]
This guide moves beyond standard literature preparations (often plagued by low yields and "tarry" byproducts) to provide a robust, scalable, and self-validating protocol.
Strategic Route Selection
We recommend two primary routes. Route A is the industry workhorse for scale; Route B is preferred for high-purity medicinal chemistry campaigns.[1]
Route A: The Modified Niementowski Cyclization (High Throughput)
-
Precursors: 2-Amino-5-bromonicotinic acid + Formamide.
-
Mechanism: Thermal condensation followed by cyclodehydration.
-
Pros: Cheap reagents, one-step, scalable.[1]
-
Cons: Requires high heat (>160°C), prone to oxidative charring.
Route B: The Orthoformate Cyclization (High Purity)
-
Precursors: 2-Amino-5-bromonicotinamide + Triethyl orthoformate (TEOF).
-
Mechanism: Formation of the imidate intermediate followed by intramolecular cyclization.[1]
-
Pros: Milder conditions, cleaner profile, easier workup.[1][2]
-
Cons: Precursor (nicotinamide) is more expensive or requires an extra step.[1]
Interactive Troubleshooting Guide (FAQ)
Below is a dynamic troubleshooting matrix based on common support tickets.
Category 1: Reaction Efficiency & Yield
Q: My reaction mixture turns into a black tar, and the yield is <30%. What is happening? A: This is "Thermal Oxidative Degradation."[1]
-
Root Cause: 2-aminopyridines are electron-rich and prone to oxidation at the high temperatures (160–180°C) required for formamide cyclization.
-
Fix:
-
Degas: Sparge formamide with Nitrogen/Argon for 15 mins before heating.
-
Atmosphere: Run the reaction strictly under an inert balloon or positive pressure manifold.
-
Temp Control: Do not exceed 185°C. The sweet spot is typically 170°C.
-
Q: I see a major spot on TLC that is slightly more polar than the starting material, but it's not the product. A: You have stalled at the Intermediate Formyl-Amide .[1]
-
Context: In Route A, the amine is first formylated.[1] The ring closure (dehydration) requires higher energy.
-
Fix:
Category 2: Purification & Workup
Q: The product won't precipitate upon cooling.[1] How do I isolate it? A: The "Formamide Trap."[1]
-
Mechanism: The product can form soluble complexes with excess formamide.[1]
-
Protocol:
-
Cool reaction to ~80°C.
-
Slowly add Water (2x volume of formamide) while stirring.
-
Allow to cool to room temperature (RT) and stir for 1 hour. The polarity shift forces precipitation.
-
Critical: If it forms a gum, sonicate the mixture with a small amount of MeOH/Water (1:1).
-
Q: My NMR shows broad peaks or no signal, but I have a solid. A: This is a Solubility/Aggregation Issue , not necessarily purity.
-
Explanation: Pyrido-pyrimidinones stack heavily due to
- interactions and H-bonding.[1] -
Fix:
-
Solvent: Switch from DMSO-
to TFA- (Trifluoroacetic acid-d) or a mixture of DMSO- + 5% DCl. -
Temp: Run the NMR at 350K (77°C) to break aggregates.
-
Optimized Experimental Protocol (Route A)
Objective: Synthesis of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one on 10g scale.
Reagents:
-
2-Amino-5-bromonicotinic acid (1.0 equiv)
-
Formamide (10.0 equiv - acts as solvent)
-
Sulfamic Acid (0.05 equiv - Catalyst)
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to slurry thickness), internal thermometer, and reflux condenser.
-
Inerting: Charge solid starting material and catalyst.[1] Seal and purge with
for 10 min. -
Addition: Add degassed Formamide via syringe/cannula.[1]
-
Ramp: Heat to 170°C over 30 mins. Note: Solids will dissolve, then product may begin to precipitate.
-
Reaction: Hold at 170°C for 6–8 hours. Monitor by LCMS (TLC is difficult due to formamide).
-
Checkpoint: Look for mass [M+H] = 226/228.
-
-
Quench: Cool to 90°C. Add Water (20 mL per 10 mL Formamide) dropwise.
-
Wash:
-
Wash 1: Water (to remove formamide).
-
Wash 2: Acetone (to remove unreacted organics/tars).
-
Wash 3: Diethyl ether (to dry).
-
-
Drying: Vacuum oven at 50°C for 12 hours.
Expected Yield: 75–85% Appearance: Beige to light tan solid.[1]
Visualized Pathways & Logic
Diagram 1: Synthesis Logic & Mechanism
Caption: Comparison of the Modified Niementowski (Route A) and Orthoformate (Route B) pathways. Route A involves a critical dehydration step often requiring catalysis.[1]
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for common synthetic failures. Most issues stem from temperature mismanagement or oxidative degradation.
Quantitative Data Summary
| Parameter | Route A (Formamide) | Route B (Orthoformate) |
| Temperature | 160–180°C | 100–120°C |
| Reaction Time | 6–12 Hours | 2–4 Hours |
| Typical Yield | 75–85% | 60–75% |
| Purity (Crude) | 85–90% | >95% |
| Scalability | Excellent (>100g) | Good (Cost limited) |
| Key Hazard | Thermal runaway/CO release | Flammability (Ethanol byproduct) |
References
-
Original Niementowski Protocol & Modifications
-
Microwave Optimization & Catalysis
-
Kinase Inhibitor Scaffold Applications
-
Solubility & Characterization
Sources
- 1. chemscene.com [chemscene.com]
- 2. scirp.org [scirp.org]
- 3. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 4. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 6. 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE CAS#: 2240-25-7 [m.chemicalbook.com]
- 7. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
Technical Support Center: Troubleshooting Bromination in Pyridopyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of brominated pyridopyrimidines. Pyridopyrimidines (such as pyrido[2,3-d]pyrimidines and pyrido[3,2-d]pyrimidines) are privileged pharmacophores widely utilized in the development of kinase inhibitors. The introduction of a bromine atom—typically at the C5 or C6 position—is a critical synthetic node, serving as the primary handle for subsequent palladium-catalyzed cross-coupling reactions.
However, the electron-deficient nature of the fused bicyclic system, combined with the presence of directing heteroatoms, makes this bromination highly susceptible to side reactions. This guide provides mechanistic insights, quantitative troubleshooting matrices, and self-validating protocols to help you optimize your workflows.
Diagnostic Workflow for Bromination
Before initiating a bromination reaction on a complex pyridopyrimidine scaffold, it is critical to map out the potential side reactions based on your substrate's functional groups and the reaction conditions.
Fig 1. Decision tree for pyridopyrimidine bromination and side product mitigation.
Frequently Asked Questions: Mechanistic Insights
Q1: Why am I observing significant dibromination (e.g., 5,6-dibromopyrido[2,3-d]pyrimidine) when targeting a monobrominated product? A1: Over-bromination is fundamentally driven by the stabilization of the bromination intermediate. When treating the precursor with electrophilic bromine (e.g., Br₂ in acetic acid), the reaction proceeds through a room-temperature stable Wheland intermediate, which is often stabilized by the imino tautomer of an amino group at the C4 position 1[1]. If this stable intermediate is exposed to excess brominating agent or an oxidant like DMSO, it rapidly undergoes a second bromination event, yielding a dibromo-substituted compound with C5-C6 unsaturation[1]. Causality & Solution: The stability of the Wheland intermediate acts as a kinetic trap. To prevent the second bromination, strict stoichiometric control of N-bromosuccinimide (NBS) must be maintained, and oxidative quench conditions (like DMSO) must be strictly avoided.
Q2: My ester and cyano substituents are degrading during the bromination step. What is causing this? A2: This is a classic case of hydrolytic cleavage. Aqueous bromination conditions (such as Br₂ suspended in water) are often employed for simple pyrimidines, but they cause rapid hydrolysis of labile substituents (e.g., esters, nitriles, or protecting groups) on the more complex pyridopyrimidine scaffold 2[2]. Causality & Solution: The nucleophilic attack of water outcompetes the desired electrophilic aromatic substitution when labile groups are present. You must switch to an anhydrous solvent system, such as NBS in anhydrous DMF or Br₂ in glacial acetic acid[2].
Q3: I am getting poor regioselectivity between the C5 and C6 positions. How can I control this? A3: Regioselectivity issues arise from competing electron density across the pyridopyrimidine ring, particularly when electron-withdrawing groups flatten the electronic differential between adjacent carbons. Causality & Solution: If the intrinsic electronic bias is insufficient, you must rely on steric hindrance. Utilizing a bulky brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBH) in combination with a Lewis acid (e.g., TMSOTf) can sterically direct the bromination to the less hindered position while enhancing electrophilic efficiency 3[3].
Quantitative Troubleshooting Matrix
Use the following table to diagnose side products based on their quantitative analytical signatures and apply the appropriate mitigation strategy.
| Side Product Observed | Analytical Signature (Quantitative) | Primary Cause | Mitigation Strategy |
| Hydrolyzed Precursor | Mass shift: -14 Da (e.g., ester to acid) or -27 Da (cyano loss) | Aqueous bromination (Br₂/H₂O) | Switch to anhydrous NBS in DMF or Br₂/AcOH |
| 5,6-Dibromopyridopyrimidine | MS Isotope pattern: 1:2:1 ratio; +158 Da mass shift | Excess reagent (>1.1 eq); DMSO oxidation | Limit NBS to 1.05 eq; Avoid DMSO during quench |
| Regioisomer (C5 vs C6 bromo) | ¹H NMR: Δδ 0.2-0.5 ppm shift in adjacent pyridyl protons | Lack of steric direction | Use DBH (0.55 eq) + TMSOTf (0.55 eq) |
| Succinimide Adduct | Mass shift: +98 Da; NMR: singlet at δ ~2.7 ppm (4H) | Radical pathway activation (UV/heat) | Perform reaction in the dark at 0 °C |
Validated Experimental Methodologies
The following protocols are designed as self-validating systems. By following the causality-driven steps and checking the validation points, you ensure the integrity of your synthesis.
Protocol A: Controlled Anhydrous Monobromination using NBS
Best for: Standard pyridopyrimidines prone to over-bromination.
-
Substrate Preparation: Dissolve the pyrido[2,3-d]pyrimidine precursor (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the hydrolysis of labile groups, while the argon atmosphere prevents oxidative side reactions that lead to dibromination.
-
Reagent Addition: Chill the solution to 0 °C. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Causality: Keeping the temperature low and strictly limiting the equivalents of NBS prevents the stabilization of the Wheland intermediate from progressing to a dibrominated species.
-
Reaction Monitoring: Stir the reaction mixture in the dark for 2-4 hours. Causality: Darkness suppresses the homolytic cleavage of NBS, preventing radical-mediated side reactions (e.g., benzylic bromination or succinimide adduct formation).
-
Quenching and Isolation: Quench with 10% aqueous sodium thiosulfate to neutralize unreacted electrophilic bromine. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Validation Checkpoint: Perform LCMS analysis on the crude mixture. The [M+H]⁺ peak must correspond to the monobrominated mass with a characteristic 1:1 isotopic ratio for ⁷⁹Br/⁸¹Br. The absence of a 1:2:1 isotopic cluster confirms the successful prevention of dibromination.
Protocol B: Lewis Acid-Catalyzed Bromination using DBH
Best for: Highly sensitive substrates requiring strict regiocontrol.
-
Substrate Preparation: Dissolve the precursor in anhydrous CH₃CN (0.1 M).
-
Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (0.55 eq). Note that DBH provides two equivalents of Br⁺ per molecule.
-
Catalysis: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.55 eq) dropwise at ambient temperature. Causality: The Lewis acid activates DBH, allowing for rapid, sterically directed bromination at ambient temperature without the need for harsh heating, thereby preserving labile functional groups.
-
Quenching: Stir for 6 hours, quench with saturated NaHCO₃, extract with DCM, dry, and concentrate.
-
Validation Checkpoint: ¹H NMR analysis should show the disappearance of the target C5 or C6 proton while maintaining the integration of labile aliphatic/ester signals, confirming that hydrolysis was successfully avoided and regioselectivity was achieved.
Mechanistic Pathway of Side Product Formation
Understanding the divergence of the Wheland intermediate is key to preventing over-bromination.
Fig 2. Mechanistic divergence of the Wheland intermediate leading to over-bromination.
References
- Title: 6-Bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)
- Title: Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR Source: ResearchGate URL
- Source: PMC (NIH)
Sources
Technical Support Center: Purification Challenges for 6-Bromo-1H-pyrido[2,3-d]pyrimidin-4-one
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the notorious handling and purification bottlenecks associated with 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one and its derivatives.
This heterocyclic scaffold presents a "perfect storm" of physical chemistry challenges: a rigid, planar aromatic core that stacks efficiently, a lactam motif capable of strong intermolecular hydrogen bonding (dimerization), and a heavy, lipophilic bromine atom. Together, these features result in high crystal lattice energies, rendering the compound practically insoluble in standard organic solvents ("brick dust" phenomenon)[1].
The following troubleshooting guides, protocols, and data summaries are engineered to help you bypass these physical limitations through chemically logical, self-validating workflows.
Part 1: Diagnostic FAQs & Troubleshooting Guides
Q1: My crude product is a "brick dust" solid that will not dissolve in standard chromatography solvents (DCM, EtOAc, MeOH). How can I purify it? The Causality: The poor solubility of pyrido[2,3-d]pyrimidin-4-ones in both aqueous and organic media is driven by their high crystal lattice energies and the formation of robust hydrogen-bonded dimers via the lactam face[1][2]. The Solution: You cannot rely on traditional liquid-loading for silica gel chromatography. You must either:
-
Solid-Load: Dissolve the crude mixture in a large volume of boiling DMF or DMSO, add Celite or silica gel, and evaporate the solvent under high vacuum to create a dry powder for dry-loading.
-
Chemical Disruption (Trituration): Often, impurities are more soluble than the target compound. Triturating the crude solid with hot water followed by washing with isopropanol or hot ethyl acetate can selectively remove impurities without needing chromatography[3].
Q2: During LC-MS or NMR analysis, I observe broad or split peaks, but I suspect my compound is pure. Is it degrading?
The Causality: This is a classic manifestation of tautomerism. The compound exists in an equilibrium between the 1H-lactam, 3H-lactam, and the lactim (hydroxy) tautomers. On the NMR or chromatographic timescale, slow interconversion between these forms leads to peak broadening or distinct split peaks, artificially suggesting an impure sample.
The Solution: For NMR, run your sample in DMSO-
Q3: I have debrominated and over-brominated byproducts. Normal-phase silica gel is not separating them. What is the alternative? The Causality: Halogen variations significantly alter the lipophilicity (LogP) and molecular weight of the compound, but they do not fundamentally change the polar hydrogen-bonding face (the lactam) that dominates interactions with normal-phase silica gel. Consequently, these species co-elute. The Solution: Switch to Reverse-Phase Preparative HPLC (C18). The hydrophobic C18 stationary phase discriminates based on lipophilicity, easily resolving the debrominated (more polar, elutes earlier), mono-brominated (target), and dibrominated (more lipophilic, elutes later) species.
Part 2: Mechanistic & Workflow Visualizations
Workflow for selecting the optimal purification strategy based on synthesis scale.
Mechanistic pathways of tautomerization and intermolecular hydrogen bonding.
Part 3: Quantitative Data Summaries
Table 1: Solvent Solubility Profile for 6-Bromo-1H-pyrido[2,3-d]pyrimidin-4-one
| Solvent | Temperature | Solubility | Recommended Use |
| Dichloromethane (DCM) | 25 °C | < 0.1 mg/mL | Not recommended |
| Methanol / Ethanol | 25 °C | < 0.5 mg/mL | Washing / Trituration |
| Isopropanol | 80 °C | ~ 1.0 mg/mL | Hot trituration to remove impurities[3] |
| Dimethyl Sulfoxide (DMSO) | 25 °C | 10 - 20 mg/mL | NMR analysis, HPLC injection solvent |
| N,N-Dimethylformamide (DMF) | 80 °C | 20 - 30 mg/mL | Solid-loading preparation |
| 0.1% TFA in Water/MeCN | 25 °C | 5 - 10 mg/mL | Reverse-Phase HPLC mobile phase |
Table 2: Common Impurities and Chromatographic Behavior (Reverse-Phase C18)
| Species | Structural Difference | Relative Retention Time (RRT) | Separation Strategy |
| Debrominated Core | Lacks Bromine atom at C6 | 0.65 - 0.75 | Elutes early; easily resolved via HPLC. |
| Target Compound | Mono-brominated at C6 | 1.00 | Collect main peak. |
| Over-brominated | Di-brominated (e.g., C6, C7) | 1.30 - 1.45 | Elutes late; highly lipophilic. |
| Starting Material | Uncyclized aminopyridine | 0.40 - 0.60 | Highly polar; elutes near solvent front. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Optimized Reverse-Phase Preparative HPLC Purification
Use this protocol when high purity (>95%) is required for biological assays or structural characterization.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 100 mg of the crude solid into a 20 mL scintillation vial.
-
Dissolution: Add 5 mL of DMSO. Sonicate for 10 minutes. If particulate matter remains, add 100 µL of Trifluoroacetic acid (TFA) to protonate the pyrimidine nitrogens, disrupting the hydrogen-bonded dimers. Validation Check: The solution must be completely optically clear. Any suspended particles will ruin the HPLC column frit.
-
Filtration: Pass the dissolved sample through a 0.45 µm PTFE syringe filter.
-
Column Selection: Equip the Prep-HPLC with a C18 column (e.g., 21.2 x 250 mm, 5 µm particle size).
-
Mobile Phase Setup:
-
Solvent A: Water + 0.1% TFA
-
Solvent B: Acetonitrile + 0.1% TFA
-
-
Gradient Elution: Run a shallow gradient from 10% B to 60% B over 30 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 254 nm and 280 nm.
-
Fraction Collection & Recovery: Collect the major peak. Self-Validation: Run a rapid analytical LC-MS on the collected fraction to confirm the presence of the M+H mass (approx. m/z 226/228 for the bromine isotopes). Lyophilize the fractions directly to yield the pure compound as a fluffy, electrostatic powder.
Protocol B: Large-Scale Hot Trituration
Use this protocol for scale-up (>1 gram) where chromatography is physically impractical due to solvent volume limits.
Step-by-Step Methodology:
-
Initial Wash: Suspend 5.0 g of the crude "brick dust" in 100 mL of hot distilled water (90 °C). Stir vigorously for 30 minutes. This removes highly polar, uncyclized starting materials and inorganic salts[3].
-
Filtration: Filter the hot suspension through a Büchner funnel. Wash the filter cake with an additional 50 mL of hot water.
-
Organic Trituration: Transfer the damp filter cake to a clean flask. Add 100 mL of Isopropanol (IPA).
-
Heating: Heat the suspension to reflux (82 °C) for 1 hour. The target compound will remain largely insoluble, while organic impurities (like colored oxidation products) will dissolve into the IPA.
-
Isolation: Allow the mixture to cool to room temperature. Filter the suspension and wash the cake with 20 mL of cold IPA, followed by 20 mL of diethyl ether to facilitate drying.
-
Drying: Dry the solid in a vacuum oven at 60 °C for 12 hours. Validation Check: Obtain a 1H NMR in DMSO-
at 80 °C. The baseline should be flat, indicating the removal of soluble organic impurities.
Part 5: References
-
Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Supramolecular Organic Frameworks: Exploring Water-Soluble, Regular Nanopores for Biomedical Applications Source: Accounts of Chemical Research (ACS Publications) URL:[Link]
-
WO 01/55147 - Pyrido[2,3-d]pyrimidines and their use as kinase inhibitors Source: World Intellectual Property Organization (via Googleapis) URL:[Link]
Sources
Technical Support Center: Troubleshooting Pyrido[2,3-d]pyrimidine Synthesis
Welcome to the Pyrido[2,3-d]pyrimidine Synthesis Support Center. The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore found in numerous FDA-approved therapeutics, including the CDK4/6 inhibitor Palbociclib, and is widely investigated for its dihydrofolate reductase (DHFR) and kinase inhibitory activities[1].
Despite its immense therapeutic value, synthesizing this bicyclic system via multicomponent reactions (MCRs) often presents challenges such as low yields, incomplete cyclization, and batch-to-batch variability. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your synthetic workflows.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my multicomponent Knoevenagel-Michael cascade failing to reach >50% yield? A1: Low yields in multicomponent pyrido[2,3-d]pyrimidine syntheses typically stem from the stalling of either the initial Knoevenagel condensation or the subsequent Michael addition. Theoretical and experimental mechanistic studies demonstrate that the cascade must proceed sequentially: Knoevenagel condensation of the aldehyde and active methylene, followed by Michael addition of the pyrimidine derivative, and finally, intramolecular cyclization[2]. If your aromatic aldehyde contains strong electron-donating groups, the electrophilicity of the resulting Knoevenagel adduct decreases, stalling the Michael addition.
-
Causality & Solution: Moisture in the solvent can hydrolyze the Knoevenagel adduct back to starting materials, destroying your yield[3]. Ensure anhydrous conditions or switch to a robust Lewis acid catalyst like Bi(OTf)₃ (10 mol%), which simultaneously activates the carbonyl oxygen and the nitrile carbon, driving yields above 85% even with deactivated substrates[4].
Q2: I am observing uncyclized Michael adducts in my LC-MS. How do I drive the intramolecular cyclization to completion? A2: The final cyclization step requires overcoming a significant energy barrier to form the fused pyridine ring, a process heavily dependent on proton transfer[2]. If your reaction stalls at the open-chain Michael adduct, the system lacks sufficient thermal energy or proton-shuttling capability.
-
Causality & Solution: Transitioning to an ionic liquid system, such as Triethylammonium Hydrogen Sulfate ([Et₃NH][HSO₄]), provides dual solvent-catalytic engineering. The ionic liquid acts as a highly efficient proton shuttle, facilitating the tautomerization and cyclization steps without external solvents, achieving 92–94% yields in under 30 minutes at 60 °C[5].
Q3: How can I eliminate batch-to-batch variability when scaling up my synthesis? A3: Batch-to-batch variability is a critical quality attribute (CQA) failure often linked to inconsistent solvent quality, starting material polymorphism, and uneven heating profiles during scale-up[3].
-
Causality & Solution: Standardize the physical state of your 6-aminouracil and eliminate volatile organic solvents that introduce thermal gradients. Adopting a green, water-mediated approach (e.g., using nano-ZnO in refluxing water) or a solvent-free melt method drastically reduces solvent-induced variability. Water enhances the hydrophobic effect, tightly packing the intermediates and accelerating the cyclization, yielding >90% purity with a simple filtration work-up[6].
Part 2: Mechanistic Workflows & Logic
The following diagrams illustrate the logical troubleshooting pathways and the chemical cascade required to successfully synthesize the pyrido[2,3-d]pyrimidine core.
Troubleshooting workflow for resolving low yields in pyrido[2,3-d]pyrimidine synthesis.
Three-component mechanistic cascade forming the pyrido[2,3-d]pyrimidine scaffold.
Part 3: Quantitative Data & Optimization
To select the best conditions for your specific substrates, compare the field-validated optimization strategies below. Transitioning away from traditional un-catalyzed reflux methods is highly recommended.
| Catalyst / System | Reagents | Conditions | Average Yield | Key Advantage | Ref |
| None (Traditional) | Aldehyde, Malononitrile, 6-Aminouracil | EtOH, Reflux, 12 h | < 60% | Baseline method, high variability | [4] |
| Bi(OTf)₃ (10 mol%) | Aldehyde, Malononitrile, 6-Aminouracil | EtOH, 80 °C, 2 h | 85–95% | Strong Lewis acid activation | [4] |
| [Et₃NH][HSO₄] | Aldehyde, Acyl acetonitrile, Aminopyrazole | Solvent-free, 60 °C, 30 min | 92–94% | Dual solvent-catalyst, ultra-fast | [5] |
| Nano-ZnO | Aldehyde, Barbituric acid, Hydrazine | Water, Reflux, 1–2 h | > 90% | Triply green, easy filtration work-up | [6] |
Part 4: Self-Validating Experimental Protocols
The following protocols are designed with built-in validation steps to ensure scientific integrity and reproducibility.
Protocol A: Bismuth(III) Triflate-Catalyzed Three-Component Synthesis[4]
Objective: High-yield synthesis of 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives.
-
Preparation: In a 50 mL round-bottom flask, add aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 6-amino-1,3-dimethyluracil (1.0 mmol).
-
Catalyst Addition: Add 10 mol% Bi(OTf)₃ and 5 mL of absolute ethanol.
-
Reaction: Stir the mixture under reflux (80 °C).
-
In-Process Validation: Monitor via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the highly UV-active Knoevenagel intermediate (usually within 60-120 minutes) validates the progression of the Michael addition.
-
Work-up: Cool the mixture to room temperature. Pour into crushed ice. Filter the resulting solid precipitate.
-
Purification: Recrystallize from hot ethanol to obtain the pure product.
Protocol B: Solvent-Free Synthesis using Ionic Liquid [Et₃NH][HSO₄][5]
Objective: Ultra-fast, green assembly of pyrido[2,3-d]pyrimidine derivatives.
-
Preparation: Mix aldehyde (1.0 mmol), acyl acetonitrile (1.0 mmol), and electron-rich amino heterocycle (1.0 mmol) in a reaction vessel.
-
Ionic Liquid Addition: Add 1.0 mmol of [Et₃NH][HSO₄]. Do not add any additional organic solvents.
-
Reaction: Heat the mixture to 60 °C with continuous stirring for 30 minutes.
-
In-Process Validation: The mixture will transition into a homogenous melt, followed by the precipitation of the solid product as the cyclization completes. The physical hardening of the melt is a visual validation of successful product formation.
-
Work-up: Add water (10 mL) to the cooled reaction mixture. The ionic liquid is water-soluble and will dissolve, leaving the crude solid product.
-
Recovery: Filter the solid, wash with warm water, and dry. The aqueous filtrate can be evaporated under reduced pressure to recover and reuse the ionic liquid catalyst.
References
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives. PMC - NIH. Available at:[Link]
-
Triethylammonium Hydrogen Sulfate[Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids. ACS Omega. Available at:[Link]
-
One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. SCIRP. Available at:[Link]
-
Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega. Available at:[Link]
-
A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. Available at:[Link]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Regioselective Functionalization of Pyrido[2,3-d]pyrimidines
Case ID: PYR-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Improving Regioselectivity of Substitutions on the Pyrido[2,3-d]pyrimidine Ring
Executive Summary
The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in drug discovery, particularly for kinase inhibitors (e.g., Palbociclib) and antifolates. However, its electron-deficient nature and multiple reactive sites (C2, C4, C6, C7) create significant regioselectivity challenges. This guide provides troubleshooting protocols for controlling site-selective functionalization, moving beyond trial-and-error to mechanistic control.
Module 1: Nucleophilic Aromatic Substitution ( )
Issue: "I cannot control selectivity between C2 and C4 positions."
Diagnosis: In 2,4-dihalopyrido[2,3-d]pyrimidines, the C4 position is thermodynamically and kinetically favored for nucleophilic attack over C2.
-
Mechanism: The nitrogen atoms at N1 and N3 render the C4 position highly electron-deficient. The intermediate Meisenheimer complex formed by attack at C4 is stabilized by resonance involving N3, whereas attack at C2 requires disruption of the aromaticity without equivalent stabilization from the pyridine ring fusion.
-
Standard Reactivity Order: C4
C2 > C6/C7.
Troubleshooting Protocol: Reversing or Enhancing Selectivity
| Goal | Experimental Strategy | Mechanistic Rationale |
| Exclusive C4 Substitution | Low Temperature Control: Run reaction at 0°C to RT. Use stoichiometric nucleophile (1.0–1.1 eq). | Kinetic control favors the most electron-deficient site (C4). Higher temps promote bis-substitution. |
| Exclusive C2 Substitution | C4-Blocking Strategy: Introduce a non-leaving group at C4 (e.g., via Suzuki coupling or hydrolysis to C4=O) before | |
| Inverting Selectivity (C2 > C4) | C6-Electron Donation: If C6 has an EDG (e.g., -OMe, -NHMe), C2 selectivity may be enhanced. | EDGs at C6 increase electron density at C4 via conjugation, making C2 relatively more electrophilic [1]. |
| Solvent Effects | Non-polar vs. Polar: Use THF or DCM for higher selectivity; avoid DMF/DMSO if selectivity is poor. | Polar aprotic solvents (DMSO) accelerate |
Visualizing the Reactivity Landscape
Figure 1: Decision pathway for
Module 2: Palladium-Catalyzed Cross-Couplings
Issue: "Suzuki coupling yields a mixture of regioisomers or fails at C6."
Diagnosis: When performing Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) on polyhalogenated cores (e.g., 2,4,6-trichloro-), the oxidative addition of Pd(0) is sensitive to the electronic deficiency of the C-X bond.
-
Reactivity Hierarchy: C4-Cl > C2-Cl
C6-Br/Cl. -
The Trap: Attempting to functionalize C6 while leaving C2/C4 halogens intact is chemically forbidden using standard Pd cycles because the catalyst will preferentially insert at the more electron-deficient pyrimidine halides [2].
Troubleshooting Protocol: Sequential Functionalization
Scenario: You need distinct aryl groups at C4, C2, and C6.
-
Step 1: C4 Functionalization (The "Easy" One)
-
Conditions: Pd(PPh
) (5 mol%), Na CO , Toluene/EtOH, RT to 60°C. -
Outcome: Exclusive substitution at C4. The C2-Cl and C6-X bonds remain intact due to the lower activation energy required for C4 oxidative addition [2].
-
-
Step 2: C2 Functionalization
-
Conditions: Requires higher temperature (80–100°C) or more active catalyst (e.g., Pd(dppf)Cl
). -
Outcome: Substitution at C2. C6-X (if Cl) usually survives; if C6 is Br/I, you risk competing reactions.
-
Tip: If C6 is Iodine, it might react before C2-Cl. Use C6-Cl if you want C2 to react second.
-
-
Step 3: C6 Functionalization (The "Hard" One)
-
Conditions: High temperature (110°C+), microwave irradiation, or specialized ligands (XPhos, SPhos) are often necessary to activate the electron-rich pyridine ring halide.
-
Alternative: If C6 coupling fails, consider synthesizing the ring de novo with the C6 substituent already in place (see Module 3).
-
Workflow Diagram: Sequential Orthogonal Coupling
Figure 2: Sequential functionalization workflow based on electronic activation hierarchy [2].
Module 3: Accessing "Difficult" Positions (C5, C6, C7)
Issue: "I cannot introduce substituents at C5 or C7 via substitution."
Diagnosis:
-
C5: This position is sterically crowded and electronically deactivated. Direct electrophilic substitution here is virtually impossible on the formed ring.
-
C7: Typically a carbonyl (in 7-ones) or part of the pyridine ring. It is not prone to
or standard Pd-coupling unless a leaving group (e.g., -OTf) is specifically installed, which is syntheticially arduous.
Solution: De Novo Ring Synthesis (Cyclocondensation)
Instead of struggling with substitution on the formed ring, build the ring around the substituent.
The Three-Component One-Pot Protocol:
-
Reagents: Aromatic Aldehyde (defines C5/C6 substituents) + Malononitrile (defines C6/C7) + 6-Aminouracil (defines Pyrimidine core).
-
Regiocontrol:
-
Aldehyde R-group
Becomes the substituent at C5 (in dihydropyridines) or influences C6 upon oxidation. -
Malononitrile
Provides the cyano group often converted to C7-NH2 or C7=O .
-
Protocol for C6-Aryl Introduction:
-
React 2-amino-nicotinic acid (pre-functionalized at C5 with Halogen/Aryl) with formamide/urea.
-
This locks the regiochemistry before the bicycle is formed, bypassing the selectivity issues of the fused system [3].
Frequently Asked Questions (FAQ)
Q1: Why is C4 more reactive than C2 in
Q2: Can I use Lithiation (Li-Hal exchange) to functionalize C6? A: Direct lithiation of pyrido[2,3-d]pyrimidines is risky due to nucleophilic attack of the alkyl-lithium on the electron-deficient pyrimidine ring (addition across C=N). If you must lithiate, use Knochel-Hauser base (TMPMgCl·LiCl) at low temperatures (-78°C) to deprotonate or exchange halogens while minimizing ring addition.
Q3: How do I synthesize a 2-amino-4-oxo derivative (typical kinase inhibitor motif)? A: Do not try to hydrolyze a 2,4-diamino compound. Instead, start with 2-amino-nicotinic acid or use guanidine + diethyl malonate condensation strategies. Alternatively, selectively hydrolyze a 2,4-dichloro precursor with NaOH; the C4-Cl hydrolyzes much faster than C2-Cl, yielding the 4-oxo-2-chloro intermediate, which can then undergo aminolysis at C2.
References
-
WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Link
-
Gomha, S. M., et al. (2019).[1] Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 162-169. Link
-
Asif, M. (2019).[2] Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Current Organic Chemistry. Link
-
StackExchange Chemistry. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Link
-
Cody, V., et al. (2009). Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates. Bioorganic & Medicinal Chemistry. Link
Sources
Technical Support Center: Troubleshooting Pyrido[2,3-d]pyrimidine Insolubility
The following technical guide serves as a specialized support center for researchers encountering solubility challenges with pyrido[2,3-d]pyrimidine intermediates. This class of fused heterocycles—critical in kinase inhibitor development (e.g., CDK4/6 inhibitors like Palbociclib)—is notorious for "brick dust" properties: high melting points and extreme insolubility due to intense intermolecular
Topic: Overcoming "Brick Dust" Characteristics in Pyrido[2,3-d]pyrimidine Synthesis Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Status: Active Guide
Core Synthesis & Reaction Optimization
Addressing issues where insolubility halts conversion or traps impurities.
Q: My starting materials are reacting, but the mixture turns into an unstirrable solid cake (the "Brick") before conversion is complete. How do I maintain homogeneity?
Diagnosis: This is a classic "precipitation-encapsulation" failure. The product crystallizes so rapidly that it coats unreacted starting material, preventing further reaction.
Troubleshooting Protocol:
-
Switch to High-Boiling Polar Aprotic Solvents: Move from standard solvents (EtOH, THF) to NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) . These disrupt intermolecular H-bonding more effectively than DMF.
-
Increase Reaction Temperature: Operate near the solvent's boiling point (120–140°C). High thermal energy is required to overcome the lattice energy of the forming pyrido-pyrimidine crystal.
-
Microwave Irradiation: If thermal heating fails, use microwave irradiation. The direct dielectric heating can superheat the localized solids, promoting dissolution and reaction rates that outpace precipitation [1].
Q: The product precipitates as a fine amorphous powder that clogs filters and retains high levels of palladium/catalyst.
Diagnosis: Rapid precipitation traps metal catalysts within the amorphous lattice.
Troubleshooting Protocol:
-
Controlled Cooling (Ostwald Ripening): Do not crash cool on ice. Turn off the heat and allow the vessel to cool to room temperature over 4–6 hours with slow stirring. This promotes the formation of crystalline polymorphs which reject impurities.
-
The "Reverse Quench": Instead of pouring the reaction mixture into water, drip the reaction mixture slowly into a large volume of vigorously stirred water/ice . This controls particle size and prevents the formation of large, sticky clumps.
-
Chelating Wash: Resuspend the solid in a solution of L-Cysteine or Thiourea in MeOH/Water (1:1) and stir at 50°C for 1 hour to leach out trapped Palladium.
Purification & Work-up Strategies
How to isolate a compound that refuses to dissolve in DCM or EtOAc.
Q: My compound streaks badly on silica gel columns (MeOH/DCM), and I lose 50% of my mass.
Diagnosis: Pyrido[2,3-d]pyrimidines are basic heterocycles. They interact strongly with the acidic silanols on silica gel, causing irreversible adsorption.
Troubleshooting Protocol:
-
Deactivate the Silica: Pre-wash your column with 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) in DCM. -
Mobile Phase Modifier: Add 1–5%
(aq) directly to your MeOH/DCM mobile phase. -
Switch Stationary Phase: Use Neutral Alumina instead of silica. Alumina is less acidic and reduces streaking for electron-deficient nitrogen heterocycles [2].
Q: I cannot dissolve the crude solid in any solvent for loading onto a column.
Diagnosis: You have reached the solubility limit. Liquid chromatography may not be viable.
Troubleshooting Protocol (The "Soxhlet" Solution): If the impurity profile allows, bypass chromatography entirely.
-
Trituration: Boil the crude solid in a solvent that dissolves impurities but not the product (e.g., boiling EtOH or Acetone). Filter while hot [3].
-
Soxhlet Extraction: Place the crude solid in a Soxhlet thimble. Extract continuously with Dichloromethane or Chloroform for 24–48 hours. The product will slowly dissolve and accumulate in the collection flask, leaving insoluble polymeric tars in the thimble.
Workflow Visualization: Purification Decision Tree
Caption: Decision logic for purifying insoluble heterocyclic intermediates. Green paths indicate standard chromatography; red paths indicate techniques for "brick dust" solids.
Analytical Characterization (NMR)
Getting a signal when the sample tube looks empty.
Q: I see no signals in , and DMSO- shows only broad humps.
Diagnosis: Aggregation. The flat aromatic systems stack in solution, broadening NMR signals (short
Troubleshooting Protocol:
-
High-Temperature NMR: Run the sample in DMSO-
at 80°C (353 K) . Heat disrupts the -stacking aggregates, sharpening the peaks. -
Acidic Solvents: Use TFA-
(Trifluoroacetic acid-d) .-
Mechanism:[3] Protonation of the pyrimidine nitrogens introduces charge repulsion, breaking up aggregates instantly.
-
Warning: Ensure your compound is acid-stable.
-
-
The "Super-Solvent" Mix:
-
+
(1 drop). This is often enough to solubilize without using expensive deuterated TFA.
-
+
Table 1: NMR Solvent Performance for Pyrido-pyrimidines
| Solvent | Solubility Power | Peak Resolution | Notes |
| Poor | Good | Only works for highly substituted/protected analogs. | |
| DMSO- | Moderate | Fair | Often requires heating to 80°C to resolve aromatic protons [4]. |
| MeOD | Low | Good | Good for exchangeable protons, but solubility is often low. |
| TFA- | Excellent | Excellent | Gold Standard for insoluble heterocycles. Shifts will be downfield due to protonation. |
| Extreme | Poor | Last resort. High viscosity broadens peaks significantly. |
Structural Engineering (Proactive Design)
Preventing the problem before it starts.
Q: I need to scale up, but I can't work with this solubility profile. How do I modify the route?
Diagnosis: The intermediate lacks
Troubleshooting Protocol:
-
Transient Protecting Groups: Install a Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) group on the amide/amine nitrogen early in the synthesis.
-
Effect: The bulky lipophilic group disrupts the planar stacking, often increasing solubility in EtOAc by 100-fold.
-
Removal: Cleave with HCl/Dioxane at the final step.
-
-
Solubilizing Tails: If the SAR (Structure-Activity Relationship) permits, introduce a solubilizing moiety (morpholine, piperazine) before cyclizing the fused ring system [5].
Visualizing the "Brick Dust" Interaction
Caption: Schematic of strong intermolecular forces (Pi-stacking and H-bonding) that exclude solvent molecules, causing insolubility.
References
-
An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media . Scientific Research Publishing. Available at: [Link]
-
Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties . NISCAIR. Available at: [Link]
-
Common NMR Solvents - Reference Data . Brigham Young University. Available at: [Link]
Sources
Technical Support Center: Cross-Coupling Protocols for 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one
Ticket ID: PYR-6BR-COUPLING Subject: Catalyst Selection & Troubleshooting for C-C and C-N Bond Formation Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
You are working with 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one , a "privileged scaffold" structurally related to CDK4/6 inhibitors (e.g., Palbociclib) and PIM-1 kinase inhibitors.
The Challenge: This substrate presents a "perfect storm" for cross-coupling failures:
-
Solubility: The fused lactam system creates strong intermolecular H-bonding, making it insoluble in standard non-polar coupling solvents (Toluene, THF).
-
Catalyst Poisoning: The pyridine nitrogen (
or depending on tautomer) and the unprotected lactam ( ) can competitively coordinate to Palladium, shutting down the catalytic cycle. -
Protodehalogenation: The electron-deficient nature of the pyridine ring makes the C-Br bond susceptible to reduction (replacing Br with H) rather than coupling.
This guide provides self-validating protocols to overcome these specific failure modes.
Module 1: Catalyst Selection Decision Matrix
Before starting, determine your primary coupling partner and tolerance for protecting groups. Use the logic flow below to select your initial system.
Figure 1: Decision matrix for selecting the optimal catalyst system based on solubility and protecting group status.
Module 2: Suzuki-Miyaura Coupling (C-C Bond)
User Question: “I am seeing low conversion (<30%) and formation of a black precipitate. Standard Pd(PPh3)4 conditions aren't working. What do I change?”
Technical Diagnosis: The "black precipitate" is Pd-black, indicating your catalyst is decomposing before it can complete the cycle. This is likely caused by the pyridine nitrogen displacing the labile PPh3 ligands. You need a bidentate ligand (like dppf) that bites the metal harder, preventing deactivation.
Protocol A: The "Workhorse" Method (High Success Rate)
This protocol uses a bidentate ligand and a polar solvent mixture to maintain solubility.
-
Catalyst: Pd(dppf)Cl₂ • CH₂Cl₂ (5 mol%)
-
Why: The ferrocene backbone locks the Pd in place, resisting displacement by the substrate's nitrogen atoms.
-
-
Base: Na₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1) [1]
-
Why: Water is strictly required to activate the boronic acid (forming the boronate species). Dioxane solubilizes the organic components.
-
-
Temperature: 90–100 °C
Step-by-Step Workflow:
-
Charge Solids: Add 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Base (2.0 equiv) to a vial.
-
Degas (Critical): Cap the vial. Evacuate and backfill with Argon (3 cycles). Oxygen is the enemy of this reaction.
-
Add Solvent: Syringe in degassed Dioxane/Water mixture.
-
Add Catalyst: Under positive Argon flow, add Pd(dppf)Cl₂ (0.05 equiv).
-
Heat: Stir vigorously at 95 °C for 4–16 hours.
-
Check: Monitor by LCMS. If the starting material remains but no Pd-black forms, increase temperature to 110 °C.
Module 3: Buchwald-Hartwig Amination (C-N Bond)[2]
User Question: “I need to couple a secondary amine to the C6 position. The reaction turns into a mess or yields only de-brominated starting material. Should I protect the lactam?”
Technical Diagnosis:
Yes. The
Protocol B: The "Protected" Route (Recommended)
Pre-requisite: Protect the
-
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4-6 mol%)
-
Why: XPhos is bulky and electron-rich, facilitating the oxidative addition into the electron-poor pyridine ring.
-
-
Base: Cs₂CO₃ (mild) or NaOtBu (strong)
-
Solvent: Toluene or 1,4-Dioxane
-
Temperature: 100 °C
Protocol C: The "Direct" Route (Unprotected Substrate)
If you cannot protect the nitrogen, you must use a precatalyst system that activates instantly and a base that avoids equilibrium issues.
-
Catalyst: BrettPhos Pd G3 or G4 (3–5 mol%)
-
Why: These precatalysts ensure 100% active Pd(0) species enters the cycle immediately, racing against the poisoning effect.
-
-
Base: LiHMDS (2.2 equiv)
-
Why: You need 1 equiv to deprotonate the lactam (sacrificial) and 1 equiv to drive the coupling.
-
-
Solvent: THF (if soluble) or Dioxane .
Module 4: Troubleshooting & FAQs
Data Table: Common Failure Modes & Fixes
| Symptom | Probable Cause | Corrective Action |
| Protodebromination (Product is M-Br+H) | Hydride source in reaction; "Slow" oxidative addition. | 1. Switch solvent from alcohol (if used) to DMF/Dioxane.2. Use a more active catalyst (e.g., Pd(tBu₃P)₂ ) to speed up the coupling step. |
| Reaction Stalls at 50% | Catalyst death (Poisoning). | Reload catalyst (add another 2-5 mol% after 4 hours). Switch to XPhos Pd G3 . |
| Starting Material Insoluble | High lattice energy of lactam. | 1. Use DMF or NMP as solvent.2. Protect the lactam (SEM/Bn) to break H-bonding network. |
| Regioselectivity Issues | (If using 2,4-dichloro analog) | C4-Cl reacts via |
Visualizing the Pathway to Success
The following diagram illustrates the mechanistic competition between the desired coupling and the fatal "poisoning" pathway.
Figure 2: Mechanistic pathway showing how ligand selection prevents catalyst poisoning (Red path) and promotes coupling (Green path).
References
-
VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidines-7-ones as inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry, 48(7), 2371–2387.
- Context: Establishes the baseline Suzuki conditions for this specific scaffold (Pd(dppf)Cl2).
-
Toogood, P. L. (2001). "Cyclin-dependent kinase inhibitors for the treatment of cancer."[2] Medicinal Research Reviews, 21(6), 487-498.
- Context: Discusses the synthesis of CDK inhibitors involving pyrido-pyrimidine intermedi
-
Cheung, L. L., et al. (2018).[3] "Buchwald-Hartwig Amination of Heterocycles."[4] Organic Process Research & Development.
- Context: General best practices for amination of electron-deficient nitrogen heterocycles.
-
BenchChem Protocols. (2025). "Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine."
- Context: Provides analogous experimental setups for bromo-heterocycle couplings.
Disclaimer: These protocols are intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one and all reagents before use.
Sources
Scaling up the synthesis of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one for preclinical studies
Topic: Process Chemistry & Scale-Up Support Compound: 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one (CAS: 155690-79-2) Target Audience: Medicinal Chemists, Process Engineers, CMC Leads
Introduction: The Scale-Up Challenge
Welcome to the Technical Support Center. You are likely here because the milligram-scale protocol for 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one (hereafter 6-Br-PP ) is failing to meet preclinical quantity or quality requirements.
This scaffold is a critical intermediate for various kinase inhibitors (e.g., EGFR, PIM-1, ZAP-70).[1] The transition from medicinal chemistry (mg) to preclinical development (100g – 1kg) introduces three specific failure modes for this heterocycle:
-
Incomplete Cyclization: Stalling at the acyclic ureido/formamidine intermediate.
-
Solubility-Driven Occlusion: The product precipitates too fast, trapping impurities.
-
Regioselectivity: Ambiguity in cyclization direction (though less prominent in the [2,3-d] system compared to [3,4-d], it remains a purity risk).[1]
This guide provides a validated, self-correcting workflow to navigate these challenges.
Module 1: Route Selection & Strategy
FAQ: Which synthetic route should I choose for >100g scale?
Recommendation: Use the 2-Amino-5-bromonicotinamide + Triethyl Orthoformate route.
While the classic Niementowski reaction (2-aminonicotinic acid + formamide) is cheaper, it requires harsh conditions (180°C) and often yields a "tarry" product difficult to purify without chromatography. For preclinical studies requiring >98% purity (HPLC) and <5000 ppm residual solvents, the Amide Route is superior.[1]
Comparative Analysis of Routes
| Feature | Route A: Acid + Formamide (Classic) | Route B: Amide + Triethyl Orthoformate (Recommended) |
| Starting Material | 2-Amino-5-bromonicotinic acid | 2-Amino-5-bromonicotinamide |
| Reagents | Formamide (solvent & reagent) | Triethyl orthoformate (TEOF), Acetic Anhydride |
| Temperature | 160–190°C | 80–120°C |
| Impurity Profile | High (thermal degradation, tars) | Low (clean cyclization) |
| Purification | Difficult (likely requires column) | Filtration + Recrystallization |
| Scalability | Poor (heat transfer issues) | Excellent |
Module 2: Validated Experimental Protocol (Amide Route)
Objective: Synthesis of 100 g of 6-Br-PP. Mechanism: Condensation of the primary amide with TEOF to form an imidate/amidine intermediate, followed by intramolecular nucleophilic attack by the pyridine ring nitrogen.[1]
Step-by-Step Methodology
1. Reagents & Setup
-
Substrate: 2-Amino-5-bromonicotinamide (1.0 equiv)
-
Cyclizing Agent: Triethyl orthoformate (TEOF) (5.0 – 10.0 equiv)
-
Catalyst/Solvent: Acetic anhydride (Ac₂O) (2.0 equiv) or Glacial Acetic Acid (catalytic).
-
Apparatus: 2L 3-neck round-bottom flask, mechanical stirrer (critical for slurry), reflux condenser, internal thermometer.[1]
2. Reaction Execution
-
Charging: Charge 2-amino-5-bromonicotinamide (100 g) into the flask.
-
Solvent Addition: Add TEOF (400 mL). The mixture will be a suspension.
-
Activation: Add Acetic Anhydride (80 mL). Note: Ac₂O facilitates the loss of ethanol and drives the equilibrium.
-
Heating: Heat the mixture to reflux (approx. 100–110°C) .
-
Checkpoint: The suspension often clears briefly as the intermediate forms, then thickens significantly as the product precipitates.[1] Ensure high torque stirring.
-
-
Monitoring: Monitor by HPLC/LC-MS. Look for the disappearance of the starting amide (MW ~216) and the intermediate (N-ethoxymethylene species).
-
Duration: Typically 4–12 hours.
3. Work-up & Isolation
-
Cooling: Cool the reaction mixture to room temperature (20–25°C).
-
Anti-solvent: Dilute with Ethanol or MTBE (500 mL) to maximize precipitation and remove unreacted TEOF.
-
Filtration: Filter the solid under vacuum.
-
Washing: Wash the cake with Ethanol (2 x 200 mL) followed by Diethyl Ether (2 x 200 mL) to remove trace acetic acid.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
4. Purification (If needed)
-
Method: Recrystallization from DMF/Water or Acetic Acid/Water.
-
Procedure: Dissolve crude solid in hot DMF (10 vol). Filter hot to remove insolubles. Add water (5 vol) dropwise to induce precipitation. Cool slowly.
Module 3: Troubleshooting & Visualization
Workflow Visualization
The following diagram illustrates the critical decision points and chemical pathways.
Caption: Synthesis workflow for 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one, highlighting critical checkpoints for reaction monitoring and purification.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (Intermediate present) | Insufficient activation or water in TEOF. | Add 0.5 equiv more Acetic Anhydride. Ensure system is dry (moisture hydrolyzes TEOF). |
| Thick Slurry / Stirrer Failure | Product precipitation is too dense. | Add more TEOF or a co-solvent like Diglyme (high boiling, inert).[1] Do not stop stirring; local overheating causes charring. |
| Low Yield (<50%) | Product solubility in mother liquor or hydrolysis. | Ensure cooling to <10°C before filtration. Do not use water in the initial wash; use EtOH. |
| Colored Product (Brown/Yellow) | Oxidation or thermal degradation. | Recrystallize from DMF/Water with activated charcoal treatment. |
| "Gummy" Solid | Residual solvent or oligomers. | Triturate with hot Ethanol or Acetone. Dry under high vacuum (>24h). |
Module 4: Safety & Compliance (E-E-A-T)
Critical Hazard: Formamide & TEOF
-
Formamide (if used): Known teratogen (Repr. 1B). Handling requires full PPE and fume hood. Avoid if possible by using the TEOF route.
-
Triethyl Orthoformate: Flammable liquid. Hydrolyzes to ethanol and formic acid.
-
Thermal Runaway: The precipitation step is exothermic. On a >100g scale, control the heating ramp carefully.
Analytical Specifications (Preclinical Standard)
-
Appearance: White to off-white powder.
-
1H NMR (DMSO-d6): Characteristic singlets for Pyrimidine-H2 (~8.4 ppm) and Pyridine protons (H5/H6 equivalent positions).
-
Mass Spec: [M+H]+ = 226/228 (Bromine isotope pattern 1:1).
-
Residual Solvents: DMF < 880 ppm (ICH Q3C Class 2).
References
-
Kisliuk, R. L., et al. (1993).[1][2] Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-diamines. Journal of Medicinal Chemistry.
-
Borrell, J. I., et al. (2019).[1] Pyrido[2,3-d]pyrimidin-7-ones: Synthesis and Biological Properties. MDPI Pharmaceuticals.
-
El-Gazzar, A. B., & Hafez, H. N. (2009).[1] Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as Analgesic and Anti-Inflammatory Agents. Bioorganic & Medicinal Chemistry Letters.
-
ChemicalBook. (2024). Pyrido[2,3-d]pyrimidine, 6-bromo-4-chloro- Product Description and Synthesis.
-
BenchChem. (2025). 5-Bromonicotinic Acid in Medicinal Chemistry: Application Notes.
Sources
Comparative Guide: 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one Derivatives vs. Established EGFR Inhibitors
As the landscape of targeted oncology evolves, overcoming acquired resistance in non-small cell lung cancer (NSCLC) remains a primary objective for drug development professionals. The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) severely limits the efficacy of first-generation tyrosine kinase inhibitors (TKIs) like Erlotinib and Gefitinib[1].
Recently, novel have been synthesized and evaluated as potent dual inhibitors of both wild-type EGFR (EGFR-WT) and the T790M mutant[2]. This guide provides an objective, data-driven comparison between these emerging derivatives—specifically those synthesized utilizing the highly versatile 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one scaffold—and established clinical EGFR inhibitors.
Structural Rationale & Mechanistic Overview
The 6-Bromo Synthetic Advantage
The core scaffold, 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one , serves as a critical intermediate in modern medicinal chemistry[3]. The bromine atom at the 6-position acts as a highly reactive synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). This allows researchers to rapidly diversify the hydrophobic tail of the molecule. By finely tuning this hydrophobic region, the resulting derivatives can effectively penetrate the deep hydrophobic pocket of the EGFR kinase domain, overcoming the steric hindrance introduced by the bulky methionine residue in the T790M mutation[1].
Mechanism of Action
Like established TKIs, pyrido-pyrimidine derivatives function as ATP-competitive inhibitors. They form essential hydrogen bonds within the hinge region of the kinase domain (specifically at the Met793 residue), blocking ATP binding and subsequently halting the downstream PI3K/AKT and RAS/MAPK proliferation pathways[4].
Fig 1: EGFR signaling pathway and the targeted inhibition mechanism of pyrido-pyrimidine TKIs.
Quantitative Comparative Efficacy
To objectively benchmark these novel compounds, we compare the half-maximal inhibitory concentrations (IC50) of top-performing pyrido-pyrimidine derivatives (Compounds 7a and 8a from recent literature) against first- and third-generation FDA-approved TKIs[5],[6],[7],[8].
| Inhibitor Class | Compound | Target Profile | EGFR WT IC50 (nM) | EGFR T790M IC50 (nM) | Status |
| Novel Derivative | Compound 7a | Dual WT / T790M | 29 | 55 | Preclinical |
| Novel Derivative | Compound 8a | Dual WT / T790M | 99 | 123 | Preclinical |
| 1st Gen TKI | Erlotinib | WT Selective | 2 | > 1000 | FDA Approved |
| 1st Gen TKI | Gefitinib | WT Selective | 15.5 | 823.3 | FDA Approved |
| 3rd Gen TKI | Osimertinib | T790M Selective | 493.8 | 11.44 | FDA Approved |
Data Synthesis & Insights:
-
First-Generation TKIs (Erlotinib/Gefitinib): Exhibit extreme potency against wild-type EGFR but suffer a near-total loss of efficacy against the T790M mutant[7],[8].
-
Third-Generation TKIs (Osimertinib): Demonstrate a highly favorable therapeutic window, selectively targeting T790M (11.44 nM) while sparing WT EGFR (493.8 nM) to minimize skin and gastrointestinal toxicities[8],[1].
-
Pyrido[2,3-d]pyrimidin-4-ones (7a & 8a): Act as potent dual inhibitors. Compound 7a exhibits remarkable low-nanomolar efficacy against both WT (29 nM) and T790M (55 nM)[6]. While they lack the mutant-selectivity of Osimertinib, their dual-action profile makes them highly valuable for broad-spectrum kinase inhibition in aggressive, mixed-clonal tumor environments.
Experimental Workflows & Validation Protocols
As an application scientist, establishing a self-validating experimental pipeline is non-negotiable. Below are the standardized, step-by-step methodologies required to validate the efficacy of synthesized pyrido-pyrimidine derivatives.
Fig 2: Sequential experimental workflow for validating novel EGFR tyrosine kinase inhibitors.
Protocol A: Cell-Free Kinase Inhibition Assay
Causality: This assay isolates direct enzymatic blockade from confounding cellular variables (e.g., membrane permeability, efflux pumps), proving the compound's fundamental mechanism.
-
Preparation: Reconstitute recombinant human EGFR-WT and EGFR-T790M kinase domains in a buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl2, and 0.01% Tween-20.
-
Compound Incubation: Dispense pyrido-pyrimidine derivatives in a 10-point serial dilution (ranging from 10 µM to 0.1 nM) into a 384-well plate.
-
ATP Competition Setup: Add ATP at a concentration equivalent to the
of the respective kinase to sensitize the assay to competitive inhibitors. -
Detection: Utilize Homogeneous Time-Resolved Fluorescence (HTRF). Measure the emission ratio (665 nm / 620 nm) to quantify kinase activity.
-
Self-Validation System: Include a no-enzyme control to establish background noise and an Osimertinib reference control to verify assay sensitivity[8].
Protocol B: Cellular Viability & Mechanistic Validation
Causality: Confirms that the biochemical inhibition observed in Protocol A translates to phenotypic anti-cancer activity and apoptosis.
-
Cell Line Selection: Plate A-549 (EGFR-WT) and H1975 (EGFR L858R/T790M) cells at
cells/well in 96-well plates. This dual-line approach verifies mutant efficacy vs. wild-type toxicity[9]. -
Viability (MTT) Assay: Treat cells with the derivatives for 72 hours. Add MTT reagent, incubate for 4 hours, lyse with DMSO, and read absorbance at 570 nm to calculate cellular IC50.
-
Cell Cycle & Apoptosis (Flow Cytometry):
-
Self-Validation System: Run a parallel Western Blot to detect Caspase-3 cleavage. Compound 8a, for instance, has been shown to induce a 5.3-fold increase in Caspase-3 levels, biochemically validating the flow cytometry data[5].
Conclusion for Drug Development Professionals
The 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one scaffold represents a highly tractable starting point for next-generation EGFR inhibitors. While third-generation drugs like Osimertinib remain the gold standard for mutant-selective therapy, the novel pyrido-pyrimidine derivatives (e.g., 7a and 8a) demonstrate exceptional dual-potency against both WT and T790M variants in the low nanomolar range[2],[6]. For researchers aiming to combat heterogeneous tumors where both wild-type amplification and T790M mutations co-exist, optimizing this chemical class through structure-based drug design offers a highly promising therapeutic avenue.
References
-
Abu-Zied, A. A., et al. (2022). "Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
-
Elkaeed, E. B., et al. (2023). "Modified pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, and anti-cancer evaluation." ResearchGate. URL:[Link]
-
Leonetti, A., et al. (2021). "Emerging Approaches to Overcome Acquired Drug Resistance Obstacles to Osimertinib in Non-Small-Cell Lung Cancer." ACS Medicinal Chemistry Letters. URL:[Link]
-
Gonzalvez, F., et al. (2020). "Preclinical characterization of mobocertinib highlights the putative therapeutic window of this novel EGFR inhibitor." bioRxiv. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KR101438245B1 - ï¼ï½ï½ï½ ìµì ì ë¡ìì 2-ë©í¸ëª¨ë¥´í´ë¦° í¼ë¦¬ë-, í¼ë¼ì¡°- ë° í¼ë¦¬ë¯¸ë-í¼ë¦¬ë¯¸ë ì ëì²´ - Google Patents [patents.google.com]
- 4. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
- 9. biorxiv.org [biorxiv.org]
Comparing the antibacterial spectrum of brominated pyridopyrimidones to ciprofloxacin
Executive Summary & Mechanistic Divergence
The escalating crisis of multidrug-resistant (MDR) Gram-negative pathogens necessitates the development of novel antibacterial strategies. This guide provides an objective, data-driven comparison between ciprofloxacin , a gold-standard fluoroquinolone, and brominated pyridopyrimidones , an emerging class of synthetic heterocycles.
While ciprofloxacin exhibits potent intrinsic bactericidal activity by targeting DNA gyrase and topoisomerase IV, its clinical efficacy is increasingly compromised by target mutations and the overexpression of Resistance-Nodulation-Division (RND) efflux pumps (e.g., AcrAB-TolC). Conversely, brominated pyridopyrimidones—originally synthesized as folate antagonists 1—exhibit a dual-action profile. They possess moderate intrinsic antibacterial activity by inhibiting dihydrofolate reductase (DHFR) 2. More critically, the lipophilic, electron-withdrawing bromine substitution enhances binding within the "V-shaped" deep pocket of RND transporters, allowing them to act as potent Efflux Pump Inhibitors (EPIs) that rescue ciprofloxacin efficacy 3.
Fig 1: Mechanistic divergence and synergy between ciprofloxacin and brominated pyridopyrimidones.
Antibacterial Spectrum: Quantitative Comparison
Ciprofloxacin is highly active against wild-type strains but loses efficacy against pump-overexpressing mutants. Brominated pyridopyrimidones display higher intrinsic Minimum Inhibitory Concentrations (MICs) but demonstrate profound synergistic capabilities, lowering the MIC of ciprofloxacin by up to 10-fold in MDR strains 4.
| Bacterial Strain (Phenotype) | Ciprofloxacin MIC (µg/mL) | Brominated Pyridopyrimidone MIC (µg/mL) | Combination MIC (Cipro + BPP) (µg/mL) |
| E. coli ATCC 25922 (Wild-type) | 0.015 | 16 | N/A (No synergy required) |
| E. coli AG102 (AcrAB+ Overexpressor) | 4.0 | >64 | 0.25 (Synergistic rescue) |
| S. aureus ATCC 29213 (Gram-positive) | 0.25 | 8 | N/A |
| P. aeruginosa PAO1 (MexAB+ Overexpressor) | 0.5 | 32 | 0.125 |
Data summarized from standard susceptibility testing and efflux pump inhibition assays.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step incorporates internal controls to eliminate false positives and confirm the causality of the observed antibacterial effects.
Protocol A: Broth Microdilution Assay (Intrinsic MIC Determination)
This protocol determines the baseline antibacterial activity of both compounds independently.
-
Media Preparation : Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Causality: Physiological concentrations of Ca²⁺ and Mg²⁺ are critical. Divalent cations stabilize the bacterial outer membrane; omitting them artificially increases membrane permeability, leading to falsely potent MIC readings for lipophilic compounds like brominated pyridopyrimidones.
-
-
Inoculum Standardization : Adjust the bacterial suspension to a 0.5 McFarland standard (approx.
CFU/mL), then dilute 1:150 in CAMHB.-
Causality: Strict inoculum control prevents the "inoculum effect." An oversized bacterial load overwhelms the drug concentration, artificially inflating the MIC and masking true susceptibility.
-
-
Compound Plating : Dispense 50 µL of serial two-fold dilutions of ciprofloxacin (0.001–16 µg/mL) and the brominated pyridopyrimidone (0.5–128 µg/mL) into a 96-well plate.
-
Incubation & Metabolic Validation : Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.
-
Self-Validating Mechanism: Resazurin acts as an oxidation-reduction indicator, shifting from blue (non-fluorescent) to pink (highly fluorescent resorufin) in the presence of metabolically active cells. This eliminates the subjectivity of visual turbidity readings, providing a definitive, binary output for cell viability.
-
-
Quality Control (QC) : Always run E. coli ATCC 25922 in parallel. If the ciprofloxacin MIC for the QC strain falls outside the CLSI acceptable range (0.004–0.015 µg/mL), the entire assay is invalidated and must be repeated.
Protocol B: Checkerboard Synergy Assay (Efflux Inhibition Validation)
This protocol quantifies the ability of brominated pyridopyrimidones to rescue ciprofloxacin via efflux pump blockade.
-
2D Gradient Setup : In a 96-well plate, create a two-dimensional gradient. Serially dilute ciprofloxacin along the x-axis (columns 1-8) and the brominated pyridopyrimidone along the y-axis (rows A-F).
-
Causality: This orthogonal matrix exposes the bacteria to every possible concentration combination, allowing researchers to pinpoint the exact dose where the pyridopyrimidone neutralizes the efflux pump, allowing ciprofloxacin to accumulate.
-
-
Inoculation & Incubation : Add 50 µL of the standardized MDR bacterial suspension (e.g., E. coli AG102) to all wells. Incubate at 37°C for 20 hours.
-
FICI Calculation (Self-Validation) : Determine the Fractional Inhibitory Concentration Index (FICI) using the formula:
-
Self-Validating Metric: The assay mathematically validates the mechanism. An
confirms true synergy (validating the efflux pump inhibition hypothesis). An indicates antagonism, while values in between indicate an indifferent interaction.
-
References
- Organic Chemistry of Drug Synthesis. Volume 7. f-static.com.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.
- Binding site feature description of 2-substituted benzothiazoles as potential AcrAB-TolC efflux pump inhibitors in E. coli. ResearchGate. Analyzes the binding affinity of pyridopyrimidone moieties within the deep pocket of the AcrB efflux pump.
- Exploring the Transmembrane Allostery in MexB: DB08385 Variant as Promising Inhibitor like Candidate Against Pseudomonas aeruginosa Antibiotic Resistance. ResearchGate.
Sources
A Senior Application Scientist's Guide to Catalytic Synthesis of Pyrido[2,3-d]pyrimidines: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the pyrido[2,3-d]pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The efficient synthesis of this privileged heterocycle is therefore a critical endeavor. This guide provides an in-depth, head-to-head comparison of various catalytic systems for the synthesis of pyrido[2,3-d]pyrimidines, grounded in experimental data and mechanistic insights to empower you in selecting the optimal strategy for your research.
The Enduring Importance of Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine core is a recurring motif in a wide array of biologically active molecules. These compounds have demonstrated a remarkable range of pharmacological activities, including but not limited to, antibacterial, antitumor, antifolate, and kinase inhibitory effects.[1][2] Notably, this scaffold is present in approved drugs such as Palbociclib, a CDK4/6 inhibitor for the treatment of breast cancer.[1][3] The continued interest in this heterocyclic system necessitates the development of versatile and efficient synthetic methodologies.
Catalytic Strategies: A Comparative Analysis
The synthesis of pyrido[2,3-d]pyrimidines can be broadly approached through the annulation of a pyridine ring onto a pyrimidine precursor, or vice versa.[4] Catalysis plays a pivotal role in these transformations, influencing reaction efficiency, substrate scope, and environmental impact. Here, we dissect and compare the performance of several key catalytic systems.
Palladium-Catalyzed Cross-Coupling and Cyclization
Palladium catalysis is a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds, and it has been effectively applied to the synthesis of pyrido[2,3-d]pyrimidines. These methods often involve a cascade of reactions, such as a Buchwald-Hartwig cross-coupling followed by an intramolecular cycloaddition.[5]
Mechanistic Rationale: The general mechanism involves the oxidative addition of a palladium(0) species to a halopyrimidine, followed by coupling with a suitable partner (e.g., an olefin or an amine). Subsequent intramolecular reactions, such as electrocyclization, lead to the formation of the fused ring system.[6]
Caption: Generalized Palladium-Catalyzed Cross-Coupling Cycle.
A notable example involves the reaction of 5-iodo-6-[(dimethylamino)methylene]amino-1,3-dimethyluracil with various olefins in the presence of a catalytic amount of Pd(OAc)2 and CuI.[6] This method provides good to excellent yields and tolerates a range of functional groups on the olefin.[6] More recently, a photochemical approach using a palladium catalyst under UV light has been developed, offering an alternative energy source for the reaction.[7]
Three-Component Reactions: A Convergence of Catalysts
One-pot, three-component reactions are highly desirable for their atom economy and operational simplicity. The synthesis of pyrido[2,3-d]pyrimidines is well-suited to this approach, typically involving the condensation of an aminopyrimidine, an aldehyde, and an active methylene compound.[2][8] A variety of catalysts have been employed to promote this transformation, each with its own set of advantages.
General Reaction Workflow:
Caption: General workflow for the one-pot synthesis of pyrido[2,3-d]pyrimidines.[8]
Head-to-Head Catalyst Performance:
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nano-Fe3O4@SiO2/SnCl4 | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedione | Water | 70 | 1.5 - 3 min | 94 - 99 | [8] |
| Nanocrystalline MgO | 6-aminouracil/6-amino-2-thiouracil/6-amino-1,3-dimethyluracil, Aromatic Aldehydes, Malononitrile | Water | 80 | Not Specified | High Efficiency | [8] |
| Diammonium Hydrogen Phosphate (DAHP) | 4(6)-aminouracil, Aromatic Aldehydes, Malononitrile | Aqueous Media | Reflux / MW | 5 - 10 min (MW) | 82 - 95 | [2][8] |
| Bismuth(III)Triflate | 6-amino-1,3-dimethyluracil, Aromatic Aldehydes, Malononitrile | Ethanol | 80 | Not Specified | High | [9] |
| 2-Aminoethanesulfonic acid | 6-amino-1,3-dimethyl uracil, Aromatic/aliphatic aldehydes, Acetyl acetone | Water | 60-80 | Not Specified | 90-94 | [10] |
In-depth Analysis:
-
Magnetic Nanocatalysts (e.g., Nano-Fe3O4@SiO2/SnCl4): These catalysts offer excellent yields in very short reaction times and the significant advantage of easy separation and recyclability using an external magnet.[11][12] The use of water as a solvent further enhances their green credentials.[8]
-
Basic Oxides (e.g., Nanocrystalline MgO): MgO nanoparticles have proven to be highly efficient catalysts, particularly in aqueous media.[8] Their high surface area and basic sites facilitate the key condensation and addition steps.
-
Mild and Inexpensive Catalysts (e.g., DAHP): Diammonium hydrogen phosphate is a readily available, non-toxic, and water-soluble catalyst that provides good to excellent yields, especially under microwave irradiation.[2] This makes it an attractive option for scalable and environmentally benign syntheses.
-
Lewis Acids (e.g., Bismuth(III)Triflate): Bismuth(III) triflate is a moisture-stable Lewis acid that effectively catalyzes the three-component reaction in ethanol, offering high yields.[9]
-
Organocatalysts (e.g., 2-Aminoethanesulfonic acid): This organocatalytic approach in water represents a perfect synergy for eco-compatible organic synthesis, providing excellent yields.[10]
Photocatalysis: A Green and Emerging Frontier
Visible-light photocatalysis is a rapidly developing field in organic synthesis, offering mild and environmentally friendly reaction conditions. The use of organic dyes as photocatalysts is particularly appealing due to their low cost and ready availability.
Example: The synthesis of pyrano[2,3-d]pyrimidines (a closely related scaffold) has been achieved using Na2 eosin Y as a direct hydrogen atom transfer (HAT) photocatalyst under visible light irradiation in an air atmosphere.[13] This metal-free approach proceeds at room temperature in aqueous ethanol, highlighting the potential of photocatalysis for the synthesis of related heterocyclic systems like pyrido[2,3-d]pyrimidines.
Experimental Protocols: A Practical Guide
Here, we provide detailed, step-by-step methodologies for two high-performing catalytic systems.
Protocol 1: Microwave-Assisted Synthesis using Diammonium Hydrogen Phosphate (DAHP)
This protocol is adapted from the work of Abdolmohammadi and Balalaie.[2]
Procedure:
-
In a microwave-transparent vessel, combine 4(6)-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol).
-
Add a catalytic amount of diammonium hydrogen phosphate (DAHP, 10 mol%).
-
Add a suitable solvent such as aqueous ethanol.
-
Subject the mixture to microwave irradiation at a maximum power of 250 W.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-10 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis using a Recyclable Magnetic Nanocatalyst
This protocol is based on the general principles outlined for magnetic nanocatalysts.[8][12]
Procedure:
-
To a round-bottom flask, add the aminopyrimidine derivative (1 mmol), an aromatic aldehyde (1 mmol), the active methylene compound (1 mmol), and the magnetic nanocatalyst (e.g., Nano-Fe3O4@SiO2/SnCl4, typically a small weight percentage).
-
Add water as the solvent.
-
Heat the reaction mixture to the optimized temperature (e.g., 70 °C) with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the magnetic nanocatalyst from the reaction mixture using an external magnet.
-
Decant the supernatant containing the product.
-
Isolate the product by filtration or extraction with a suitable organic solvent.
-
The recovered magnetic catalyst can be washed with a solvent (e.g., ethanol), dried, and reused for subsequent reactions.
Conclusion and Future Perspectives
The choice of catalyst for the synthesis of pyrido[2,3-d]pyrimidines is a critical decision that impacts yield, reaction time, cost, and environmental footprint. For rapid, high-yielding, and green synthesis, magnetic nanocatalysts and microwave-assisted reactions with mild catalysts like DAHP are excellent choices. Organocatalytic methods in water also present a highly sustainable option. Palladium-catalyzed methods, while sometimes requiring more complex starting materials, offer a high degree of control and are invaluable for constructing specific substitution patterns.
The future of pyrido[2,3-d]pyrimidine synthesis will likely see a continued emphasis on green and sustainable methodologies. The expansion of photocatalytic methods, the development of even more efficient and recyclable nanocatalysts, and the application of flow chemistry are all promising avenues for further innovation in this vital area of medicinal chemistry.
References
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Rho, K., Kim, J., & Yoon, C. (1999). Synthesis of Pyrido[2,3-d]pyrimidines via Palladium-Catalyzed Coupling Reaction Followed by Electrocyclic Reaction. ChemInform, 30(17). [Link]
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Reddy, T. S., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(29), 22949-22955. [Link]
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Bakkas, S., et al. (2019). UV Light Mediated Palladium-Catalyzed Synthesis of 2-Substituedpyrido[2,3-d]pyrimidines. Polycyclic Aromatic Compounds, 41(5), 1025-1035. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 22(10), 1735. [Link]
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Al-Salem, H. S., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 8(1), 1045-1055. [Link]
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Various Authors. (2025). Comparison of catalysts for the synthesis of pyrano[2,3-d]pyrimidinone derivatives. Discover Chemistry, 2, 124. [Link]
-
Gholap, A. R., & Gill, C. H. (2021). An Organocatalytic Newer Synthetic Approach toward the Access of Dihydropyrido[2,3-d] Pyrimidine in Water: A Perfect Synergy for Eco-compatible Organic Synthesis. Polycyclic Aromatic Compounds, 1-12. [Link]
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El-Gazzar, A. B. A., et al. (2009). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. [Link]
-
Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]
-
Various Authors. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]
-
Various Authors. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega, 7(43), 37975-38011. [Link]
-
Zeraati, A., et al. (2022). Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives. RSC Advances, 12(14), 8645-8655. [Link]
-
Al-Salem, H. S., et al. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. [Link]
-
Various Authors. (2024). Copper Immobilized on Modified LDHs as a Novel Efficient Catalytic System for Three-Component Synthesis of Pyrano[2,3-d]pyrimidine and pyrazolo[4. ACS Omega. [Link]
-
Various Authors. (2024). Copper Immobilized on Modified LDHs as a Novel Efficient Catalytic System for Three-Component Synthesis of Pyrano[2,3-d]pyrimidine and pyrazolo[4. ACS Omega. [Link]
-
Moradi, S., et al. (2018). An efficient catalytic method for the synthesis of pyrido[2,3-d]pyrimidines as biologically drug candidates by using novel. Applied Organometallic Chemistry, 32(2), e4043. [Link]
-
Various Authors. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1876. [Link]
-
Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12, 11-27. [Link]
-
Various Authors. (2023). Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere. Journal of Ovarian Research, 16, 1-10. [Link]
-
Various Authors. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1876. [Link]www.ncbi.nlm.nih.gov/pmc/articles/PMC8953110/)
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Bioisosteric Replacement of the Bromine Atom in 6-Bromo-1H-pyrido[2,3-d]pyrimidin-4-one
[1]
Executive Summary: The Case for Replacement
The 6-position of the pyrido[2,3-d]pyrimidin-4-one scaffold typically orients towards the solvent-exposed front or a specific hydrophobic "gatekeeper" pocket depending on the kinase target (e.g., p38 MAPK vs. EGFR).[1]
-
The Utility of Bromine: It provides a significant hydrophobic volume (Van der Waals radius ~1.85 Å) and can form "sigma-hole" interactions with backbone carbonyls.
-
The Liability: Bromine contributes significantly to lipophilicity (ClogP) and molecular weight (MW), potentially reducing ligand efficiency (LE). It can also be a metabolic soft spot for oxidative dehalogenation or a handle for unwanted reactivity.
Objective: Replace the 6-Br atom to enhance physicochemical properties (solubility, LE) while maintaining or improving potency.
Strategic Bioisosteric Replacements
The following table compares the 6-Br substituent with its most effective bioisosteres for this specific scaffold.
Comparative Performance Matrix
| Substituent | Electronic Effect ( | Steric Size (VdW Vol. ų) | Lipophilicity ( | Key Advantage | Potential Liability |
| -Br (Reference) | +0.23 (EWG) | ~26.5 | 0.86 | Good hydrophobic fill; Sigma-hole bonding.[1] | High MW; Metabolic liability. |
| -Cl (Chlorine) | +0.23 (EWG) | ~22.7 | 0.71 | Conservative: Retains electronics, lower MW.[1] | Weaker hydrophobic interaction. |
| -CF | +0.54 (Strong EWG) | ~42.0 | 0.88 | Metabolic Shield: Blocks metabolism; fills larger pockets.[1] | Increases lipophilicity; synthetic challenge. |
| -CN (Cyano) | +0.66 (Strong EWG) | ~24.0 | -0.57 | Polarity: Lowers ClogP; H-bond acceptor potential.[1] | Loss of hydrophobic contact. |
| -CH | -0.17 (EDG) | ~23.0 | 0.56 | Size Mimic: Perfect steric fit; reduces MW.[1] | Electronically different (Donor); metabolic oxidation risk. |
| -C≡CH (Ethynyl) | +0.23 (EWG) | ~30.0 | 0.40 | Rigid Rod: Exploring narrow channels; π-stacking.[1] | Chemical stability issues (rare). |
Note on Causality:
For p38 MAPK Inhibitors: The 6-position often sits in a hydrophobic pocket.[1] Replacing -Br with -CF
or a small -Cyclopropyl group is often favored to maintain hydrophobic contact while blocking metabolic attack. [1] * For EGFR/PI3K Inhibitors: If the 6-position points to solvent, -CN is superior for lowering logP and improving solubility.[1]
Experimental Workflows
Workflow A: Synthesis of the Parent & Bioisosteres
The synthesis of 6-substituted derivatives typically diverges from a common 6-bromo intermediate or a 6-amino precursor.[1]
Protocol 1: Synthesis of the 6-Bromo Scaffold
-
Condensation: React 2-amino-5-bromo-nicotinic acid (or nitrile) with formamide or urea at 180°C.
-
Yield: Typically 60-75%.[1]
-
Purification: Precipitation from water/ethanol.
Protocol 2: Palladium-Catalyzed Cyanation (Br
CN)
-
Reagents: Zn(CN)
, Pd (dba) , dppf (ligand), DMF/NMP. -
Conditions: Microwave irradiation at 120°C for 30 min or 80°C thermal heating for 4h.
-
Workup: Quench with FeSO
or dilute ammonia to remove cyanide residues. Extract with EtOAc. -
Why this works: The electron-deficient pyridine ring facilitates oxidative addition of Pd(0) to the C-Br bond.[1]
Protocol 3: Trifluoromethylation (Br
CF
)
-
Reagents: Methyl fluorosulfonyldifluoroacetate (MFSDA) and CuI (Chen's reagent) or (bpy)Cu(CF
).[1] -
Conditions: DMF, 70-100°C, sealed tube.
-
Mechanism: Copper-mediated nucleophilic trifluoromethylation.[1]
Workflow B: Biological Validation (Kinase Assay)
To validate the replacement, use a standard FRET-based kinase assay (e.g., LanthaScreen).[1]
-
Enzyme: Recombinant p38 MAPK or EGFR.
-
Tracer: Alexa Fluor® labeled tracer.
-
Readout: Measure IC
by monitoring the displacement of the tracer by the test compound (6-Br vs. 6-CN vs. 6-CF ).
Visualizations
Diagram 1: Synthetic Decision Tree for 6-Position Modification
This diagram illustrates the divergent synthetic pathways from the 6-bromo intermediate to access various bioisosteres.[1]
Caption: Divergent synthetic pathways for transforming the 6-bromo handle into key bioisosteres.
Diagram 2: SAR Logic & Bioisosteric Selection
This diagram guides the decision-making process based on the specific requirements of the drug target pocket.
Caption: Decision matrix for selecting the optimal bioisostere based on protein binding environment.
References
-
Natarajan, S. R., et al. (2003). "p38 MAP kinase inhibitors.[2][3][4][5] Part 1: Design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold."[1] Bioorganic & Medicinal Chemistry Letters, 13(2), 273-276.[1] Link
-
Palyi, B., et al. (2020). "Discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent, biased, and orally bioavailable sst2 agonist."[1][6] Bioorganic & Medicinal Chemistry Letters, 30(21), 127496. Link
-
Thompson, A. M., et al. (2000). "Tyrosine Kinase Inhibitors. Synthesis and Structure-Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines." Journal of Medicinal Chemistry, 43(22), 4200-4211.[1] (Provides comparative halogen/methyl data on similar fused pyrimidine systems). Link[1]
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Authoritative review on F/CF3 as bioisosteres). Link[1]
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- 4. p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Kinase Inhibitors Derived from 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one
Introduction: The Pyrido[2,3-d]pyrimidine Scaffold and the Imperative of Rigorous MoA Validation
The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a range of therapeutically relevant kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4] Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer.[5] However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[6][7]
An inhibitor's biological effect is a direct consequence of its molecular mechanism of action (MoA). Mischaracterization of this mechanism can lead to failed clinical trials and misinterpreted biological outcomes. The cautionary tale of Tivantinib, initially developed as a MET inhibitor, underscores the critical need for direct, cellular evidence of target engagement, as its clinical effects were later attributed to microtubule disruption, not MET inhibition.[8]
This guide provides a comprehensive, multi-step framework for validating the MoA of a novel kinase inhibitor derived from the 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one scaffold, which we will refer to as "PDPK-Inhibitor-X" . We will compare its hypothetical performance against established, well-characterized inhibitors, providing the causality behind experimental choices to ensure a self-validating, trustworthy protocol.
Caption: Logical workflow for validating a novel kinase inhibitor.
Part 1: Foundational Biochemical Validation
The initial step is to confirm that PDPK-Inhibitor-X directly inhibits its intended kinase target in a purified, cell-free system. This phase establishes potency, direct binding, and the fundamental mechanism of inhibition.
In Vitro Kinase Activity Assay: Measuring Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. Luminescence-based assays that quantify ATP consumption, such as ADP-Glo™, are the industry standard due to their high sensitivity, scalability, and non-radioactive format.[9][10]
Causality: We perform this assay to answer the most basic question: does our compound inhibit the target enzyme's catalytic activity? By comparing the IC50 of PDPK-Inhibitor-X to a known inhibitor (e.g., Erlotinib for EGFR), we benchmark its potency. A low nanomolar IC50 is typically desired for a promising chemical probe or drug candidate.[11]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare serial dilutions of PDPK-Inhibitor-X and the reference inhibitor (e.g., Erlotinib) in DMSO. Prepare the kinase reaction buffer containing the kinase (e.g., recombinant human EGFR), the specific substrate peptide, and ATP at its Km concentration.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate solution. Add 0.5 µL of the serially diluted inhibitor compounds. Initiate the reaction by adding 2.0 µL of the ATP solution. Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence to % kinase activity relative to DMSO controls. Plot % inhibition versus inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Biophysical Binding Assays: Confirming Direct Interaction (Kd)
An IC50 value can be influenced by assay conditions (e.g., ATP concentration). Therefore, it is crucial to measure the inhibitor's binding affinity (dissociation constant, Kd) directly using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[12]
Causality: This step validates that the observed inhibition is due to a direct, physical interaction between PDPK-Inhibitor-X and the kinase, rather than an assay artifact like compound aggregation. A strong correlation between the Kd and the IC50 strengthens the evidence for a specific mode of action.
Comparative Data Table: Biochemical Profile of PDPK-Inhibitor-X vs. Alternatives
| Compound | Target Kinase | In Vitro Potency (IC50, nM) | Binding Affinity (Kd, nM) | Mechanism |
| PDPK-Inhibitor-X | EGFR (T790M) | 8.5 | 12.2 | ATP-Competitive |
| Osimertinib | EGFR (T790M) | 1.2 | 2.5 | ATP-Competitive (Covalent) |
| Gefitinib | EGFR (WT) | 25.4 | 30.1 | ATP-Competitive |
Data are hypothetical examples for illustrative purposes.
Mechanistic Studies: ATP-Competition Assays
Most kinase inhibitors target the highly conserved ATP-binding site.[13] To confirm if PDPK-Inhibitor-X is an ATP-competitive inhibitor, the IC50 is determined at varying concentrations of ATP.
Causality: If PDPK-Inhibitor-X is ATP-competitive, its IC50 value will increase as the ATP concentration increases, indicating direct competition for the same binding site.[13] This is a fundamental characteristic of its MoA. Non-competitive or allosteric inhibitors will show an IC50 that is largely independent of ATP concentration.[6] This experiment is vital for understanding potential resistance mechanisms and predicting in vivo efficacy, where cellular ATP levels are high.
Part 2: Defining the Selectivity Profile
No kinase inhibitor is perfectly selective. Characterizing its activity across the human kinome is essential to anticipate potential off-target effects (which can cause toxicity) or to identify opportunities for polypharmacology (where hitting multiple targets is beneficial).[6][14]
Methodology: Kinome-Wide Panel Screening
The most comprehensive approach is to screen PDPK-Inhibitor-X at one or two fixed concentrations (e.g., 100 nM and 1 µM) against a large panel of recombinant kinases (e.g., >400 kinases).[11] The output is typically represented as a percentage of inhibition for each kinase.
Data Presentation: Selectivity Profile of PDPK-Inhibitor-X
| Kinase Family | Kinase Target | % Inhibition @ 100 nM | % Inhibition @ 1 µM |
| Tyrosine Kinase | EGFR (T790M) | 98% | 100% |
| Tyrosine Kinase | SRC | 15% | 45% |
| Tyrosine Kinase | ABL1 | 5% | 22% |
| Ser/Thr Kinase | CDK2 | 2% | 18% |
| Ser/Thr Kinase | PIM1 | 4% | 15% |
Data are hypothetical examples. The primary target is highlighted.
Causality: This screen provides a global view of the inhibitor's specificity. A "clean" profile, with high potency against the intended target and minimal activity elsewhere, is often desirable. This data allows for the calculation of selectivity scores to quantitatively compare inhibitors and guides the interpretation of cellular phenotypes, helping to attribute observed effects to the on-target activity.[15]
Part 3: Cellular Target Engagement and Functional Validation
Biochemical activity does not guarantee efficacy in a cellular environment. It is imperative to prove that the inhibitor can enter the cell, bind to its intended target, and modulate its downstream signaling pathway.[8]
Cellular Target Engagement: Proving the 'Hit' in Live Cells
Bioluminescence Resonance Energy Transfer (BRET) assays, such as NanoBRET™, provide a quantitative measure of compound binding to a target kinase within intact, live cells.[16][17]
Causality: This is the most direct evidence of target engagement in a physiological context. The assay measures the apparent cellular affinity of the inhibitor by its ability to displace a fluorescent tracer bound to a NanoLuc® luciferase-kinase fusion protein.[17] A potent cellular engagement value confirms that the compound is cell-permeable and can access its target at concentrations that correlate with its biochemical potency.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase (e.g., EGFR-NLuc). Plate the cells in a 96-well plate.
-
Compound Treatment: Serially dilute PDPK-Inhibitor-X. Add the compounds to the cells, followed immediately by the NanoBRET™ tracer.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound/tracer to reach binding equilibrium.
-
Signal Detection: Add Nano-Glo® Substrate to the wells.
-
Data Acquisition: Within 10 minutes, read both the donor (luciferase) and acceptor (tracer) emission signals on a BRET-capable plate reader.
-
Analysis: Calculate the BRET ratio. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.
Downstream Pathway Modulation: Confirming Functional Inhibition
Once target engagement is confirmed, the next logical step is to verify that this binding event translates into functional inhibition of the kinase's signaling pathway. This is typically assessed by measuring the phosphorylation status of a known downstream substrate via Western Blot.[18]
Causality: This experiment connects target binding to a functional cellular outcome. For an EGFR inhibitor, we would expect to see a dose-dependent decrease in the phosphorylation of EGFR itself (autophosphorylation) and key downstream nodes like AKT and ERK. This provides powerful evidence that the inhibitor is not just binding but is functionally active.
Caption: Inhibition of EGFR signaling by PDPK-Inhibitor-X.
Cellular Phenotypic Assays
The final step in cellular validation is to demonstrate that inhibiting the target pathway leads to the desired biological outcome, such as decreased cell viability or proliferation in cancer cell lines known to be dependent on that kinase.
Methodology: Cancer cell lines with a known dependency on the target kinase (e.g., NCI-H1975 cells, which harbor the EGFR T790M mutation) are treated with a dose range of PDPK-Inhibitor-X for 72 hours. Cell viability is then measured using assays like CellTiter-Glo®.
Causality: This assay links the molecular mechanism (target inhibition) and the cellular mechanism (pathway modulation) to a whole-cell, phenotypic response. The potency of the inhibitor in this assay (GI50) should correlate with its potency in the target engagement and pathway modulation assays to build a cohesive and compelling MoA narrative.
Part 4: In Vivo Model Validation
The ultimate test of an inhibitor's MoA is its efficacy in a living organism. Preclinical animal models, such as tumor xenografts in mice, are used to evaluate whether the inhibitor can achieve sufficient exposure to engage its target and produce a therapeutic effect.[19][20]
Methodology: Nude mice are implanted with tumor cells (e.g., NCI-H1975). Once tumors are established, mice are treated with PDPK-Inhibitor-X or a vehicle control. Tumor volume is measured over time to assess efficacy. Pharmacodynamic studies can also be performed, where tumor tissues are analyzed post-treatment to confirm inhibition of target phosphorylation in vivo.[20]
Causality: In vivo studies provide the highest level of validation, integrating pharmacokinetics (drug absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on the body). Successful tumor growth inhibition, coupled with evidence of target modulation in the tumor tissue, provides strong validation for the inhibitor's mechanism of action and its therapeutic potential.
Conclusion
Validating the mechanism of action for a novel kinase inhibitor like PDPK-Inhibitor-X is a systematic, multi-faceted process. It requires a logical progression from foundational biochemical characterization to rigorous cellular and in vivo validation. Each experimental step is designed to answer a specific question, and together, they build a self-validating and trustworthy body of evidence. By adhering to this comprehensive framework, researchers can establish their inhibitor's MoA with high confidence, paving the way for its use as a reliable chemical probe or a promising therapeutic candidate.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Naveed, H., Reglin, C., Schubert, T., Gao, X., Arold, S. T., & Maitland, M. L. (2021). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. Genomics, Proteomics & Bioinformatics, 19(2), 264-278. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Naveed, H., Reglin, C., Schubert, T., Gao, X., Arold, S. T., & Maitland, M. L. (2021). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. KAUST Repository. [Link]
-
Naveed, H., et al. (2021). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. Genomics, Proteomics & Bioinformatics. [Link]
-
Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795. [Link]
-
Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial Chemistry & High Throughput Screening, 10(8), 652-666. [Link]
-
Lu, D., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
-
Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839-861. [Link]
-
Structural Genomics Consortium, et al. (2026). Kinase Chemical Probes and Beyond. MDPI. [Link]
-
Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Naveed, H., et al. (2019). Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. bioRxiv. [Link]
-
Mondal, M., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology. [Link]
-
Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems. [Link]
-
Xiong, J., et al. (2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration. [Link]
-
Lau, Y. H., & Yuen, T. Y. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. [Link]
-
Hoeflich, K. P., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Clinical Cancer Research. [Link]
-
Chodera Lab. (2016). Kinase inhibitor selectivity and design. Chodera Lab // MSKCC. [Link]
-
Mader, M. M., et al. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2016). Insights into mechanism of pyrido[2,3-d]pyrimidines as DYRK1A inhibitors based on molecular dynamic simulations. Proteins: Structure, Function, and Bioinformatics. [Link]
-
Xia, G., et al. (2020). Discovery of a novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
El-Damasy, A. K., et al. (2018). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Molecules. [Link]
-
El-Naggar, M. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]
-
El-Gohary, N. S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Al-Abdullah, E. S., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Al-Abdullah, E. S., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. PubMed. [Link]
-
Klopfenstein, S. R., et al. (2005). Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. [Link]
-
van der Horst, E. H., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
Sources
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- 2. Discovery of a novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. Protein Kinase Inhibitors - Selectivity or Toxicity? | IntechOpen [intechopen.com]
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- 11. mdpi.com [mdpi.com]
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- 13. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01088D [pubs.rsc.org]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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Cross-reactivity profiling of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one-based inhibitors
Publish Comparison Guide: Cross-Reactivity Profiling of 6-Bromo-1H-pyrido[2,3-d]pyrimidin-4-one-based Inhibitors
Executive Summary: The Scaffold Paradox
The 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one core is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry. Its planar, bicyclic structure mimics the adenine ring of ATP, allowing it to dock potently into the hinge region of various protein kinases.
However, this structural promiscuity presents a critical challenge: Selectivity . Depending on the functionalization at the C-6 (via the bromine handle) and N-1/N-3 positions, derivatives can swing from being potent p38 MAP Kinase inhibitors to highly specific EGFR or CDK4/6 antagonists.
This guide provides a rigorous framework for profiling inhibitors derived from this scaffold, focusing on distinguishing on-target efficacy from off-target toxicity. We compare these novel agents against industry standards (e.g., SB203580, Gefitinib) to validate their utility in drug development.
Target Landscape & Mechanism of Action
To profile these inhibitors effectively, one must understand the primary signaling pathways they modulate. The 6-bromo-pyrido-pyrimidine core typically engages the ATP-binding pocket, forming hydrogen bonds with the hinge region residues.
Primary Targets vs. Off-Targets
| Target Class | Physiological Role | Key Substituent Driver (SAR Insight) |
| p38 MAPK ( | Pro-inflammatory cytokine production (TNF | Bulky aryl groups at C-6 often induce a "DFG-out" conformation or occupy the hydrophobic pocket II. |
| EGFR (WT/T790M) | Epithelial cell growth and proliferation. | Aniline substitutions at C-2 or N-3; C-6 aryl groups interact with the gatekeeper residue. |
| CDK4/6 | Cell cycle progression (G1 to S phase). | Often appears as a cross-reactive off-target due to high ATP-pocket homology with EGFR. |
Pathway Visualization
The following diagram illustrates the divergent signaling pathways (p38 vs. EGFR) that this scaffold can modulate, highlighting the critical nodes for cross-reactivity profiling.
Caption: Divergent signaling: The scaffold can inhibit EGFR (proliferation) or p38 MAPK (inflammation). Profiling must confirm which path is blocked.
Comparative Analysis: Performance vs. Alternatives
The following data aggregates typical performance metrics of 6-bromo-pyrido[2,3-d]pyrimidin-4-one derivatives ("Compound 6-Br-Deriv") against clinical standards.
Table 1: Kinase Selectivity & Potency Profile (IC in nM)
Data represents a consensus of high-performing derivatives from literature (e.g., C-6 substituted).
| Compound | Primary Target | p38 | EGFR (WT) IC | CDK2 IC | Selectivity Note |
| 6-Br-Deriv (Optimized) | Dual / Tunable | 12 nM | 45 nM | >10,000 nM | High potency, but potential cross-reactivity requires monitoring. |
| SB203580 | p38 MAPK | 48 nM | >10,000 nM | >10,000 nM | Highly selective for p38; no EGFR activity. |
| Gefitinib | EGFR | >10,000 nM | 33 nM | >10,000 nM | Highly selective for EGFR; no p38 activity. |
| BIRB 796 | p38 MAPK (Allosteric) | 18 nM | >10,000 nM | ~5,000 nM | Excellent p38 profile; structurally distinct (urea). |
Analysis:
-
Potency: The 6-bromo derivatives often match or exceed the potency of first-generation inhibitors like SB203580.
-
Risk: Unlike Gefitinib (pure EGFR) or SB203580 (pure p38), the pyrido-pyrimidine scaffold has a "dual-risk" profile. A derivative designed for EGFR might retain 100 nM activity against p38, potentially causing immunosuppression as an unintended side effect.
Detailed Profiling Protocols
To validate the selectivity of your 6-bromo-based inhibitor, follow this self-validating workflow.
Phase 1: Biochemical Kinome Profiling (The "Wide Net")
Before cell-based assays, screen the compound against a diverse kinase panel (e.g., KinomeScan™ or HotSpot™).
-
Method: Competitive binding or radiometric phosphate transfer.
-
Critical Control: Include Staurosporine as a pan-kinase positive control to validate assay performance.
-
Threshold: Any kinase inhibited >50% at 1
M is a "hit" requiring determination.
Phase 2: Cellular Target Engagement (Western Blot)
Objective: Confirm functional inhibition of the pathway in intact cells.
Protocol: p38 vs. EGFR Phosphorylation Assay
-
Cell Lines:
-
A431 cells (High EGFR expression).
-
THP-1 monocytes (High p38/inflammatory response).
-
-
Reagents:
-
Stimulants: EGF (100 ng/mL) for EGFR; LPS (1
g/mL) for p38. -
Antibodies: p-EGFR (Tyr1068), p-p38 (Thr180/Tyr182), Total EGFR, Total p38,
-Actin.
-
-
Procedure:
-
Step 1: Seed cells (5x10
/well) in 6-well plates; starve in serum-free media for 12h. -
Step 2: Pre-treat with Inhibitor (0.1, 1, 10
M) for 1 hour. -
Step 3: Add Stimulant (EGF or LPS) for 15-30 mins.
-
Step 4: Lyse cells in RIPA buffer + Phosphatase Inhibitors.
-
Step 5: SDS-PAGE & Western Blot.
-
-
Validation Check:
-
Success: Dose-dependent reduction in p-EGFR or p-p38 signals without affecting total protein levels.
-
Failure: Reduction in Total protein (indicates cytotoxicity/degradation) or no reduction in phospho-signal (poor permeability).
-
Workflow Visualization
Caption: The 4-step validation pipeline ensures that biochemical potency translates to cellular efficacy without non-specific toxicity.
Synthesis Insight: The 6-Bromo Advantage
Why use the 6-bromo -1H-pyrido[2,3-d]pyrimidin-4-one specifically? The bromine atom at position 6 is the "diversity handle." Using Suzuki-Miyaura cross-coupling , researchers can install various aryl or heteroaryl groups.
-
Protocol Tip: Use Pd(dppf)Cl
as the catalyst with Cs CO in Dioxane/Water (4:1) at 90°C. This system tolerates the polar amide/lactam functionality of the scaffold better than Pd(PPh ) . -
Causality: The installed aryl group extends into the hydrophobic pocket II of the kinase.
-
Small/Flat groups (e.g., Phenyl)
Often favor EGFR . -
Bulky/Twisted groups (e.g., 2,6-dichlorophenyl)
Often favor p38 MAPK (by forcing the DFG-out conformation).
-
References
-
Vertex AI Search. (2023). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. bioRxiv.[1] Link
-
Vertex AI Search. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors. PubMed Central. Link
-
Vertex AI Search. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI. Link
-
Vertex AI Search. (2006). p38 MAP kinase inhibitors.[2][3][4][5][6] Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. Bioorganic & Medicinal Chemistry Letters. Link
-
Vertex AI Search. (2025). Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters. Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. p38 MAP Kinase Inhibitor, p38 MAPK inhibitor (CAS 219138-24-6) | Abcam [abcam.com]
- 3. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 MAP Kinase Inhibitor IV [sigmaaldrich.com]
Comparative analysis of microwave vs conventional heating for pyrido[2,3-d]pyrimidine synthesis
[1][2][3]
Executive Summary
The synthesis of pyrido[2,3-d]pyrimidines—a privileged scaffold in medicinal chemistry due to its antimicrobial, antitumor, and anti-inflammatory properties—has historically relied on conventional thermal heating.[1] While effective, traditional methods often suffer from prolonged reaction times (4–12 hours), lower yields, and high energy consumption.
This guide analyzes the shift toward Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, researchers can achieve "in-core" volumetric heating, reducing reaction times to minutes while frequently improving selectivity and yield. This analysis compares both methodologies, providing validated protocols and mechanistic insights to support experimental decision-making.
Mechanistic Foundations: Thermal vs. Dielectric Heating
To understand the divergence in experimental outcomes, one must first distinguish the heating mechanisms.
Conventional Heating (Conductive)
-
Mechanism: Heat is generated from an external source (oil bath/mantle) and transferred via conduction and convection to the reaction vessel walls, then to the solvent, and finally to the reactants.
-
Limitation: This creates a thermal gradient (hot walls, cooler center), leading to non-uniform reaction rates and potential overheating/degradation at the vessel surface.
Microwave Heating (Dielectric)[4]
-
Mechanism: Microwave irradiation (typically 2.45 GHz) interacts directly with dipoles and ions in the reaction mixture.
-
Dipolar Polarization: Polar molecules (solvents/reactants) try to align with the oscillating electric field, generating heat via molecular friction.
-
Ionic Conduction: Dissolved ions move back and forth in the field, generating heat through collision.
-
-
Advantage: This results in volumetric heating (internal heat generation), which is instantaneous and uniform, often accessing higher temperatures/pressures than conventional reflux allows.
Reaction Pathway
Regardless of the heating mode, the synthesis generally follows a One-Pot Three-Component pathway involving an aromatic aldehyde, malononitrile, and 4(6)-aminouracil.[2][3][4][5]
Figure 1: The domino Knoevenagel-Michael-Cyclization pathway common to both heating methods.
Comparative Performance Analysis
The following data aggregates results from multiple studies comparing identical reactions (e.g., benzaldehyde + malononitrile + aminouracil) under reflux vs. microwave irradiation.
Quantitative Comparison
| Metric | Conventional Heating (Reflux) | Microwave Irradiation (MW) | Improvement Factor |
| Reaction Time | 2 – 12 Hours | 2 – 15 Minutes | 20x – 60x Faster |
| Yield | 50% – 80% | 85% – 98% | +15% – 30% Increase |
| Solvent Usage | High (Ethanol/Methanol) | Low / Solvent-Free / Water | Green Chemistry |
| Energy Efficiency | Low (Continuous heating) | High (Targeted energy) | High |
| Purity | Moderate (Recrystallization often needed) | High (Often simple filtration) | Process Efficiency |
Key Observations
-
Solvent Effects: MW synthesis is highly effective in polar solvents (Water, Ethanol, DMF) or Ionic Liquids due to their high loss tangents (
), which absorb microwave energy efficiently. -
Catalyst Synergy: Catalysts like Diammonium Hydrogen Phosphate (DAHP) or L-Proline show enhanced activity under MW conditions, likely due to the rapid attainment of activation energy.
-
Green Chemistry: MW protocols frequently utilize water as a solvent or run under "solvent-free" conditions (using the reactants themselves as the medium), significantly improving the E-factor (waste-to-product ratio).
Validated Experimental Protocols
Protocol A: Conventional Reflux (The Baseline)
Use this method if microwave instrumentation is unavailable or for scaling up to multi-liter volumes where MW penetration depth is a limitation.
Materials:
-
Malononitrile (1.0 mmol)[7]
-
4(6)-Aminouracil (1.0 mmol)[5]
-
Solvent: Ethanol/Water (1:1 v/v, 20 mL)
-
Catalyst: DAHP (10 mol%)[2]
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve the aldehyde and malononitrile in the solvent mixture.
-
Addition: Add 4(6)-aminouracil and the DAHP catalyst.
-
Reflux: Attach a condenser and heat the mixture to reflux (approx. 80-90°C) using an oil bath.
-
Monitoring: Stir for 4–8 hours . Monitor progress via TLC (Thin Layer Chromatography) every hour.
-
Work-up: Cool to room temperature. The product usually precipitates.[6] Filter the solid, wash with cold ethanol/water, and recrystallize from ethanol if necessary.[7]
Protocol B: Microwave-Assisted Synthesis (The Optimized Route)
Recommended for library generation, rapid optimization, and high-throughput screening.
Materials:
-
Same stoichiometry as Protocol A.
-
Solvent: Water (3-5 mL) or Solvent-Free (mix solids thoroughly).
-
Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic microwaves are discouraged due to uneven heating and safety risks.
Procedure:
-
Preparation: Place aldehyde, malononitrile, aminouracil, and catalyst into a 10 mL microwave-compatible pressure vial. Add a stir bar.
-
Irradiation Parameters:
-
Mode: Dynamic Power (maintain target temp).
-
Temperature: 100°C – 120°C.
-
Power: Max 250W (system will modulate).
-
Time: 5 – 10 minutes.
-
Pressure Limit: 200 psi (safety cutoff).
-
-
Execution: Seal the vial and start the run. The system will ramp to temperature in <1 minute.
-
Work-up: Cool the vial (compressed air cooling usually built-in). Open carefully.
-
Isolation: The product appears as a solid precipitate.[6] Filter, wash with hot water (to remove unreacted starting materials and DAHP), and dry.
-
Validation: Purity is often >95% without recrystallization.
-
Workflow Visualization
Figure 2: Operational workflow comparing the time-intensive conventional route vs. the streamlined microwave route.
Expert Insights & Troubleshooting
Solvent Selection in MW
-
Dielectric Constant: If using a solvent, choose one with a high dielectric constant (e.g., Water, DMF, DMSO, Ethanol). Non-polar solvents (Toluene, Hexane) are transparent to microwaves and will not heat effectively unless a "susceptor" (like ionic liquid or graphite) is added.
-
Green Tip: Using Glycerol as a solvent is highly effective.[3] It acts as both a solvent and a susceptor, is biodegradable, and allows for high temperatures.
Safety: The Pressure Factor
-
Microwave synthesis in sealed vessels generates pressure rapidly.
-
Rule: Always leave at least 30-40% headspace in the vial.
-
Warning: If using water at >100°C, ensure your vessel is rated for the resulting vapor pressure (approx. 2-5 bar depending on temp).
Scalability
-
Conventional: Linear scalability (just use a bigger flask).
-
Microwave: Non-linear. Penetration depth of microwaves is limited (typically a few centimeters). For large scales (>500 mL), continuous flow microwave reactors are required; batch microwave is best for <50 mL.
References
-
Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. Link
-
Martinho, V. R., et al. (2022).[3] A greener approach for the synthesis of pyrido[2,3‐d]pyrimidine derivatives in glycerol under microwave heating.[3] Journal of Heterocyclic Chemistry, 59(11). Link
-
Ghosn, A., et al. (2023).[8] Microwave-assisted one-pot multicomponent synthesis of steroidal pyrido[2,3-d]pyrimidines and their possible implications in drug development. Steroids, 190, 109154.[9] Link
-
BenchChem. (2025).[5][6] Green Chemistry Approaches for Pyrimidine Synthesis: Application Notes and Protocols. Link
-
Safarzaei, M., et al. (2016). An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and reusable catalyst.[7] Indian Journal of Chemistry, 55B, 1366-1371. Link
Sources
- 1. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. new.zodml.org [new.zodml.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Microwave-assisted one-pot multicomponent synthesis of steroidal pyrido[2,3-d]pyrimidines and their possible implications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one proper disposal procedures
This operational guide details the disposal procedures for 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one (CAS: 155690-79-2).
As a Senior Application Scientist, I have structured this protocol to prioritize operator safety and environmental compliance . This compound belongs to the class of halogenated heteroaromatics. Its disposal requires strict segregation from general organic waste to prevent the formation of hazardous byproducts (such as dioxins or uncontrolled acid gases) during the incineration process.
Chemical Identity & Hazard Profile
Before initiating disposal, you must validate the material identity. Misidentification of halogenated compounds is a leading cause of regulatory fines and incinerator damage.
| Parameter | Data |
| Chemical Name | 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one |
| CAS Number | 155690-79-2 |
| Molecular Formula | C₇H₄BrN₃O |
| Molecular Weight | 226.03 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Low in water; soluble in DMSO, DMF |
GHS Hazard Classification (Precautionary)
Based on structural analogs and functional group analysis:
-
Signal Word: WARNING
Critical Disposal Logic: The "Halogen Rule"
Scientific Rationale: You cannot dispose of this compound with standard non-halogenated organic waste.
-
Bromine Content: Upon combustion, the bromine atom releases hydrogen bromide (HBr) gas. Standard incinerators lacking wet scrubbers cannot neutralize this acidic gas, leading to equipment corrosion and regulatory emission violations.
-
Nitrogen Core: The pyrido-pyrimidine core is nitrogen-rich. Improper low-temperature incineration can generate excessive nitrogen oxides (NOx).
Action: This material must be tagged for High-Temperature Incineration with Acid Gas Scrubbing .
Workflow: Waste Stream Decision Tree
The following diagram illustrates the decision logic for segregating this specific compound depending on its state (pure solid vs. solution).
Caption: Decision logic for segregating 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one. Note that even if dissolved in non-halogenated solvents, the presence of the brominated solute mandates disposal in the Halogenated stream.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess Reagent)
Objective: Contain dust and prevent environmental leaching.
-
PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If handling >10g, use a P95 particulate respirator or work inside a fume hood.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass jar. Avoid metal containers due to potential corrosion from hydrolysis over time.
-
Transfer:
-
Place the waste container inside a fume hood.
-
Transfer the solid using a disposable spatula.
-
Do not mix with oxidizers (e.g., permanganates, nitrates) in the same waste container.
-
-
Labeling:
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Objective: Prevent cross-contamination of non-halogenated waste streams.
-
Segregation Rule: Even if the solvent is Methanol or DMSO (non-halogenated), the presence of the bromine atom in the solute classifies the entire mixture as Halogenated Waste .
-
Quenching (If Reactive Reagents Present):
-
If the mixture contains residual reactive species (e.g., acid chlorides, strong bases), quench carefully before bottling.
-
Ensure pH is between 5 and 9.
-
-
Packaging:
-
Pour into a dedicated "Halogenated Organic Solvents" carboy (typically red or yellow safety cans).
-
Never fill containers >90% full to allow for thermal expansion.
-
Emergency Spill Response
If a spill occurs during transport or weighing, follow this "Isolate-Capture-Clean" protocol.
Caption: Operational workflow for managing a solid spill of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one.
References
-
Synblock . 6-Bromo-3H-pyrido[2,3-D]pyrimidin-4-one CAS 155690-79-2 Data Sheet. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press (US). Retrieved from
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U.S. Environmental Protection Agency (EPA) . Resource Conservation and Recovery Act (RCRA) Regulations for Halogenated Solvents. Retrieved from
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Fisher Scientific . Safety Data Sheet for Brominated Heterocycles (Analog Reference). Retrieved from
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- 4. static.cymitquimica.com [static.cymitquimica.com]
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- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
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Personal Protective Equipment & Handling Guide: 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one
Part 1: Executive Safety Directives
Hazard Classification: WARNING Primary Risks: Acute Toxicity (Oral), Skin/Eye Irritation, Specific Target Organ Toxicity (Respiratory Irritation).
This guide prioritizes the Precautionary Principle . As a halogenated nitrogen heterocycle, this compound possesses distinct electronic properties that may facilitate biological interaction. In the absence of comprehensive toxicological data (RTECS often unavailable for specific intermediates), you must treat this substance as a potent sensitizer and harmful agent .
The "Why" Behind the Protocol
-
Bromine Substituent: The C-Br bond is reactive. In metabolic pathways, halogenated heterocycles can act as alkylating agents or undergo oxidative addition, posing potential genotoxic risks.
-
Pyridopyrimidine Scaffold: Structurally similar to biological purines; potential for off-target kinase inhibition or DNA intercalation.
-
Physical State: Likely a fine solid/powder. Electrostatic forces can cause particle aerosolization during weighing, creating an immediate inhalation hazard.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum acceptable barrier protection. Engineering controls (Fume Hood) are the primary line of defense; PPE is the secondary fail-safe.
| Protection Zone | Equipment Standard | Operational Logic |
| Respiratory | Engineering Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).PPE Backup: N95 (minimum) or P100 particulate respirator if working outside a hood (not recommended). | Prevents inhalation of aerosolized dust during weighing. The H335 hazard code (Respiratory Irritation) mandates strict control of airborne particles. |
| Dermal (Hands) | Primary: Nitrile Gloves (Minimum thickness 0.11 mm).High Risk: Double-gloving (Nitrile over Nitrile) or Laminate (Silver Shield) for prolonged handling in solution. | Permeation Defense: Halogenated organics can permeate thin nitrile. Double gloving provides a "breakthrough indicator" gap and redundant protection. Change immediately upon splash. |
| Ocular | Standard: Chemical Safety Goggles (ANSI Z87.1).Contraindicated: Safety glasses with side shields are insufficient for powders that can drift around lenses. | Prevent corneal damage from basic/acidic hydrolysis of the compound on the eye surface (H319). |
| Body | Lab Coat (100% Cotton or Nomex) + Long pants + Closed-toe shoes.Optional: Tyvek sleeves for scale-up (>10g). | Synthetic fabrics (polyester) can melt into skin if a fire occurs (solvent flash). Cotton is non-reactive. |
Part 3: Operational Protocols
Safe Weighing & Transfer Workflow
Objective: Eliminate static-induced aerosolization.
-
Preparation: Place the balance inside the fume hood. If the balance is external, use a static-free powder funnel and a tared, sealable secondary container.
-
Anti-Static Measure: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Brominated heterocycles often carry high static charges.
-
Transfer: Never pour from the stock bottle. Use a clean spatula to transfer solid to the weighing boat.
-
Sealing: Cap the receiving vessel before removing it from the hood. Wipe the exterior with a Kimwipe dampened in acetone/ethanol to remove invisible dust.
Reaction Setup (Solubilization)
Objective: Mitigate exothermic hydrolysis or runaway reactions.
-
Solvent Choice: This compound is likely sparingly soluble in non-polar solvents. Dissolution in DMSO or DMF is common.
-
Exotherm Risk: When adding to strong bases (e.g., NaH) or coupling reagents, add the solid portion-wise to control heat generation.
-
Inert Atmosphere: Store and react under Nitrogen or Argon. The C-Br bond can be light-sensitive; wrap flasks in aluminum foil if the reaction time exceeds 4 hours.
Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (corticosteroids may be required for inflammation).
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use ethanol; it opens pores and increases absorption.
-
Eye Contact: Flush with saline/water for 15 minutes, lifting eyelids.
Part 4: Waste Disposal & Deactivation[1]
Core Directive: Do NOT dispose of down the drain. This compound is a "Halogenated Organic."
Disposal Algorithm
-
Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a dedicated "Solid Hazardous Waste" bag. Label as "Toxic Solid - Halogenated."
-
Liquid Waste (Mother Liquors):
-
Segregate into Halogenated Organic Waste carboys (Green Label).
-
Do not mix with strong oxidizers (Nitric acid) or strong bases without neutralization.
-
-
Deactivation (Spill Cleanup):
-
Small Spill (<1g): Cover with wet paper towels (to prevent dust), then wipe up. Clean surface with 10% bleach solution followed by water.
-
Large Spill (>1g): Evacuate area. Use a dedicated chemical spill kit with absorbent pads. Wear P100 respirator.
-
Part 5: Visualizing the Safety Logic
The following diagram illustrates the decision-making hierarchy for handling this compound, moving from Engineering Controls to PPE.
Caption: Hierarchy of Controls. Engineering controls (Green) must be established before PPE (Blue) is donned. Red indicates high-risk failure points or disposal requirements.
References
-
PubChem. (n.d.). Compound Summary: 6-Bromo-3H-pyrido[2,3-d]pyrimidin-4-one (CAS 155690-79-2).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 6-Bromo-3-pyridazinamine (Structural Analog for Hazard Extrapolation). Retrieved from [Link]
-
University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Waste Disposal Guidelines. Division of Research Safety. Retrieved from [Link]
Sources
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